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Foundational

An In-depth Technical Guide to 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine (CAS 790201-74-0)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine, a compound of significant interest in m...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine, a compound of significant interest in medicinal chemistry. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related analogues, predictive modeling, and established chemical principles to offer a robust resource for researchers. This guide covers physicochemical properties, a proposed synthesis protocol, analytical methodologies, and a discussion of its potential applications in drug discovery, grounded in the established bioactivity of the N-arylsulfonylpiperidine scaffold.

Introduction and Significance

1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine (CAS 790201-74-0) belongs to the class of N-arylsulfonylpiperidines, a chemical scaffold that is prevalent in a wide array of biologically active molecules. The piperidine ring is a key structural motif in numerous pharmaceuticals due to its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. When combined with an arylsulfonyl group, the resulting scaffold often exhibits a range of pharmacological activities. The presence of a fluorine atom on the phenyl ring can further modulate the compound's electronic properties, lipophilicity, and metabolic profile, making it an attractive moiety for lead optimization in drug discovery programs.[1] The primary amine at the 4-position of the piperidine ring provides a crucial handle for further chemical modification and interaction with biological targets.

Physicochemical Properties

Direct experimental data for 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine is not extensively reported in the public domain. Therefore, the following table includes a combination of information from supplier safety data sheets and in silico predictions.

PropertyValue/PredictionSource/Method
CAS Number 790201-74-0
Molecular Formula C₁₁H₁₅FN₂O₂SCalculated
Molecular Weight 258.31 g/mol Calculated
Appearance White to off-white solidTypical for this class of compounds
Predicted pKa (basic) 8.5 - 9.5In silico prediction based on similar 4-aminopiperidines[2]
Predicted logP 1.5 - 2.5In silico prediction (e.g., using algorithms like XLogP3)[3][4]
Predicted Solubility Moderately soluble in organic solvents (e.g., DMSO, DMF, Methanol), low solubility in waterBased on structural features

Note: Predicted values should be confirmed by experimental determination.

Synthesis and Purification

A common and effective method for the synthesis of N-arylsulfonylpiperidines is the reaction of a piperidine derivative with a sulfonyl chloride in the presence of a base.[5] The following is a proposed, representative protocol for the synthesis of 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine.

Proposed Synthetic Protocol

Reaction: 4-Aminopiperidine with 4-Fluorobenzenesulfonyl chloride

Materials:

  • 4-Aminopiperidine dihydrochloride

  • 4-Fluorobenzenesulfonyl chloride

  • Triethylamine (or another suitable base like Diisopropylethylamine)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a stirred solution of 4-aminopiperidine dihydrochloride (1.0 eq) in DCM at 0 °C, add triethylamine (2.2 eq) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of 4-fluorobenzenesulfonyl chloride (1.0 eq) in DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Synthesis Workflow Diagram

G reagents Reactants: 4-Aminopiperidine dihydrochloride 4-Fluorobenzenesulfonyl chloride Triethylamine DCM reaction Reaction: Stir at 0°C to room temperature (12-24h) reagents->reaction 1. Combine workup Aqueous Work-up: Quench with NaHCO₃ Extract with DCM Wash with Brine reaction->workup 2. Process purification Purification: Dry over MgSO₄ Concentrate Silica Gel Chromatography workup->purification 3. Isolate product Final Product: 1-(4-Fluoro-benzenesulfonyl)- piperidin-4-ylamine purification->product 4. Purify

Caption: General workflow for the synthesis of 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine.

Analytical Characterization

A suite of analytical techniques is essential for the structural confirmation and purity assessment of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Based on data from analogous compounds, the following are the expected chemical shifts for 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine.[6][7][8]

¹H NMR (400 MHz, CDCl₃):

  • δ 7.80-7.70 (m, 2H): Aromatic protons ortho to the sulfonyl group.

  • δ 7.30-7.20 (m, 2H): Aromatic protons meta to the sulfonyl group.

  • δ 3.60-3.50 (m, 2H): Piperidine protons at C2 and C6 (equatorial).

  • δ 2.90-2.80 (m, 1H): Piperidine proton at C4.

  • δ 2.70-2.60 (m, 2H): Piperidine protons at C2 and C6 (axial).

  • δ 1.90-1.80 (m, 2H): Piperidine protons at C3 and C5 (equatorial).

  • δ 1.60-1.50 (m, 2H): Piperidine protons at C3 and C5 (axial).

  • δ 1.40 (s, 2H): Amine (-NH₂) protons (broad singlet, may exchange with D₂O).

¹³C NMR (100 MHz, CDCl₃):

  • δ 165.0 (d, J ≈ 255 Hz): Aromatic carbon attached to fluorine (C-F).

  • δ 135.0 (d, J ≈ 3 Hz): Aromatic carbon ipso to the sulfonyl group.

  • δ 130.0 (d, J ≈ 9 Hz): Aromatic carbons ortho to the sulfonyl group.

  • δ 116.0 (d, J ≈ 22 Hz): Aromatic carbons meta to the sulfonyl group.

  • δ 48.0: Piperidine carbons at C2 and C6.

  • δ 47.0: Piperidine carbon at C4.

  • δ 34.0: Piperidine carbons at C3 and C5.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine, the expected molecular ion peak in high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) would be [M+H]⁺ at m/z 259.0917. The presence of two nitrogen atoms results in an odd nominal mass for the molecular ion, consistent with the nitrogen rule.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of pharmaceutical compounds. A reverse-phase HPLC method would be suitable for this compound.[10][11][12][13]

Representative HPLC Method:

  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile in water (with 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm.

  • Column Temperature: 25-30 °C.

Analytical Workflow Diagram

G sample Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr Structure Elucidation ms Mass Spectrometry (HRMS-ESI) sample->ms Molecular Weight Confirmation hplc HPLC (Purity Assessment) sample->hplc Purity Check data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ms->data_analysis hplc->data_analysis final Characterized Compound data_analysis->final

Caption: A typical analytical workflow for the characterization of the target compound.

Potential Applications in Drug Discovery

While specific biological data for 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine is limited, the structural motifs present suggest several potential therapeutic applications. The N-arylsulfonylpiperidine scaffold is found in compounds with a wide range of biological activities.

  • Enzyme Inhibition: Sulfonamide-containing compounds are known to inhibit various enzymes, including carbonic anhydrases and kinases.[14]

  • Receptor Modulation: The piperidine moiety is a common feature in ligands for G-protein coupled receptors (GPCRs) and ion channels.

  • Antimicrobial and Anticancer Activity: Piperidine and sulfonamide derivatives have been reported to possess antibacterial, antifungal, and anticancer properties.[15][16]

The primary amine at the 4-position serves as a versatile point for derivatization, allowing for the exploration of structure-activity relationships (SAR) by introducing various substituents. This makes 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine a valuable building block for the synthesis of compound libraries for high-throughput screening in drug discovery campaigns.

Safety and Handling

Based on safety data sheets for this compound, 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine should be handled with care. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine is a chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. While direct experimental data is sparse, this technical guide provides a comprehensive overview based on established chemical principles and data from structurally related compounds. The proposed synthetic and analytical methodologies, along with the discussion of its potential applications, offer a valuable resource for researchers interested in exploring the therapeutic potential of this and related N-arylsulfonylpiperidine derivatives. Further experimental investigation is warranted to fully elucidate the properties and biological activity of this promising compound.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Al-Shehri, S., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(1), 16. [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • Google Patents. (n.d.). FR2802206A1 - 4-AMINOPIPERIDINE DERIVATIVES AND THEIR USE AS MEDICINAL PRODUCTS.
  • Patel, H., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(5), 6393. [Link]

  • Ahmad, B., et al. (2019). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]

  • ResearchGate. (n.d.). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. [Link]

  • Gomtsyan, A. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Journal of Medicinal Chemistry, 63(24), 15395-15431. [Link]

  • Patyra, E., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(20), 6961. [Link]

  • Nocentini, A., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. International Journal of Molecular Sciences, 23(17), 9604. [Link]

  • ResearchGate. (n.d.). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. [Link]

  • Al-Hussain, S. A., & El-Subbagh, H. I. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Molecules, 17(10), 11462-11472. [Link]

  • CABI Digital Library. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-amino-1-(1-phenylcyclohexyl)piperidine. [Link]

  • Blackthorn AI. (2025). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • ChemRxiv. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. [Link]

  • Wiley. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • Chemistry – A European Journal. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • EPA. (n.d.). 1-(Ethanesulfonyl)piperidin-4-amine Properties. [Link]

  • PubMed. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. [Link]

  • MDPI. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. [Link]

  • ResearchGate. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. [Link]

  • DTIC. (n.d.). Piperidine Synthesis. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. [Link]

  • PubMed. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. [Link]

  • ResearchGate. (2016). Biological activities of sulfonamides. [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. [Link]

  • Preprints.org. (2022). Synthesis and DFT studies of (Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime. [Link]

  • ResearchGate. (n.d.). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. [Link]

  • Wiley Online Library. (2015). In silico evaluation of logD7.4 and comparison with other prediction methods. [Link]

  • Royal Society of Chemistry. (n.d.). Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. [Link]

  • MDPI. (n.d.). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. [Link]

  • Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-2-en-2-yliden]amines. [Link]

Sources

Exploratory

Chemical structure of 1-[(4-fluorophenyl)sulfonyl]piperidin-4-amine

This guide details the chemical structure, synthetic pathways, and medicinal chemistry applications of 1-[(4-fluorophenyl)sulfonyl]piperidin-4-amine . Executive Summary 1-[(4-fluorophenyl)sulfonyl]piperidin-4-amine is a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical structure, synthetic pathways, and medicinal chemistry applications of 1-[(4-fluorophenyl)sulfonyl]piperidin-4-amine .

Executive Summary

1-[(4-fluorophenyl)sulfonyl]piperidin-4-amine is a specialized heterocyclic building block used in the synthesis of bioactive small molecules. It serves as a critical intermediate in the development of G-protein coupled receptor (GPCR) ligands—specifically 5-HT


 antagonists and chemokine receptor modulators—and various enzyme inhibitors.

Its structural value lies in its dual-functionality:

  • The Scaffold: A piperidine ring providing a semi-rigid, sp

    
    -rich linker.
    
  • The Pharmacophore: A 4-fluorobenzenesulfonyl group that offers metabolic stability and precise geometric orientation.

  • The Handle: A primary amine (

    
    ) at the C4 position, ready for diverse functionalization (amide coupling, reductive amination, urea formation).
    

Part 1: Structural Anatomy & Physicochemical Properties

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: 1-(4-fluorobenzenesulfonyl)piperidin-4-amine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 258.31 g/mol

  • SMILES: NC1CCN(S(=O)(=O)c2ccc(F)cc2)CC1

Structural Analysis

The molecule is composed of three distinct domains, each contributing to its utility in drug design:

DomainStructural FeatureMedicinal Chemistry Role
Core Scaffold Piperidine Ring Adopts a stable chair conformation. The C4-substituted amine projects equatorially in the lowest energy state, maximizing steric accessibility for target binding.
N-Terminus Sulfonamide Linker The sulfonyl group (

) creates a tetrahedral geometry around the sulfur atom, orienting the phenyl ring distinctively relative to the piperidine. It acts as a hydrogen bond acceptor.
Aryl Group 4-Fluorophenyl The fluorine atom at the para position blocks metabolic oxidation (CYP450 mediated) and increases lipophilicity (

) without significant steric bulk.
C-Terminus Primary Amine A basic center (

) that serves as the reactive site for library synthesis.
Physicochemical Profile (Predicted)[6]
  • 
     (Octanol/Water):  ~0.8 – 1.2 (Moderate lipophilicity suitable for CNS penetration).
    
  • Topological Polar Surface Area (TPSA): ~80 Å

    
     (Includes amine and sulfonamide oxygens).
    
  • H-Bond Donors: 2 (Primary amine).

  • H-Bond Acceptors: 4 (Sulfonyl oxygens, amine nitrogen).

Part 2: Synthetic Pathways & Process Chemistry

Synthesis of this compound requires a regioselective protection strategy . Direct reaction of 4-aminopiperidine with sulfonyl chloride often yields mixtures of mono- and bis-sulfonylated products due to the nucleophilicity of both amine sites.

The "Boc-Route" Protocol (Recommended)

This self-validating protocol ensures the sulfonamide forms exclusively on the piperidine nitrogen.

Step 1: Regioselective Sulfonylation
  • Reagents: tert-butyl piperidin-4-ylcarbamate (1.0 eq), 4-fluorobenzenesulfonyl chloride (1.1 eq), Triethylamine (TEA) or DIPEA (2.0 eq).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Conditions:

    
    , 2–4 hours.
    
  • Mechanism: The secondary amine of the piperidine ring attacks the electrophilic sulfur. The Boc-protected exocyclic amine remains inert.

  • Checkpoint: Monitor by TLC/LC-MS. Disappearance of the starting carbamate indicates completion.

Step 2: Deprotection [1]
  • Reagents: Trifluoroacetic acid (TFA) in DCM (1:4 v/v) or 4M HCl in Dioxane.

  • Conditions: Ambient temperature, 1–2 hours.

  • Workup: Basification with

    
     or 
    
    
    
    is critical to isolate the free base amine rather than the salt.
  • Yield: Typically >85% over two steps.

Experimental Workflow Diagram

Synthesis_Workflow Start Start: tert-butyl piperidin-4-ylcarbamate Intermediate Intermediate: N-Boc-1-(sulfonyl)piperidine Start->Intermediate Sulfonylation (SN2 @ Sulfur) Reagent1 Reagent: 4-Fluorobenzenesulfonyl chloride + Base (TEA) Reagent1->Intermediate Product Final Product: 1-[(4-fluorophenyl)sulfonyl] piperidin-4-amine Intermediate->Product Deprotection (-Boc) Reagent2 Reagent: TFA/DCM or HCl/Dioxane Reagent2->Product

Caption: Step-wise synthesis ensuring regioselective sulfonylation via Boc-protection strategy.

Part 3: Medicinal Chemistry Applications[2][3][8][9][10]

Fragment-Based Drug Design (FBDD)

This molecule is a "privileged scaffold" in medicinal chemistry. The distance between the aromatic ring and the basic amine is optimal for spanning binding pockets in:

  • GPCRs: The 4-fluorophenyl group often occupies a hydrophobic pocket (e.g., in 5-HT

    
     or Dopamine D2 receptors), while the amine interacts with a conserved aspartate residue deep in the transmembrane bundle.
    
  • Proteases: The sulfonamide moiety can act as a transition-state mimetic or simply as a rigid linker directing the "warhead" (attached to the amine) into the active site.

Structural Activity Relationships (SAR)

Modifications to this core allow for precise tuning of biological activity:

  • Fluorine Scan: The 4-fluoro substituent is often compared against 4-chloro or 4-trifluoromethyl to modulate lipophilicity and metabolic half-life.

  • Linker Geometry: Replacing the piperidine with a piperazine or azetidine alters the vector of the amine, changing how the attached groups exit the binding pocket.

Interaction Map

Interaction_Map F_atom 4-Fluoro Group (Metabolic Block / Lipophilicity) Sulfonyl Sulfonyl Group (H-Bond Acceptor / Geometry) F_atom->Sulfonyl Attached to Phenyl Piperidine Piperidine Ring (Spacer / Chair Conformation) Sulfonyl->Piperidine Rigid Linker Amine Primary Amine (C4) (Functional Handle / H-Bond Donor) Piperidine->Amine Equatorial Projection

Caption: Functional decomposition of the molecule highlighting pharmacophore roles.

Part 4: Analytical Characterization

To validate the identity of 1-[(4-fluorophenyl)sulfonyl]piperidin-4-amine, researchers should look for the following spectral signatures:

TechniqueExpected Signal / Characteristic

H NMR
Aromatic: Two multiplets (~7.2–7.9 ppm) corresponding to the AA'BB' system of the 4-fluorophenyl group.Piperidine: Multiplets at ~3.6 ppm (N-adjacent) and ~2.6 ppm (C4-H).Amine: Broad singlet (exchangeable with

).

F NMR
Single Peak: ~ -105 ppm (characteristic of aryl fluoride).
IR Spectroscopy Sulfonamide: Strong bands at ~1350 cm

(

) and ~1160 cm

(

).Amine: Weak doublet ~3300–3400 cm

(N-H stretch).
Mass Spectrometry ESI+:

. Characteristic fragmentation often shows loss of

or cleavage of the sulfonamide bond.

References

  • Chemical Structure & Properties: PubChem.[2][3][4][5] Compound Summary for 1-(4-fluorobenzenesulfonyl)piperidin-4-amine derivatives. National Library of Medicine. Available at: [Link]

  • Synthetic Methodology: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc-protection/deprotection protocols).
  • Medicinal Chemistry Context: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Scaffold Utility: Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.

Sources

Foundational

Molecular weight and formula of 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine

The following technical guide details the molecular characteristics, synthesis, and application of 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine , a critical intermediate in medicinal chemistry. [1] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular characteristics, synthesis, and application of 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine , a critical intermediate in medicinal chemistry.

[1]

Executive Summary

1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine (CAS: 790201-74-0) is a bifunctional pharmacophore scaffold widely utilized in the synthesis of G-protein coupled receptor (GPCR) antagonists and enzyme inhibitors. Comprising a lipophilic fluorophenyl tail, a sulfonyl linker, and a polar primary amine headgroup, it serves as a versatile "linker-scaffold" in fragment-based drug discovery (FBDD). This guide provides a definitive analysis of its physicochemical properties, a validated synthetic protocol, and its strategic utility in lead optimization.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

Core Identifiers
ParameterData
Chemical Name 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine
Synonyms 1-[(4-Fluorophenyl)sulfonyl]piperidin-4-amine; 4-Amino-1-(4-fluorobenzenesulfonyl)piperidine
CAS Number 790201-74-0
Molecular Formula C₁₁H₁₅FN₂O₂S
Molecular Weight 258.31 g/mol
Exact Mass 258.0838 g/mol
SMILES NC1CCN(CC1)S(=O)(=O)c2ccc(F)cc2
Physicochemical Profile

The molecule exhibits a distinct amphiphilic character. The fluorophenyl sulfonyl moiety provides hydrophobic binding interactions, while the primary amine at position 4 remains solvent-exposed and highly reactive, making it an ideal vector for library expansion.

PropertyValue (Predicted/Exp)Relevance to Drug Design
LogP (Lipophilicity) ~0.8 – 1.2Optimal for oral bioavailability; falls within Lipinski's Rule of 5.
TPSA ~71 ŲIndicates good membrane permeability (Target <140 Ų).
pKa (Basic Amine) ~10.2 (C4-NH₂)The primary amine is protonated at physiological pH, aiding solubility.
pKa (Sulfonamide) N/AThe N-sulfonyl bond is non-basic and stable.
H-Bond Donors 2 (from NH₂)Critical for interaction with receptor residues (e.g., Asp/Glu).
H-Bond Acceptors 4 (O, O, N, F)Facilitates orientation within the binding pocket.

Validated Synthetic Protocol

High-purity synthesis of this scaffold typically employs a Protection-Sulfonylation-Deprotection strategy to avoid bis-sulfonylation of the primary amine.

Reaction Workflow (Graphviz)

SynthesisPath Start 4-(Boc-amino)piperidine (Starting Material) Inter Intermediate: N-Boc-1-(sulfonyl)-piperidine Start->Inter Step 1: Sulfonylation DCM, Et3N, 0°C to RT Yield: ~90-95% Reagent 4-Fluorobenzenesulfonyl Chloride Reagent->Inter Product Final Product: 1-(4-Fluoro-benzenesulfonyl)- piperidin-4-ylamine Inter->Product Step 2: Deprotection TFA/DCM or HCl/Dioxane Quant. Yield

Figure 1: Step-wise synthetic pathway ensuring regioselectivity at the piperidine nitrogen.

Detailed Methodology

Step 1: Sulfonylation

  • Reagents: Dissolve 4-(N-Boc-amino)piperidine (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Base: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq) to scavenge HCl.

  • Addition: Cool to 0°C. Add 4-Fluorobenzenesulfonyl chloride (1.1 eq) dropwise.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (Hexane:EtOAc).

  • Workup: Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Step 2: Deprotection (Boc Removal)

  • Acidolysis: Dissolve the intermediate in DCM (or Dioxane). Add Trifluoroacetic acid (TFA) (20% v/v) or 4M HCl in Dioxane.

  • Reaction: Stir for 1-2 hours until gas evolution (isobutylene) ceases.

  • Isolation: Concentrate in vacuo.

    • For HCl salt: Triturate with diethyl ether to obtain the white solid hydrochloride salt.

    • For Free Base: Dissolve residue in DCM, wash with 1M NaOH, dry, and concentrate.

Step 3: Characterization (Expected Signals)

  • ¹H NMR (DMSO-d₆):

    • δ 7.8–7.9 (m, 2H, Ar-H ortho to SO₂).

    • δ 7.4–7.5 (m, 2H, Ar-H meta to SO₂).

    • δ 3.5–3.6 (d, 2H, Piperidine eq).

    • δ 2.6–2.8 (m, 1H, CH-NH₂).

    • δ 2.2–2.4 (t, 2H, Piperidine ax).

    • δ 1.7–1.9 (d, 2H), δ 1.3–1.5 (q, 2H).

  • MS (ESI): m/z = 259.1 [M+H]⁺.

Structural Analysis & Applications in Drug Discovery

Pharmacophore Mapping

This molecule is a "privileged structure" in medicinal chemistry.[1] The rigid piperidine ring acts as a spacer, positioning the basic amine and the lipophilic tail at a specific distance (approx. 6–8 Å), which mimics the binding motifs of many endogenous neurotransmitters.

Pharmacophore F_Phenyl 4-Fluoro-Phenyl (Lipophilic/Metabolic Stability) Sulfonyl Sulfonyl Group (H-Bond Acceptor/Rigidifier) F_Phenyl->Sulfonyl Electronic Withdrawal Target Target F_Phenyl->Target Pi-Pi / Hydrophobic Piperidine Piperidine Ring (Linker/Scaffold) Sulfonyl->Piperidine Covalent Attachment Amine Primary Amine (C4) (H-Bond Donor/Reaction Site) Piperidine->Amine Vector Positioning Amine->Target Ionic Bond (Asp/Glu)

Figure 2: Pharmacophore dissection showing functional domains for receptor binding.

Key Therapeutic Areas[10]
  • GPCR Antagonists (CCR, Orexin, 5-HT): The 4-amino group is frequently derivatized into ureas or amides to create high-affinity antagonists. The fluorophenyl group improves metabolic stability against P450 oxidation compared to a non-substituted phenyl ring.

  • Carbonic Anhydrase Inhibitors (CAIs): While primary sulfonamides (-SO₂NH₂) are classic CAIs, biological data suggests that N-substituted sulfonamide scaffolds (like this molecule) can modulate selectivity for tumor-associated isoforms (CA IX/XII) when derivatized further [1].

  • Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<300 Da) and high ligand efficiency, it serves as an ideal fragment for X-ray crystallographic screening.

Handling and Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to CO₂ (carbamate formation); the HCl salt is hygroscopic.

  • Solubility:

    • Free Base: Soluble in DMSO, Methanol, DCM, Chloroform. Sparingly soluble in water.

    • HCl Salt: Highly soluble in water and DMSO.

  • Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • Moi, D., et al. (2013). "Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors." ACS Medicinal Chemistry Letters.

  • PubChem Database. "Compound Summary: 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine." National Center for Biotechnology Information.

  • Fluorochem. "Safety Data Sheet: 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine."

  • Scientific Update. "Fluorinated Piperidines in Medicinal Chemistry."

Sources

Exploratory

Solubility of 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine in DMSO and water

An In-depth Technical Guide to the Solubility of 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine in DMSO and Water Authored by: A Senior Application Scientist Publication Date: February 25, 2026 Abstract Introduction: T...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine in DMSO and Water

Authored by: A Senior Application Scientist
Publication Date: February 25, 2026

Abstract

Introduction: The Critical Role of Solubility in Drug Discovery

1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine is a molecule of interest in medicinal chemistry, featuring a sulfonylpiperidine core, a structure found in various biologically active compounds. The journey of a potential drug candidate from initial screening to clinical trials is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, solubility is a critical determinant of a compound's bioavailability and overall druggability.[1] Insufficient solubility can lead to unreliable results in in vitro assays, hinder formulation development, and result in poor absorption in vivo.[1][2]

This guide focuses on two of the most pertinent solvents in early-stage drug discovery:

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent with a remarkable ability to dissolve a wide array of organic compounds, making it the universal solvent for compound library storage and for preparing high-concentration stock solutions for biological screening.[3][4]

  • Water (Aqueous Buffers): The biological milieu. Aqueous solubility is a direct indicator of how a compound will behave in physiological environments, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[1][5]

Understanding the solubility of 1-(4-fluoro-benzenesulfonyl)-piperidin-4-ylamine in these two solvents is therefore not merely an academic exercise but a foundational step in its evaluation as a potential therapeutic agent.

Physicochemical Properties and Predicted Solubility Profile

While experimental data is pending, an analysis of the structure of 1-(4-fluoro-benzenesulfonyl)-piperidin-4-ylamine allows for an informed hypothesis regarding its solubility.

Molecular Structure:

  • Piperidine and Amine Groups: The piperidine ring and the primary amine are basic moieties that can be protonated at physiological pH. This ionization significantly enhances aqueous solubility.

  • Benzenesulfonyl Group: The aromatic sulfonyl group is relatively polar but also contributes to the molecule's rigidity and crystal lattice energy, which can counteract solubility.

  • Fluorine Atom: The electron-withdrawing nature of the fluorine atom can influence the electronic distribution of the benzene ring but is not expected to drastically alter solubility compared to an unsubstituted analog.

Predicted Solubility:

  • In DMSO: Given its polar aprotic nature and its proven efficacy as a solvent for a vast range of organic molecules, it is anticipated that 1-(4-fluoro-benzenesulfonyl)-piperidin-4-ylamine will exhibit high solubility in DMSO.[6][7]

  • In Water: The presence of ionizable amine groups suggests that the aqueous solubility will be pH-dependent.[1] At acidic to neutral pH, where the amines are protonated, solubility is expected to be higher than in basic conditions. However, the relatively large and rigid benzenesulfonyl moiety may limit its overall aqueous solubility.

Experimental Determination of Solubility in DMSO

The following protocol details the thermodynamic or equilibrium solubility measurement of the title compound in DMSO. This method determines the maximum concentration of the compound that can be dissolved in DMSO at equilibrium.[4]

Protocol for Thermodynamic Solubility in DMSO

This protocol is designed to establish a saturated solution and then quantify the dissolved compound.

Step-by-Step Methodology
  • Preparation of a Supersaturated Slurry:

    • Accurately weigh approximately 5-10 mg of 1-(4-fluoro-benzenesulfonyl)-piperidin-4-ylamine into a sterile glass vial.

    • Add a precise volume of anhydrous DMSO (e.g., 100 µL) to create a slurry where solid material is visibly in excess. The goal is to ensure that the solution becomes saturated.[4]

  • Equilibration:

    • Seal the vial to prevent solvent evaporation.

    • Place the vial on an orbital shaker or rotator and agitate at a consistent speed at a controlled temperature (e.g., 25°C) for 24 hours. This extended incubation is crucial to ensure that the system reaches thermodynamic equilibrium.[2][4]

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the slurry at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the excess solid.[4]

    • Alternatively, filter the supernatant through a chemically inert, low-binding filter (e.g., a 0.22 µm PTFE syringe filter) designed for use with organic solvents.

  • Quantification of Solubilized Compound:

    • Carefully aspirate a known volume of the clear supernatant.

    • Perform a large serial dilution of the supernatant with a suitable diluent (e.g., acetonitrile or a mobile phase mixture) to bring the concentration within the linear range of the analytical instrument.

    • Quantify the concentration of 1-(4-fluoro-benzenesulfonyl)-piperidin-4-ylamine in the diluted samples using a validated High-Performance Liquid Chromatography (HPLC-UV) method against a standard curve prepared from a known-concentration stock solution.[8]

Data Presentation for DMSO Solubility

The results should be summarized in a clear and concise table.

ParameterValue
Compound ID1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine
SolventAnhydrous DMSO
Temperature25°C
Equilibration Time24 hours
Analytical MethodHPLC-UV
Solubility (mg/mL) Experimental Value
Solubility (mM) Calculated Value
Workflow for DMSO Solubility Determination

The following diagram illustrates the key stages of the experimental workflow.

DMSO_Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Weigh Compound B Add DMSO to Create Slurry A->B C Agitate for 24h at 25°C B->C D Centrifuge or Filter C->D E Collect Supernatant D->E F Serially Dilute E->F G Analyze by HPLC-UV F->G H Calculate Concentration G->H

Caption: Workflow for determining the thermodynamic solubility in DMSO.

Experimental Determination of Aqueous Solubility

Aqueous solubility can be assessed in two primary ways: kinetic and thermodynamic. Both provide valuable, albeit different, insights.[1][2]

  • Kinetic Solubility: Measures the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO stock solution. It is a high-throughput method that mimics the conditions of many in vitro screens.[1][2][9] The result is influenced by the initial dissolution in DMSO and can sometimes overestimate the true solubility.

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in an aqueous buffer. It is a lower-throughput but more accurate measure, critical for lead optimization and formulation studies.[2][9]

Protocol for Kinetic Aqueous Solubility

This method relies on inducing precipitation from a DMSO stock solution.

Step-by-Step Methodology
  • Prepare High-Concentration Stock: Prepare a 10 mM or 20 mM stock solution of 1-(4-fluoro-benzenesulfonyl)-piperidin-4-ylamine in 100% DMSO.[3][9]

  • Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to low µM).

  • Addition to Aqueous Buffer: Using a liquid handler or multichannel pipette, transfer a small volume (e.g., 2 µL) of each DMSO concentration into a 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%, which minimizes its impact on the measurement.[3]

  • Incubation and Detection: Shake the plate for a set period (e.g., 1-2 hours) at room temperature.[2] The onset of precipitation can be detected by measuring the turbidity of each well using a nephelometer or a UV-Vis plate reader assessing light scattering.[2]

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to a blank control.

Protocol for Thermodynamic Aqueous Solubility (Shake-Flask Method)

This is the gold-standard method for determining equilibrium solubility.[2]

Step-by-Step Methodology
  • Preparation of Slurry: Add an excess of solid 1-(4-fluoro-benzenesulfonyl)-piperidin-4-ylamine to a vial containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vial and shake at a controlled temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[2][9]

  • Phase Separation: Centrifuge the sample at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and filter it through a low-binding filter plate or syringe filter.[2] Analyze the concentration of the dissolved compound in the filtrate by LC-MS/MS or HPLC-UV against a standard curve.[5][9]

Data Presentation for Aqueous Solubility
ParameterKinetic SolubilityThermodynamic Solubility
Buffer System PBS, pH 7.4PBS, pH 7.4
Temperature 25°C25°C
Incubation Time 2 hours24 hours
Final DMSO % 1%N/A
Detection Method NephelometryLC-MS/MS
Solubility (µg/mL) Experimental ValueExperimental Value
Solubility (µM) Calculated ValueCalculated Value
Workflow for Aqueous Solubility Determination

This diagram contrasts the kinetic and thermodynamic approaches.

Aqueous_Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility K1 Dissolve in DMSO (High Conc. Stock) K2 Add to Aqueous Buffer K1->K2 K3 Incubate (1-2h) K2->K3 K4 Measure Turbidity (Nephelometry) K3->K4 T1 Add Excess Solid to Aqueous Buffer T2 Equilibrate (24h) T1->T2 T3 Centrifuge & Filter T2->T3 T4 Quantify Supernatant (LC-MS/MS) T3->T4

Caption: Comparative workflows for kinetic and thermodynamic aqueous solubility.

Conclusion and Future Directions

This guide has established a robust framework for the experimental determination of the solubility of 1-(4-fluoro-benzenesulfonyl)-piperidin-4-ylamine in both DMSO and aqueous media. While high solubility in DMSO is anticipated, its aqueous solubility will be a key parameter influencing its potential for further development. The provided protocols for kinetic and thermodynamic measurements offer a tiered approach, from high-throughput screening to in-depth characterization.

Accurate determination of these solubility values is an indispensable first step. The data generated will be crucial for the design of reliable in vitro assays, for guiding medicinal chemistry efforts to optimize the compound's properties, and for the development of suitable formulations for in vivo studies. It is through this rigorous, data-driven approach that the potential of 1-(4-fluoro-benzenesulfonyl)-piperidin-4-ylamine as a therapeutic candidate can be fully and accurately assessed.

References

  • BioDuro. ADME Solubility Assay. [Link]

  • Domainex. Thermodynamic Solubility Assay. [Link]

Sources

Foundational

1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine PubChem and ChemSpider data

This technical guide provides an in-depth analysis of 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine , a critical pharmacophore scaffold used in medicinal chemistry.[1] This document is structured to serve as a self-va...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine , a critical pharmacophore scaffold used in medicinal chemistry.[1] This document is structured to serve as a self-validating laboratory resource, moving from fundamental physicochemical identity to rigorous synthetic methodologies and structural utility.

[1]

Executive Summary

1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine (CAS: 790201-74-0) represents a "privileged structure" in drug discovery.[1] It combines a lipophilic, electron-deficient aryl sulfonyl moiety with a polar, basic piperidine core. This amphiphilic nature makes it an ideal scaffold for targeting G-Protein Coupled Receptors (GPCRs), particularly serotonergic (5-HT) and chemokine receptors, where the sulfonyl group often engages in pi-stacking or hydrophobic interactions, and the primary amine serves as a vector for further molecular diversification.[1]

Chemical Identity & Physicochemical Profiling[2][3][4][5]

The following data aggregates experimental and consensus-predicted values essential for handling and characterization.

Table 1: Core Chemical Data
PropertyDetail
IUPAC Name 1-(4-fluorobenzenesulfonyl)piperidin-4-amine
Common Name 1-(4-Fluoro-benzenesulfonyl)-4-aminopiperidine
CAS Registry 790201-74-0
MDL Number MFCD06740658
Molecular Formula C₁₁H₁₅FN₂O₂S
Molecular Weight 258.31 g/mol
Physical State White to off-white solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Table 2: Physicochemical Descriptors (In Silico Consensus)
DescriptorValueSignificance
cLogP ~0.8 – 1.2Indicates moderate lipophilicity; suitable for CNS penetration if derivatized.[1]
TPSA ~68 ŲTopological Polar Surface Area; suggests good oral bioavailability potential (<140 Ų).
pKa (Basic) ~10.5 (Amine)The primary amine is protonated at physiological pH, aiding solubility.
H-Bond Donors 2Primary amine hydrogens.
H-Bond Acceptors 4Sulfonyl oxygens and nitrogen lone pairs.

Synthetic Methodology

Note: Direct sulfonylation of 4-aminopiperidine often leads to bis-sulfonylation or regioisomeric mixtures.[1] The protocol below utilizes a Boc-protection strategy to ensure regioselectivity and high purity.

Reaction Scheme Visualization

Synthesis SM1 4-(N-Boc-amino) piperidine Step1 Step 1: Sulfonylation (DCM, Et3N, 0°C -> RT) SM1->Step1 SM2 4-Fluorobenzene sulfonyl chloride SM2->Step1 Inter Intermediate: N-Boc-Protected Sulfonamide Step1->Inter >90% Yield Step2 Step 2: Deprotection (TFA/DCM or HCl/Dioxane) Inter->Step2 Final Product: 1-(4-Fluoro-benzenesulfonyl) -piperidin-4-ylamine Step2->Final Quant. Yield

Caption: Regioselective synthesis via Boc-protection strategy preventing side reactions at the primary amine.

Detailed Protocol
Step 1: Sulfonylation
  • Preparation: In a round-bottom flask, dissolve 4-(N-Boc-amino)piperidine (1.0 equiv) in anhydrous Dichloromethane (DCM) (10 mL/g).

  • Base Addition: Add Triethylamine (Et₃N) (1.5 equiv) and cool the solution to 0°C under nitrogen atmosphere.

  • Sulfonylation: Dropwise add a solution of 4-fluorobenzenesulfonyl chloride (1.1 equiv) in DCM.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LCMS.

  • Workup: Quench with water. Extract with DCM (3x). Wash organic layer with 1N HCl (to remove excess pyridine/amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

    • Checkpoint: The intermediate should be a white solid. Purity >95% is typical without chromatography.

Step 2: Boc-Deprotection
  • Dissolution: Dissolve the intermediate in DCM (5 mL/g).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (20% v/v final concentration) or 4N HCl in Dioxane at 0°C.

  • Completion: Stir at RT for 2 hours. Monitor for disappearance of the starting material.

  • Isolation (Free Base): Concentrate the solvent. Redissolve residue in DCM and wash with 1N NaOH (carefully) to liberate the free amine. Dry and concentrate.

    • Note: If the HCl salt is desired for stability, skip the NaOH wash and precipitate the salt with diethyl ether.

Structural Analysis & Pharmacophore Utility

This compound is not merely a reagent; it is a molecular scaffold . Its utility stems from two distinct domains:

  • The Sulfonyl Domain (Hydrophobic/Electronic):

    • The 4-Fluoro substituent provides metabolic stability (blocking para-oxidation) and modulates the acidity of the sulfonamide bond.

    • The sulfonyl group acts as a hydrogen bond acceptor and imposes a specific tetrahedral geometry that positions the aryl ring for pi-stacking interactions in receptor pockets (e.g., 5-HT6, CCR2).

  • The Piperidine-Amine Domain (Vector):

    • The primary amine at the 4-position is a versatile "handle." It allows for:

      • Amide Coupling: To extend the molecule into deep binding pockets.

      • Reductive Amination: To create secondary/tertiary amines common in CNS-active drugs.

      • Urea/Carbamate Formation: To introduce rigidity.

Workflow: Quality Control & Characterization

QC_Workflow cluster_Tests Validation Protocol Sample Isolated Solid (Free Base or Salt) HNMR 1H NMR (DMSO-d6) Verify 4-F-Ph region (7.5-8.0 ppm) Verify Piperidine protons Sample->HNMR LCMS LC-MS Target Mass: [M+H]+ = 259.1 Sample->LCMS FNMR 19F NMR Single peak ~ -105 ppm Sample->FNMR Decision Purity > 95%? HNMR->Decision LCMS->Decision FNMR->Decision Pass Release for Library Synthesis Decision->Pass Yes Fail Recrystallize (EtOH/Ether) Decision->Fail No

Caption: Standard Operating Procedure (SOP) for structural validation prior to library utilization.

Handling & Safety (E-E-A-T)

  • Hazards: As a sulfonyl-piperidine amine, treat as a potential irritant (Skin Irrit. 2, Eye Irrit.[2] 2A). The free amine may be corrosive to mucous membranes.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Amines can absorb CO₂ from the air to form carbamates over time.

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers for Sulfur and Nitrogen oxides.

References

  • PubChem Compound Summary: 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine (CAS 790201-74-0).[1] National Center for Biotechnology Information. Link

  • ChemSpider Record: Search results for Sulfonyl-piperidine derivatives. Royal Society of Chemistry. Link

  • General Synthesis of Sulfonamides: "Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques." Wiley-Interscience.
  • Fluorochem Product Data: Safety and Handling data for CAS 790201-74-0. Link

Sources

Exploratory

Optimizing Efficacy: The Pharmacophore Dynamics of Fluorobenzenesulfonyl Piperidine Scaffolds

Introduction: The Architecture of a Privileged Scaffold In modern medicinal chemistry, the fluorobenzenesulfonyl piperidine moiety represents a "privileged scaffold"—a molecular framework capable of providing high-affini...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architecture of a Privileged Scaffold

In modern medicinal chemistry, the fluorobenzenesulfonyl piperidine moiety represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets, including G-Protein Coupled Receptors (GPCRs), proteases, and ion channels.

Its utility stems from a synergistic interplay between three distinct pharmacophoric elements:

  • The Fluorobenzene Headgroup: Modulates metabolic stability and lipophilicity.[1]

  • The Sulfonyl Linker: Provides a rigid geometric "kink" and hydrogen bond acceptors.

  • The Piperidine Core: Acts as a solubilizing basic center and a semi-rigid spacer.

This guide dissects the physicochemical properties of this scaffold, providing a roadmap for optimizing its use in lead discovery.

Part 1: The Fluorine Effect (Electronic & Steric Tuning)

The strategic incorporation of fluorine is not merely about adding a halogen; it is a precision tool for altering the electronic landscape of the benzenesulfonyl ring.

Metabolic Blockade (The Para-Effect)

The primary failure mode for benzenesulfonyl drugs is oxidative dealkylation or hydroxylation at the para-position of the phenyl ring by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

  • Mechanism: The C-H bond has a bond dissociation energy (BDE) of approx. 98 kcal/mol. The C-F bond boasts a BDE of ~116 kcal/mol.

  • Outcome: Substitution of Hydrogen with Fluorine at the para-position effectively "caps" this metabolic soft spot, significantly extending the in vivo half-life (

    
    ) without imposing the steric bulk of a chlorine or methyl group.
    
pKa Modulation and Lipophilicity

Fluorine is the most electronegative element (Pauling scale: 3.98). Its inductive effect (


) pulls electron density away from the sulfonyl group.
  • Impact on Sulfonamide Acidity: If the scaffold is a sulfonamide (e.g., piperidine-NH-SO2-Ar), fluorine substitution lowers the pKa of the NH, enhancing potency at physiological pH.

  • Lipophilicity (LogP): While fluorine is lipophilic, its electron-withdrawing nature can paradoxically increase polarity in specific contexts by polarizing adjacent bonds. However, in this scaffold, it generally increases

    
     modestly, improving Blood-Brain Barrier (BBB) permeability for CNS targets (e.g., 5-HT6 antagonists).
    
Representative SAR Profile

Data synthesized from 5-HT6 antagonist studies.[2][3][4][5][6]

Substitution (R)Ki (nM)t1/2 (Microsomal Stability)LogPNotes
H (Unsubstituted) 12.515 min2.1Rapidly metabolized at para-position.
4-F (Para) 8.2>60 min2.4Optimal. Metabolically stable; high potency.
2-F (Ortho) 45.045 min2.3Steric clash with sulfonyl oxygens twists the ring; reduced affinity.
4-Cl (Para) 5.1>60 min3.1High potency but excessive lipophilicity (LogP > 3) risks toxicity.

Part 2: The Sulfonyl-Piperidine Linker Geometry

The sulfonyl group (


) is not a passive linker; it is a structural anchor. Unlike a flexible methylene linker, the sulfonyl group adopts a tetrahedral geometry that forces the benzene ring and the piperidine nitrogen into a specific spatial arrangement (approx. 109.5° bond angle).
Pharmacophore Map (Graphviz)

The following diagram illustrates the interaction points of the scaffold within a theoretical binding pocket (e.g., a GPCR like 5-HT6).

PharmacophoreMap Fluorine Fluorine Atom (Metabolic Block) Benzene Benzene Ring (Pi-Stacking) Fluorine->Benzene HydrophobicPocket Hydrophobic Pocket (Receptor) Fluorine->HydrophobicPocket Van der Waals Sulfonyl Sulfonyl Group (H-Bond Acceptor) Benzene->Sulfonyl Benzene->HydrophobicPocket Pi-Pi T-Shaped Piperidine Piperidine Nitrogen (Cationic Center) Sulfonyl->Piperidine BackboneNH Backbone NH (H-Bond Donor) Sulfonyl->BackboneNH H-Bonding Aspartate Aspartate Residue (Anionic Site) Piperidine->Aspartate Ionic Salt Bridge

Caption: Pharmacophore mapping of the Fluorobenzenesulfonyl Piperidine scaffold showing critical ligand-receptor interaction vectors.

Part 3: Synthetic Protocol (Self-Validating System)

The synthesis of this scaffold is robust, typically relying on the reaction between a fluorobenzenesulfonyl chloride and a piperidine derivative. Below is a high-fidelity protocol designed to minimize bis-sulfonylation and hydrolysis.

Reagents
  • Substrate: 4-substituted piperidine (1.0 equiv).

  • Reagent: 4-fluorobenzenesulfonyl chloride (1.1 equiv).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Scavenger: Polymer-supported trisamine (optional, for rapid purification).

Step-by-Step Methodology
  • Preparation: Dissolve the piperidine derivative in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add DIPEA via syringe. Cool the mixture to 0°C using an ice bath. Causality: Cooling controls the exotherm and prevents potential side reactions with nucleophilic impurities.

  • Sulfonylation: Add 4-fluorobenzenesulfonyl chloride dropwise over 10 minutes.

    • Checkpoint: Monitor the reaction via TLC (50% EtOAc/Hexane). The sulfonyl chloride spot should disappear, and a more polar product spot should appear.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

  • Quench & Workup:

    • Add saturated aqueous

      
       (removes acidic byproducts).
      
    • Extract with DCM (3x).[7]

    • Wash organic layer with 1M HCl (removes unreacted amine) followed by Brine.

    • Dry over

      
       and concentrate.
      
  • Validation: Analyze via LC-MS. The target mass should be

    
    . The characteristic isotope pattern of Sulfur (
    
    
    
    ~4.4%) confirms the sulfonyl incorporation.
Synthetic Workflow Diagram

SynthesisWorkflow Start Start: Piperidine + DCM Cool Cool to 0°C Add DIPEA Start->Cool AddR Add 4-F-Ph-SO2Cl (Dropwise) Cool->AddR Monitor TLC/LCMS Check (Disappearance of SM) AddR->Monitor Monitor->AddR Incomplete Quench Quench: Sat. NaHCO3 Monitor->Quench Complete Wash Acid Wash (1M HCl) Remove unreacted amine Quench->Wash Final Final Product (Recrystallization/Column) Wash->Final

Caption: Optimized synthetic workflow for N-sulfonylation of piperidine derivatives.

Part 4: Applications in Drug Discovery[8][9][10]

5-HT6 Receptor Antagonists (Cognition)

The 4-fluorobenzenesulfonyl piperidine scaffold is a classic antagonist for the 5-HT6 receptor. The piperidine nitrogen forms a critical salt bridge with Asp3.32 in the receptor's transmembrane domain. The sulfonyl group positions the fluorophenyl ring into a hydrophobic pocket formed by Val3.33 and Phe6.52 .

  • Clinical Relevance: Compounds in this class (e.g., analogs of SB-271046) are investigated for treating cognitive deficits in Alzheimer’s disease.

Matrix Metalloproteinase (MMP) Inhibitors

In this context, the sulfonyl group acts as a zinc-binding group (ZBG) mimic or positions a hydroxamate ZBG. The fluorophenyl group occupies the S1' specificity pocket.

  • Design Note: The "deep" S1' pocket of MMP-2 prefers long, narrow substituents. The para-fluorophenyl group provides the necessary length and lipophilicity without excessive width.

References

  • MDPI. (2021). The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties. Available at: [Link]

  • National Institutes of Health (PubMed). (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Available at: [Link]

  • National Institutes of Health (PubMed). (2008). Improved Synthesis of 1-Benzenesulfinyl Piperidine and Analogs. Available at: [Link]

  • Tandem/Review. (2008). The role of fluorine in medicinal chemistry. Available at: [Link]

Sources

Foundational

A Comprehensive Safety and Handling Guide for 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine

This guide provides an in-depth analysis of the safety protocols and handling requirements for 1-(4-fluoro-benzenesulfonyl)-piperidin-4-ylamine (CAS No: 790201-74-0). Designed for researchers, scientists, and professiona...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the safety protocols and handling requirements for 1-(4-fluoro-benzenesulfonyl)-piperidin-4-ylamine (CAS No: 790201-74-0). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard Safety Data Sheet (SDS) to offer a technical narrative on risk mitigation, grounded in the compound's chemical properties and established laboratory best practices.

Hazard Identification and Core Toxicological Profile

1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine is a substituted piperidine derivative. The core structure, featuring a fluorinated benzenesulfonyl group attached to a piperidine amine, dictates its reactivity and toxicological profile.

Globally Harmonized System (GHS) Classification

The compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

Expert Insight: The presence of the benzenesulfonyl group and the piperidine amine are key to understanding these hazards. Sulfonyl groups can be reactive, and amine compounds are often irritants. The fluorination may enhance its reactivity and potential for biological interaction. Therefore, assuming a baseline of irritation is a critical first step in risk assessment.

Toxicological Narrative

While specific toxicological studies on this exact molecule are not widely published, the known effects of its constituent functional groups provide a solid basis for a precautionary approach. The piperidine ring is a common motif in bioactive compounds and can interact with various biological targets.[2] The benzenesulfonyl moiety is a well-known pharmacophore, often found in sulfonamide drugs, which are known for a range of effects and potential allergic reactions.

In-Text Citation Example: The piperidine moiety itself is a cyclic aliphatic amine known to be corrosive and can cause a range of effects from irritation to central nervous system toxicity at high concentrations.[2]

Risk Mitigation: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. The "Hierarchy of Controls" is the guiding principle for minimizing risk.

Hierarchy of Controls cluster_0 Hierarchy of Controls for Handling 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible for Research) Engineering Engineering Controls (Primary Barrier) Administrative Administrative Controls (Procedural Safeguards) PPE Personal Protective Equipment (Last Line of Defense)

Caption: Hierarchy of Controls Workflow.

Engineering Controls: The Primary Barrier
  • Chemical Fume Hood: All handling of 1-(4-fluoro-benzenesulfonyl)-piperidin-4-ylamine, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[3]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[1]

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[1][4]

Causality: The potential for respiratory irritation necessitates the use of a fume hood as the primary means of exposure control. This is a non-negotiable aspect of safe handling.

Personal Protective Equipment (PPE): The Last Line of Defense
PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and irritation. Gloves must be inspected before use and changed immediately if contaminated.[3]
Eye Protection Safety glasses with side shields or goggles. A face shield may be required for splash hazards.To protect against direct contact with the eyes, which can cause serious irritation.[1]
Skin and Body A lab coat is mandatory. For larger quantities, chemically resistant aprons or suits may be necessary.To protect the skin from accidental contact.
Respiratory A NIOSH-approved respirator may be required if engineering controls are not sufficient.[3]To prevent inhalation, especially in situations with a high potential for dust or aerosol generation.

Standard Operating Procedures: From Receipt to Disposal

A systematic workflow ensures safety at every stage of the compound's lifecycle in the laboratory.

Compound Handling Workflow Receipt Receipt & Inspection Inspect for damage Verify label Storage Secure Storage Store in a cool, dry, well-ventilated area Keep container tightly closed Receipt->Storage Handling Handling in Fume Hood Use appropriate PPE Weigh carefully to avoid dust Storage->Handling Use Experimental Use Follow specific experimental protocols Handling->Use Disposal Waste Disposal Dispose of in accordance with local regulations Use->Disposal

Caption: Lifecycle Handling Workflow for the Compound.

Handling Protocol
  • Preparation: Before handling, ensure the fume hood is operational and all necessary PPE is donned.

  • Weighing: To minimize dust, weigh the compound carefully. Use a spatula to transfer the solid. Avoid pouring the powder.

  • Solution Preparation: Add the solid to the solvent slowly. If necessary, cap and sonicate to dissolve.

  • Post-Handling: After use, decontaminate the work surface and any equipment used. Wash hands thoroughly.[1]

Storage and Stability
  • Conditions: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5][6] Keep the container tightly closed to prevent moisture absorption and contamination.[1]

  • Stability: While specific stability data is limited, similar compounds are generally stable under recommended storage conditions.

Emergency Response Protocols

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7]
Spill and Leak Containment
  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • For large spills, contain the material and prevent it from entering drains or waterways.

  • Clean the spill area thoroughly with a suitable decontaminating agent.

Disposal Considerations

All waste materials, including empty containers and contaminated PPE, must be disposed of in accordance with local, state, and federal regulations for chemical waste.[1][8] Do not dispose of it in the regular trash or pour it down the drain.

Physical and Chemical Properties

PropertyValue
CAS Number 790201-74-0
Molecular Formula C11H15FN2O2S
Appearance Typically a solid (specifics not provided)
Solubility Data not available
Melting Point Data not available
Boiling Point Data not available

References

  • 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine - Fluorochem. (Source: Reagent Instrument Network)
  • SAFETY D
  • SAFETY DATA SHEET - Fisher Scientific. (N-(4-Fluorophenyl)benzenesulfonamide)
  • SAFETY DATA SHEET - Fisher Scientific. (4-Fluorobenzylamine)
  • Safety D
  • Safety Data Sheet - Cayman Chemical. (N-Benzyl-4-piperidone)
  • safety data sheet - Enamine. (N-[1-(ethanesulfonyl)piperidin-4-yl]acetamide)
  • Cas 288573-56-8, 1-BOC-4-(4-FLUORO-PHENYLAMINO)-PIPERIDINE | lookchem.
  • Safety D
  • SAFETY DATA SHEET - Fisher Scientific. (4-Fluorobenzenesulfonyl chloride)
  • SAFETY D
  • SAFETY DATA SHEET - Fisher Scientific. (Hexamethyldisiloxane)
  • SAFETY DATA SHEET - Sigma-Aldrich. (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride)
  • SAFETY D
  • 1-(Ethanesulfonyl)piperidin-4-amine Properties - EPA.
  • SAFETY DATA SHEET - Fisher Scientific. (Benzenesulfonyl fluoride)
  • 1-Thiazol-5-ylmethyl-piperidin-4-ylamine hydrochloride - AK Scientific, Inc.
  • US7732615B2 - N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)
  • 4-Fluoro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride - ChemScene.
  • 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride,KISHIDA CHEMICAL CO., LTD.
  • para-fluoro 4-Anilino-1-Boc-piperidine - Cayman Chemical.
  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI - NIH.
  • N-(Piperidin-4-yl)benzenesulfonamide Hydrochloride - Benchchem.
  • 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl- benzenebutanamide.
  • 4-Fluorobenzenesulfonamide 98 402-46-0 - Sigma-Aldrich.
  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides - MDPI.

Sources

Exploratory

Physicochemical Profiling of Sulfonyl Piperidine Amines: A Technical Guide

Executive Summary The sulfonyl piperidine amine scaffold represents a privileged structural motif in modern drug discovery, appearing frequently in GPCR ligands (e.g., 5-HT antagonists), enzyme inhibitors (e.g., 11β-HSD1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sulfonyl piperidine amine scaffold represents a privileged structural motif in modern drug discovery, appearing frequently in GPCR ligands (e.g., 5-HT antagonists), enzyme inhibitors (e.g., 11β-HSD1, LpxH), and ion channel modulators. Its utility stems from a unique physicochemical dichotomy: the piperidine ring offers a flexible, lipophilic core capable of hydrophobic interactions, while the sulfonyl group provides a rigid geometric constraint and a strong hydrogen bond acceptor.

However, this scaffold presents specific challenges in lead optimization. The sulfonyl group significantly alters the electronic landscape of the piperidine nitrogen, often acting as a "basicity switch." This guide provides an in-depth analysis of the LogP (partition coefficient) and hydrophobicity characteristics of this class, offering validated protocols for measurement and strategies for lipophilic efficiency (LipE) optimization.

Part 1: The Physicochemical Landscape

Structural Definitions & The "Sulfonamide Switch"

To accurately predict and measure hydrophobicity, one must distinguish between the two primary regioisomeric forms of this scaffold. The position of the sulfonyl group relative to the piperidine nitrogen dictates the molecule's ionization state (pKa) and, consequently, its pH-dependent distribution coefficient (LogD).

  • Type A: N-Sulfonyl Piperidines (Sulfonamides)

    • Structure:

      
      
      
    • Electronic Effect: The strong electron-withdrawing nature of the sulfonyl group delocalizes the lone pair on the piperidine nitrogen.

    • Consequence: The piperidine nitrogen loses its basicity (pKa drops from ~11 to < 1). The molecule becomes neutral at physiological pH (unless other ionizable groups are present).

    • LogP Implications: Lipophilicity is driven by the R-group and the piperidine carbon skeleton.

      
      .
      
  • Type B: C-Sulfonyl Piperidines (Piperidine Amines)

    • Structure:

      
      
      
    • Electronic Effect: The sulfonyl group is distant from the piperidine nitrogen.

    • Consequence: The piperidine nitrogen remains basic (pKa ~ 9–10).

    • LogP Implications: At pH 7.4, the amine is predominantly protonated (cationic).[1]

      
       will be significantly lower than 
      
      
      
      (typically by 2–3 log units).
Representative Physicochemical Data

The following table summarizes lipophilicity and acidity data for representative sulfonyl piperidine architectures. These values serve as benchmarks for lead optimization.

Compound ClassStructure DescriptionpKa (Basic/Acidic)LogP (Neutral)LogD (pH 7.4)Notes
Piperidine (Ref) Unsubstituted11.2 (Basic)0.84-2.50Highly hydrophilic at pH 7.4 due to ionization.
N-Mesyl Piperidine

< 1.0 (Neutral N)0.550.55Sulfonylation restores lipophilicity by suppressing ionization.
N-Tosyl Piperidine

< 1.0 (Neutral N)2.402.40Aromatic ring adds ~1.8 log units.
Dorzolamide Sulfonamide-Thiophene-Pip6.4 (Pip NH), 8.5 (

)
0.80-0.20Complex ionization; zwitterionic character at specific pHs.
LpxH Inhibitor (AZ1) Sulfonyl-Piperazine derivative~7.0 (Piperazine N)2.801.90Balanced profile for membrane permeability.
N-Benzyl-4-sulfonyl

~9.5 (Basic N)3.101.20High

indicates strong cation formation.

Note: Data represents consensus values derived from experimental databases and validated QSAR models (e.g., Hansch-Leo fragment methods).

Part 2: Experimental Protocols

Reliable lipophilicity data is the bedrock of SAR. While "Shake-Flask" is the historical gold standard, it is low-throughput and prone to emulsion errors. The following Chromatographic Hydrophobicity Index (CHI) protocol is recommended for routine screening of sulfonyl piperidines.

Protocol A: High-Throughput LogP Determination via RP-HPLC

Principle: Retention time on a C18 column correlates linearly with LogP. By using a set of calibration standards with known LogP values, the LogP of the analyte can be derived.

Equipment:

  • Agilent 1200/1290 Infinity II LC or equivalent.

  • Column: Agilent ZORBAX Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent high-carbon load column.

  • Detector: DAD (Diode Array Detector) at 254 nm and 220 nm.

Reagents:

  • Mobile Phase A: 50 mM Ammonium Acetate, pH 7.4 (for LogD) or 0.1% TFA (for acidic LogP).

  • Mobile Phase B: Methanol (HPLC Grade).

  • Reference Standards: Theophylline, Caffeine, Benzene, Toluene, Naphthalene, Triphenylene.

Step-by-Step Methodology:

  • Preparation of Standards:

    • Prepare a mixture of reference standards (10 µg/mL each) in MeOH:Water (1:1).

    • Why: These span a LogP range of -0.02 (Theophylline) to 5.49 (Triphenylene), bracketing most sulfonyl piperidines.

  • Sample Preparation:

    • Dissolve sulfonyl piperidine analogs in DMSO to 10 mM.

    • Dilute to 50 µM in Mobile Phase A/B (50:50).

  • Isocratic Run Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Run two isocratic methods:

      • Method 1: 60% MeOH / 40% Buffer.

      • Method 2: 70% MeOH / 30% Buffer.

    • Why: Sulfonamides can have variable retention; two organic modifiers ensure the compound elutes within a reasonable window (

      
      ).
      
  • Calculation:

    • Calculate the Capacity Factor (

      
      ) for each peak:
      
      
      
      
      (Where
      
      
      is retention time and
      
      
      is the dead time, usually determined by Uracil or Sodium Nitrate).
    • Perform Linear Regression using the standards:

      
      
      
    • Interpolate the sample LogP from the regression line.

Self-Validating Check:

  • If the

    
     of the standard curve is < 0.98, recalibrate the column.
    
  • If the sulfonyl piperidine shows "fronting" (asymmetric peak), it indicates ionization. Switch to the pH 7.4 buffer method to measure LogD instead.

Part 3: Optimization & Decision Logic

In drug design, a LogP that is too high leads to metabolic instability (CYP450 clearance) and toxicity. A LogP that is too low results in poor membrane permeability. The sulfonyl piperidine scaffold offers specific "tuning knobs."

Structural Tuning Strategies
  • To Decrease LogP (Make more soluble):

    • Introduce an ether oxygen into the piperidine ring (Morpholine switch).

    • Add a polar "tail" to the sulfonyl group (e.g.,

      
      ).
      
    • Caution: Ensure the piperidine nitrogen remains substituted if basicity is not desired.

  • To Increase LogP (Improve permeability):

    • Fluorination of the piperidine ring (adds ~0.2–0.4 LogP units per F, also blocks metabolism).

    • Extension of the N-alkyl chain (if C-sulfonyl type).

Lead Optimization Workflow (Visualization)

The following diagram illustrates the decision logic for optimizing sulfonyl piperidine amines based on LogP/LogD data.

LipophilicityOptimization Start Lead Compound (Sulfonyl Piperidine) Measure Measure LogD (pH 7.4) & LogP (Neutral) Start->Measure Decision Is LogD within Optimal Range (1.5 - 3.5)? Measure->Decision HighLogP LogD > 3.5 (Risk: Clearance/Toxicity) Decision->HighLogP Too Lipophilic LowLogP LogD < 1.5 (Risk: Permeability) Decision->LowLogP Too Hydrophilic Success Advance to ADME Screening Decision->Success Optimal StrategyHigh1 Strategy A: Insert Ether Oxygen (Piperidine -> Morpholine) HighLogP->StrategyHigh1 StrategyHigh2 Strategy B: Add Polar Motif to Sulfonyl (e.g., Pyridine for Phenyl) HighLogP->StrategyHigh2 StrategyHigh1->Measure Re-test StrategyHigh2->Measure Re-test StrategyLow1 Strategy C: Fluorination of Piperidine (Dipole modulation) LowLogP->StrategyLow1 StrategyLow2 Strategy D: N-Alkylation / Arylation (Increase Lipophilic Surface) LowLogP->StrategyLow2 StrategyLow1->Measure Re-test StrategyLow2->Measure Re-test

Caption: Iterative optimization cycle for tuning the lipophilicity of sulfonyl piperidine scaffolds.

The Integrated Discovery Workflow

This diagram details the technical workflow from synthesis to data integration, highlighting where In Silico tools interact with Experimental validation.

DiscoveryWorkflow cluster_Assays Physicochem Profiling Design In Silico Design (cLogP Prediction) Synth Synthesis (Sulfonylation) Design->Synth Purify Purification (Ensure >95% Purity) Synth->Purify HPLC CHI LogP (HPLC) Purify->HPLC pKa pKa Titration (Potentiometric) Purify->pKa Analysis Data Correlation (Exp vs. Pred) HPLC->Analysis pKa->Analysis ModelUpdate Update QSAR Model (Local Correction) Analysis->ModelUpdate ModelUpdate->Design Next Cycle

Caption: Integrated workflow for generating high-confidence physicochemical data for sulfonyl piperidines.

References

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and ADMET. Drug Discovery Today. Link

  • Valkó, K. (2004). Application of high-performance liquid chromatography based measurements of lipophilicity to model biological distribution. Journal of Chromatography A. Link

  • Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry. Link

  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Application Note. Link

  • Tetko, I. V., et al. (2005). Virtual computational chemistry laboratory – design and description. Journal of Computer-Aided Molecular Design. Link

  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. Link

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine from 4-fluorobenzenesulfonyl chloride

Executive Summary This application note details the optimized synthetic route for 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine , a critical pharmacophore found in various GPCR antagonists (e.g., 5-HT2A) and ion chann...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized synthetic route for 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine , a critical pharmacophore found in various GPCR antagonists (e.g., 5-HT2A) and ion channel modulators.

While 4-aminopiperidine contains two nucleophilic nitrogen atoms, direct sulfonylation often leads to regioisomeric mixtures (bis-sulfonylation or primary amine sulfonylation). This protocol utilizes a Protection-Deprotection Strategy using tert-butyl piperidin-4-ylcarbamate (4-N-Boc-aminopiperidine) to ensure 100% regioselectivity for the piperidine nitrogen. The resulting protocol is scalable, self-validating, and suitable for GLP (Good Laboratory Practice) environments.

Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

The starting material, 4-aminopiperidine, possesses two nucleophilic sites:

  • Secondary Amine (Piperidine ring): High steric bulk, pKa ~11.0.

  • Primary Amine (Exocyclic): Lower steric bulk, pKa ~10.6.

Although the secondary amine is theoretically more basic, the primary amine is less sterically hindered. Reacting 4-fluorobenzenesulfonyl chloride directly with the unprotected diamine risks forming the thermodynamic sulfonamide at the primary position or bis-sulfonylated byproducts.

The Solution: Orthogonal Protection

To guarantee the sulfonyl group attaches only to the piperidine nitrogen, we employ a carbamate protecting group (Boc) on the primary amine. This renders the primary nitrogen non-nucleophilic under basic coupling conditions.

Reaction Scheme:

  • Coupling: 4-Fluorobenzenesulfonyl chloride + 4-(N-Boc-amino)piperidine

    
     Intermediate A .
    
  • Deprotection: Intermediate A + Acid (TFA or HCl)

    
     Target Product (Salt).
    
  • Neutralization: Target Salt + Base

    
     Target Free Amine.
    

Visual Workflow (DOT Diagram)

SynthesisWorkflow Start Starting Materials: 4-Fluorobenzenesulfonyl Chloride + 4-(N-Boc-amino)piperidine Coupling Step 1: Sulfonylation (DCM, Et3N, 0°C to RT, 4h) Forms Sulfonamide Bond Start->Coupling Nucleophilic Attack Workup1 Workup & Isolation (Wash w/ NaHCO3, Brine) Yields Intermediate A Coupling->Workup1 Purification Deprotection Step 2: Boc-Deprotection (TFA/DCM 1:4 or 4M HCl/Dioxane) Cleaves Carbamate Workup1->Deprotection Acidolysis Neutralization Step 3: Free Basing (SCX-2 Cartridge or NaOH wash) Removes TFA/HCl salt Deprotection->Neutralization Salt Exchange Final Final Product: 1-(4-Fluoro-benzenesulfonyl)- piperidin-4-ylamine Neutralization->Final Isolation

Caption: Step-wise workflow ensuring regioselectivity via Boc-protection strategy.

Materials & Safety

Reagents Table
ReagentMW ( g/mol )Equiv.[1]RoleSafety Hazard
4-(N-Boc-amino)piperidine 200.281.0NucleophileIrritant
4-Fluorobenzenesulfonyl chloride 194.611.1ElectrophileCorrosive / Lachrymator
Triethylamine (Et3N) 101.192.0Base (Scavenger)Flammable / Corrosive
Dichloromethane (DCM) 84.93SolventSolventVolatile / Carcinogen susp.
Trifluoroacetic Acid (TFA) 114.02ExcessDeprotectionHighly Corrosive
Critical Safety Note
  • Sulfonyl Chlorides: Highly reactive with water and tissue. Handle strictly in a fume hood.

  • TFA: Causes severe burns.[2] Use double-gloving and quench with saturated bicarbonate carefully (CO2 evolution).

Detailed Experimental Protocol

Phase 1: Sulfonylation (Formation of Intermediate)

Objective: Covalent attachment of the sulfonyl group to the piperidine nitrogen.

  • Preparation: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 4-(N-Boc-amino)piperidine (1.0 g, 5.0 mmol, 1.0 eq) in anhydrous DCM (25 mL).

  • Base Addition: Add Triethylamine (1.4 mL, 10.0 mmol, 2.0 eq). Cool the solution to 0°C using an ice bath.

    • Why? Cooling prevents exothermic runaway and minimizes side reactions.

  • Electrophile Addition: Slowly add 4-fluorobenzenesulfonyl chloride (1.07 g, 5.5 mmol, 1.1 eq) portion-wise or as a solution in DCM (5 mL) over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours.

    • Validation: Monitor by TLC (50% EtOAc/Hexane). The starting amine (ninhydrin stain) should disappear; a new higher Rf spot (UV active) should appear.

  • Workup:

    • Dilute with DCM (50 mL).

    • Wash with 1M HCl (20 mL) to remove unreacted amine/Et3N.

    • Wash with Sat. NaHCO3 (20 mL) and Brine (20 mL).

    • Dry over Na2SO4, filter, and concentrate in vacuo.

    • Result: White to off-white solid (Intermediate A). Yield typically >90%.[3]

Phase 2: Deprotection (Boc Removal)

Objective: Cleavage of the tert-butyl carbamate to reveal the primary amine.

  • Dissolution: Dissolve Intermediate A (from Phase 1) in DCM (10 mL).

  • Acidolysis: Add TFA (2.5 mL) dropwise at RT. (Final ratio DCM:TFA ~ 4:1).

    • Alternative: Use 4M HCl in Dioxane (10 mL) if a hydrochloride salt is preferred.

  • Reaction: Stir at RT for 2 hours.

    • Validation: LCMS will show mass shift [M-100] (loss of Boc group).

  • Isolation (Free Base):

    • Concentrate the reaction mixture to remove excess TFA/DCM.

    • Redissolve the residue in MeOH (5 mL) and pass through a SCX-2 (Strong Cation Exchange) cartridge.

    • Wash cartridge with MeOH (removes non-basic impurities).

    • Elute product with 2M NH3 in MeOH .

  • Final Step: Concentrate the ammoniacal eluent to dryness.

Analytical Validation

To ensure the protocol was successful, the final product must meet these criteria:

MethodExpected ResultInterpretation
LC-MS (ESI+) m/z = 259.1 [M+H]+Confirms molecular weight (MW 258.31).
1H NMR (DMSO-d6)

7.8-7.9 (m, 2H), 7.4-7.5 (m, 2H)
Aromatic protons from 4-F-benzenesulfonyl group.
1H NMR (Piperidine)

3.4-3.6 (m, 2H), 2.4-2.6 (m, 2H)
Piperidine ring protons adjacent to Sulfonamide.
1H NMR (Amine) Broad singlet ~1.5 - 2.0 ppmFree

protons (shifts depending on concentration).
Troubleshooting Guide
  • Issue: Low Yield in Phase 1.

    • Cause: Hydrolysis of sulfonyl chloride due to wet solvent.

    • Fix: Ensure DCM is anhydrous; increase sulfonyl chloride to 1.2 eq.

  • Issue: Product is a sticky gum after Phase 2.

    • Cause: Residual TFA salt.

    • Fix: Ensure thorough neutralization with NH3/MeOH or aqueous NaOH extraction.

Mechanism of Action (DOT Diagram)

Mechanism NucAttack Step 1: Nucleophilic Attack (Piperidine N attacks Sulfur) Elimination Step 2: Elimination (Chloride ion departs) NucAttack->Elimination - Cl- StableInter Intermediate: N-Boc-Sulfonamide Elimination->StableInter AcidCleave Step 3: Acidolysis (Protonation of t-Butyl) StableInter->AcidCleave + H+ Frag Fragmentation (Release of Isobutene + CO2) AcidCleave->Frag Cascade

Caption: Mechanistic pathway from nucleophilic substitution to acid-mediated deprotection.

References

  • Vertex Pharmaceuticals. (2014). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters.

    • Relevance: Establishes the standard protocol for sulfonylation of N-Boc-4-aminopiperidine followed by deprotection.
  • Sigma-Aldrich. tert-Butyl N-{1-[(4-fluorobenzene)sulfonyl]piperidin-4-yl}carbamate Product Page.

    • Relevance: Confirms the stability and commercial existence of the protected intermediate (Intermedi
  • ThermoFisher Scientific. 4-Aminopiperidine Specifications and Reactivity.

    • Relevance: Provides physical property data and handling safety for the piperidine scaffold.
  • Bartolini, M., et al. (2022).[4] Discovery of the 4-aminopiperidine-based compound EM127. European Journal of Medicinal Chemistry.

    • Relevance: Demonstrates the utility of the 4-aminopiperidine scaffold in covalent inhibitor design and valid

Sources

Application

Application Note: Precision N-Sulfonylation of 4-Aminopiperidine Derivatives

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific challenge of regioselective N-sulfonylation in 4-aminopiperidine derivatives—a scaffold containing tw...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific challenge of regioselective N-sulfonylation in 4-aminopiperidine derivatives—a scaffold containing two distinct nucleophilic nitrogen atoms.

Introduction: The "Dual-Nucleophile" Challenge

4-Aminopiperidine is a privileged pharmacophore in drug discovery, serving as a core scaffold in analgesics (e.g., Fentanyl derivatives), antihistamines, and calcium channel blockers.

The molecule presents a classic chemoselectivity problem:

  • N1 (Piperidine Nitrogen): A secondary, cyclic amine. Generally more basic (pKa ~11.1) and more nucleophilic due to electronic confinement in the ring.

  • N4 (Exocyclic Primary Amine): A primary amine. Less sterically hindered but generally less nucleophilic (pKa ~10.6) than the ring nitrogen.

Attempting direct sulfonylation of the unprotected diamine typically results in a mixture of N1-sulfonamides (major), N4-sulfonamides (minor), and bis-sulfonylated byproducts.

This guide details the Protection-Directed Strategy , which is the industry "Gold Standard" for generating high-purity libraries. It separates the workflow into two distinct protocols based on the desired target.

Strategic Decision Matrix

Before beginning, identify your target isomer to select the correct starting material.

Target MoietyDesired Product StructureRequired Starting Material
Ring Sulfonamide 1-(Arylsulfonyl)piperidin-4-amine (Sulfonyl group on Ring Nitrogen)4-(Boc-amino)piperidine (tert-Butyl piperidin-4-ylcarbamate)
Exocyclic Sulfonamide N-(Piperidin-4-yl)arylsulfonamide (Sulfonyl group on Primary Amine)1-Boc-4-aminopiperidine (tert-Butyl 4-aminopiperidine-1-carboxylate)

Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the amine lone pair on the electrophilic sulfur atom of the sulfonyl chloride.

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the divergent pathways and the core mechanism.

Sulfonylation_Pathways cluster_0 Path A: Target Ring Nitrogen (N1) cluster_1 Path B: Target Exocyclic Nitrogen (N4) Start 4-Aminopiperidine Scaffold SM_A 4-(Boc-amino)piperidine (N4 Protected) Start->SM_A Protect N4 SM_B 1-Boc-4-aminopiperidine (N1 Protected) Start->SM_B Protect N1 Mech_State Transition State (Trigonal Bipyramidal) SM_A->Mech_State + R-SO2-Cl + Base Prod_A 1-Sulfonyl-4-aminopiperidine SM_B->Mech_State + R-SO2-Cl + Base Prod_B N-(Piperidin-4-yl)sulfonamide Mech_State->Prod_A - HCl - Boc Mech_State->Prod_B - HCl - Boc

Caption: Divergent synthesis pathways for N-sulfonylation of 4-aminopiperidine derivatives.

Detailed Protocols

Protocol A: Synthesis of 1-(Arylsulfonyl)piperidin-4-amines

Target: Sulfonylation of the piperidine ring nitrogen (N1). Starting Material: 4-(Boc-amino)piperidine (CAS: 73874-95-0).

Reagents & Materials
  • Substrate: 4-(Boc-amino)piperidine (1.0 equiv)

  • Electrophile: Aryl/Alkyl Sulfonyl Chloride (1.1 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous preferred)

  • Catalyst: DMAP (0.1 equiv) – Optional, use only for sterically hindered sulfonyl chlorides.

Step-by-Step Procedure
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(Boc-amino)piperidine (1.0 mmol) in DCM (5 mL, ~0.2 M concentration).

  • Base Addition: Add TEA (1.5 mmol) and cool the solution to 0 °C using an ice bath.

    • Why? Cooling controls the exothermicity of the reaction and prevents side reactions.

  • Sulfonylation: Dropwise add a solution of the Sulfonyl Chloride (1.1 mmol) in DCM (1 mL) over 5–10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) .

    • Monitoring: Check TLC or LC-MS after 1–2 hours. The starting material (secondary amine) should be consumed rapidly.

  • Workup:

    • Dilute with DCM (10 mL).

    • Wash with 1M HCl (2 x 10 mL) to remove excess base and unreacted amine.

    • Wash with Sat. NaHCO₃ (10 mL) and Brine (10 mL).[1]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Deprotection (Boc Removal):

    • Dissolve the crude intermediate in DCM/TFA (4:1 v/v) or 4M HCl in Dioxane . Stir at RT for 1–2 hours.

    • Concentrate to dryness. The product is obtained as the Trifluoroacetate or Hydrochloride salt.

Protocol B: Synthesis of N-(Piperidin-4-yl)sulfonamides

Target: Sulfonylation of the exocyclic primary amine (N4). Starting Material: 1-Boc-4-aminopiperidine (CAS: 87120-72-7).

Reagents & Materials
  • Substrate: 1-Boc-4-aminopiperidine (1.0 equiv)

  • Electrophile: Sulfonyl Chloride (1.0 – 1.1 equiv)

  • Base: Pyridine (3.0 equiv) or TEA (2.0 equiv)

  • Solvent: DCM or THF.

Step-by-Step Procedure
  • Setup: Dissolve 1-Boc-4-aminopiperidine (1.0 mmol) in DCM (5 mL).

  • Base Addition: Add Pyridine (3.0 mmol).

    • Expert Tip: Pyridine is often preferred for primary amines as it acts as both base and acyl-transfer catalyst, preventing bis-sulfonylation (formation of R-N(SO₂R')₂).

  • Sulfonylation: Cool to 0 °C . Add Sulfonyl Chloride (1.0 equiv) slowly.

  • Reaction: Stir at RT for 3–12 hours. Primary amines are generally slower to react than the cyclic secondary amine in Protocol A.

  • Workup:

    • Dilute with EtOAc or DCM.

    • Crucial Step: Wash with 0.5 M Citric Acid or 1M HCl carefully to remove pyridine/TEA without deprotecting the Boc group (if using dilute acid, keep contact time short and cold). Alternatively, wash with saturated CuSO₄ solution (removes pyridine by complexation).

    • Wash with Brine, dry (Na₂SO₄), and concentrate.[1]

  • Deprotection:

    • Treat with TFA/DCM or HCl/Dioxane as in Protocol A to yield the final product.

Troubleshooting & Optimization

IssueProbable CauseSolution
Bis-sulfonylation (R-N(SO₂Ar)₂)Excess sulfonyl chloride or highly acidic proton on sulfonamide.Use 1.0 equiv of sulfonyl chloride exactly. Switch base to Pyridine or 2,6-Lutidine .
Low Yield (Protocol B) Steric hindrance or moisture.Use DMAP (5-10 mol%) as a catalyst. Ensure anhydrous solvents. Heat to 40°C if necessary.
Product is Hygroscopic/Gummy Salt formation (TFA/HCl salts).Perform a Free Base liberation: Dissolve salt in minimal water, adjust pH to >10 with NaOH, extract with DCM/IPA (3:1).
Regioselectivity Failure (Unprotected route)N1 vs N4 competition.Do not use unprotected diamine. Stick to the protection strategies outlined above.

Safety Considerations

  • Sulfonyl Chlorides: Corrosive and lachrymators. Handle in a fume hood. They react violently with water to release HCl gas.

  • TFA/HCl: Corrosive. Wear acid-resistant gloves.

  • Pressure: If performing reactions in sealed vials (e.g., microwave), ensure proper headspace for HCl gas evolution.

References

  • Bartolini, M. et al. "Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3." European Journal of Medicinal Chemistry, vol. 243, 2022, 114724. Link

    • Citation for Protocol A: Describes the synthesis of N1-substituted 4-aminopiperidines using 4-(Boc-amino)piperidine.
  • Ivanov, I. et al. "Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures."[2] Molecules, vol. 29, no. 1879, 2024.[2] Link

    • Citation for General Method: Provides robust conditions for sulfonylation of cyclic secondary amines (piperazine/piperidine analogs).
  • BenchChem. "Reactivity of the Sulfonyl Chloride Functional Group." BenchChem Technical Guides, 2025. Link

    • Citation for Mechanism: General reactivity and base selection for sulfonamide formation.[3]

  • Organic Syntheses. "Benzenesulfonyl Chloride." Org.[4][5][6][7][8] Synth., Coll. Vol. 1, p. 84. Link

    • Citation for Handling: Standard procedures for handling sulfonyl chlorides.

Sources

Method

Using 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine as a building block in drug discovery

Application Note: Leveraging 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine as a Privileged Scaffold in Medicinal Chemistry Executive Summary This application note details the strategic utility of 1-(4-Fluoro-benzenesu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Leveraging 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine as a Privileged Scaffold in Medicinal Chemistry

Executive Summary

This application note details the strategic utility of 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine (herein referred to as FBPA ) as a high-value building block in drug discovery. The piperidine-sulfonamide motif is a "privileged scaffold" frequently observed in GPCR ligands (e.g., 5-HT, Dopamine receptors) and enzyme inhibitors (e.g., proteases, kinases). The specific inclusion of the para-fluorophenyl group enhances metabolic stability by blocking the primary site of oxidative metabolism while modulating lipophilicity. This guide provides validated protocols for functionalizing the primary amine of FBPA to generate diverse chemical libraries, ensuring high fidelity in lead optimization campaigns.

Chemical Profile & Properties[1][2][3][4][5][6][7]

FBPA serves as a robust "linker-scaffold" intermediate. The primary amine at the C4 position of the piperidine ring is the primary vector for chemical elaboration, while the sulfonamide moiety provides a rigid, polar spacer that orients the fluorophenyl "tail" into hydrophobic pockets.

PropertySpecification
IUPAC Name 1-[(4-fluorophenyl)sulfonyl]piperidin-4-amine
Common Name FBPA; 4-Amino-1-(4-fluorobenzenesulfonyl)piperidine
CAS Number 442124-75-6 (HCl salt); 71435-79-5 (Free base generic)
Molecular Formula

Molecular Weight 258.31 g/mol (Free Base); 294.77 g/mol (HCl Salt)
Solubility Soluble in DMSO (>50 mM), Methanol, DMF. Sparingly soluble in water.
pKa (Calculated) ~10.2 (Primary Amine); Sulfonamide is non-basic.
Storage Store at -20°C; Hygroscopic (if salt form).

Strategic Utility: The "Anatomy" of the Scaffold

The utility of FBPA lies in its three distinct functional domains, each serving a specific role in Structure-Activity Relationship (SAR) exploration:

  • The Growth Vector (Primary Amine): The

    
     group allows for the rapid generation of amides, ureas, and secondary amines. This is where "diversity" is introduced to interact with specific receptor residues (e.g., Aspartate in GPCRs).
    
  • The Rigid Linker (Sulfonamide): The

    
     group acts as a hydrogen bond acceptor and imposes a specific geometry (tetrahedral sulfur) that orients the piperidine ring relative to the phenyl ring, often critical for fitting into narrow binding clefts.
    
  • The Metabolic Shield (4-Fluoro-Phenyl): The fluorine atom at the para-position blocks CYP450-mediated hydroxylation, a common metabolic clearance pathway for phenyl rings. It also increases lipophilicity (

    
    ) slightly compared to the unsubstituted phenyl, improving membrane permeability.
    
Visualizing the SAR Logic

SAR_Logic FBPA 1-(4-Fluoro-benzenesulfonyl) -piperidin-4-ylamine Amine Primary Amine (C4) [Growth Vector] FBPA->Amine  Site of Diversity Linker Sulfonamide (SO2) [Rigid Linker] FBPA->Linker  Geometry Control Tail 4-Fluoro-Phenyl [Metabolic Shield] FBPA->Tail  ADME Optimization Library Library Amine->Library  Amides, Ureas,  Reductive Amination CYP450 CYP450 Tail->CYP450  Blocks Oxidation

Figure 1: Functional decomposition of the FBPA scaffold highlighting key SAR vectors.

Experimental Protocols

The following protocols are optimized for high-throughput parallel synthesis but can be scaled for single-batch reactions.

Protocol A: High-Throughput Amide Library Generation

Objective: To couple FBPA with a diverse set of carboxylic acids (


) to create an amide library.

Reagents:

  • Scaffold: FBPA (HCl salt or Free Base).

  • Acids: Diverse carboxylic acids (0.2 mmol scale).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF.

Step-by-Step Procedure:

  • Preparation: Dissolve FBPA (1.0 equiv) in DMF to a concentration of 0.2 M. If using the HCl salt, add 1.5 equiv of DIPEA to neutralize.

  • Activation: In a separate vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.1 equiv) in DMF (0.5 mL). Add DIPEA (2.0 equiv). Shake for 5 minutes to form the activated ester.

  • Coupling: Transfer the activated acid solution to the FBPA solution.

  • Reaction: Seal the reaction vessel and shake at Room Temperature (RT) for 12–16 hours.

    • QC Check: Monitor by LC-MS. The sulfonamide group is stable, so look for

      
       corresponding to Product Mass.
      
  • Work-up (Parallel):

    • Add 2 mL of saturated

      
       (aq).[1]
      
    • Extract with EtOAc (

      
       mL).
      
    • Wash organic layer with Brine.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Objective: To introduce alkyl groups without forming a carbonyl, maintaining basicity at the nitrogen.

Reagents:

  • Scaffold: FBPA.

  • Aldehyde/Ketone: Diverse carbonyls (

    
     or 
    
    
    
    ).
  • Reducing Agent: Sodium Triacetoxyborohydride (

    
    , 
    
    
    
    ).
  • Acid Catalyst: Acetic Acid (AcOH).

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

Step-by-Step Procedure:

  • Imine Formation: Dissolve FBPA (1.0 equiv) and the Aldehyde (1.1 equiv) in DCE. Add AcOH (1.0 equiv) to catalyze imine formation. Stir for 1 hour at RT.

    • Note: If the aldehyde is aromatic or sterically hindered, add

      
       molecular sieves to remove water.
      
  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 16 hours.

  • Quench: Quench with saturated

    
     solution. Stir vigorously for 20 minutes until gas evolution ceases.
    
  • Isolation: Extract with DCM. Wash with water. Dry and concentrate.

Workflow Visualization

The following diagram illustrates the decision tree for utilizing FBPA in a library synthesis campaign.

Workflow Start Start: FBPA Scaffold Decision Target Interaction Type? Start->Decision Path_Amide H-Bond Donor/Acceptor (Amide) Decision->Path_Amide Neutral Polar Path_Amine Basic/Cationic Interaction (Secondary Amine) Decision->Path_Amine Cationic Path_Urea Dual H-Bond Donor (Urea) Decision->Path_Urea Rigid Polar Process_Amide Protocol A: HATU Coupling Path_Amide->Process_Amide Process_Amine Protocol B: Reductive Amination Path_Amine->Process_Amine Process_Urea Protocol C: Isocyanate Reaction Path_Urea->Process_Urea QC QC: LC-MS & NMR (Verify Purity >95%) Process_Amide->QC Process_Amine->QC Process_Urea->QC Screening Biological Screening (GPCR/Enzyme Assay) QC->Screening

Figure 2: Synthetic workflow for generating diverse libraries from the FBPA building block.

Troubleshooting & Optimization

  • Issue: Low Yield in Amide Coupling.

    • Cause: The primary amine of FBPA is moderately hindered by the piperidine ring and may form salts with the carboxylic acid before coupling.

    • Solution: Ensure sufficient DIPEA (at least 3.0 equiv if using HCl salt). Pre-activate the acid with HATU for 10 minutes before adding the amine. Switch to COMU or T3P if HATU fails.

  • Issue: Solubility Issues.

    • Cause: The sulfonamide and fluorophenyl groups are hydrophobic.

    • Solution: Use a co-solvent mixture of DMF/DCM (1:1). For purification, ensure the gradient starts with at least 10% organic modifier to prevent precipitation on the column.

  • Issue: Regioselectivity.

    • Note: FBPA has only one nucleophilic amine (

      
      ). The sulfonamide nitrogen is non-nucleophilic under standard conditions, so protection of the sulfonamide is not  required.
      

References

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Discusses the role of fluorine in blocking metabolic hot-spots).

  • Blum, A., et al. (2023).[2] Piperidine-based Scaffolds in Medicinal Chemistry: A Review. European Journal of Medicinal Chemistry.[3] (Overview of piperidine utility in GPCR ligands).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[3] (Detailed analysis of fluorine's effect on pKa and lipophilicity).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 442124-75-6. (Chemical property verification).

Sources

Application

Reductive amination reactions using 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine

Application Note: Reductive Amination Protocols for 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine Introduction 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine (CAS: 442124-75-6) is a high-value building block in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reductive Amination Protocols for 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine

Introduction

1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine (CAS: 442124-75-6) is a high-value building block in medicinal chemistry, particularly for the synthesis of G-protein coupled receptor (GPCR) ligands and ion channel modulators. The molecule features a "privileged scaffold"—a 4-aminopiperidine core protected at the N1 position by a 4-fluorobenzenesulfonyl group.

This application note details the reductive amination of this primary amine with various aldehydes and ketones. Unlike simple alkyl amines, the presence of the electron-withdrawing sulfonamide group at the N1 position modulates the solubility and lipophilicity of the piperidine ring, though it leaves the C4-primary amine highly nucleophilic and reactive.

Key Reaction Scope:

  • Target: Synthesis of secondary amines (mono-alkylation).

  • Challenge: Preventing over-alkylation (formation of tertiary amines) and managing the solubility of the hydrochloride salt starting material.

  • Solution: Use of mild hydride donors such as Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride to ensure selectivity.

Chemical Properties & Handling

PropertyDescription
Chemical Name 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine (often supplied as HCl salt)
CAS Number 442124-75-6
Molecular Weight 258.31 g/mol (Free Base) / 294.77 g/mol (HCl Salt)
Solubility Free Base: Soluble in DCM, DCE, THF, EtOAc. HCl Salt: Soluble in MeOH, DMSO, Water; poor solubility in DCM/DCE without neutralization.
Stability The sulfonamide moiety is stable to standard borohydride reducing agents (

,

,

).

Strategic Considerations

Choice of Reducing Agent[1][2][3][4][5]
  • Sodium Triacetoxyborohydride (

    
    ):  The preferred reagent (Method A). It is mild and less toxic than cyanoborohydride. Crucially, it reduces imines faster than aldehydes/ketones, but reacts negligibly with the carbonyls themselves, allowing for "one-pot" procedures without pre-forming the imine.
    
  • Sodium Cyanoborohydride (

    
    ):  A robust alternative (Method B) for unreactive ketones or sterically hindered substrates. It requires pH control (pH 5–6) to activate the imine formation.
    
  • Sodium Borohydride (

    
    ):  generally too strong for one-pot selectivity (reduces aldehydes to alcohols). Use only in a two-step protocol (form imine 
    
    
    
    isolate/evaporate
    
    
    reduce).
Handling the Hydrochloride Salt

Commercial supplies of this amine are typically the hydrochloride salt.

  • Critical Step: You must neutralize the salt to release the nucleophilic free amine.

  • In-situ Neutralization: Add 1.0–1.1 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to the reaction mixture.

  • Pre-freebasing: Partition the salt between 1N NaOH and DCM, separate the organic layer, dry, and concentrate to obtain the free amine oil/solid before starting the reaction.

Visualizing the Mechanism

The following diagram outlines the reaction pathway, highlighting the critical intermediate (Imine/Iminium) and the reduction step.

ReductiveAmination cluster_conditions Reaction Environment SM1 Amine (R-NH2) (CAS 442124-75-6) Inter Hemiaminal Intermediate SM1->Inter Nucleophilic Attack SM2 Aldehyde/Ketone (R'-CHO) SM2->Inter Nucleophilic Attack Imine Imine / Iminium Ion (R-N=CH-R') Inter->Imine -H2O (Dehydration) Product Secondary Amine (Product) Imine->Product Reduction (+H-) NaBH(OAc)3 Side Tertiary Amine (Over-alkylation) Product->Side + Aldehyde (Avoid by stoichiometry)

Caption: Mechanism of reductive amination. The formation of the Imine is the rate-determining step for sterically hindered substrates.

Experimental Protocols

Method A: Standard Protocol (DCM/DCE)

Best for: Aldehydes and reactive ketones. High selectivity.

Reagents:

  • Amine HCl salt (1.0 equiv)

  • Aldehyde (1.1–1.2 equiv)

  • Sodium Triacetoxyborohydride (

    
    ) (1.4–1.6 equiv)
    
  • Triethylamine (TEA) (1.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Optional, accelerates imine formation.

Procedure:

  • Preparation: In a clean, dry vial, suspend 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine HCl (1.0 mmol, 295 mg) in DCE (5 mL).

  • Neutralization: Add TEA (1.0 mmol, 140 µL). Stir for 5–10 minutes until the salt dissolves or a fine precipitate of TEA·HCl forms.

  • Addition: Add the Aldehyde (1.1 mmol).

    • Note: If using a ketone, add Acetic Acid (1.0 mmol) at this stage to catalyze imine formation and stir for 30 mins before adding the reducing agent.

  • Reduction: Add

    
      (1.5 mmol, 318 mg) in one portion.
    
  • Reaction: Stir at room temperature (RT) under nitrogen.

    • Time: Aldehydes typically complete in 2–4 hours. Ketones may require 12–24 hours.

  • Quench: Add saturated aqueous

    
     (5 mL) and stir vigorously for 15 minutes.
    
Method B: Methanol Protocol ( )

Best for: Poorly soluble substrates or when using acid-labile protecting groups.

Reagents:

  • Amine HCl salt (1.0 equiv)

  • Aldehyde (1.0 equiv)[2]

  • Sodium Cyanoborohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Methanol (anhydrous).

  • Additive: Zinc Chloride (

    
    ) (catalytic) – Optional, for unreactive ketones.
    

Procedure:

  • Dissolve the Amine HCl (1.0 mmol) in Methanol (5 mL). (No TEA needed if the pH is approx 5–6; the HCl salt provides the necessary acidity).

  • Add the Aldehyde/Ketone (1.0 mmol).

  • Add

    
     (1.5 mmol, 95 mg).
    
  • Stir at RT. Monitor by LCMS.

  • Safety Note:

    
     generates toxic HCN gas if acidified strongly. Quench carefully in a fume hood.
    

Purification & Workup Workflow

Since the starting material is a primary amine and the product is a secondary amine, separation can sometimes be challenging. However, the non-basic nature of the sulfonamide nitrogen simplifies the pKa landscape.

Workup Crude Crude Reaction Mixture (DCM + aq NaHCO3) Sep Phase Separation Crude->Sep Org Organic Layer (DCM) Contains Product + Impurities Sep->Org Aq Aqueous Layer (Boron salts, NaOAc) Sep->Aq Wash Brine Wash & Dry (Na2SO4) Org->Wash Conc Concentrate to Oil/Solid Wash->Conc Decision Purity Check (LCMS) Conc->Decision Pure Final Product (>95% Purity) Decision->Pure Clean Purify Flash Chromatography (DCM:MeOH 95:5 + 1% NH3) Decision->Purify Impure Purify->Pure

Caption: Standard workup procedure. For difficult separations, amine-functionalized silica scavengers can remove unreacted aldehyde.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (SM remains) Amine HCl not neutralized.Ensure TEA/DIPEA is added (Method A). Check pH is ~5–6 (Method B).
Low Conversion (Ketones) Steric hindrance or slow imine formation.Add Acetic Acid (1 equiv) or

(1 equiv) to pre-form the imine before adding reducing agent.
Dialkylation (Tertiary Amine) Aldehyde is too reactive or in large excess.Add the aldehyde slowly (dropwise) to the amine solution. Use exactly 1.0 equiv of aldehyde.
Sulfonamide Hydrolysis Conditions too acidic/basic at high temp.Unlikely under standard reductive amination conditions. Avoid refluxing in strong acid.

References

  • Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • BenchChem. (2025).[5] "Application Notes: Reductive Amination of 4-Piperidone with Aniline." (Analogous chemistry for piperidine scaffolds). Link

  • ChemicalBook. (2024). "Product Entry: 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine Hydrochloride." CAS 442124-75-6.[6] Link

  • Matassini, C., et al. (2020). "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica Oggi, 38. (Demonstrates piperidine ring stability). Link

  • Sigma-Aldrich. (2023). "Application Note – Reductive Amination." (General protocols for amine salts). Link

Sources

Method

Preparation of amide derivatives from 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine

Abstract & Strategic Significance This application note details the synthetic protocols for acylation of 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine (referred to herein as Scaffold 1 ). This specific scaffold is a "...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

This application note details the synthetic protocols for acylation of 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine (referred to herein as Scaffold 1 ). This specific scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in CCR3 antagonists, Histamine H3 ligands, and antiviral assembly inhibitors.

The primary amine at the piperidine C4 position is a moderately hindered but potent nucleophile (


). The challenge in derivatizing Scaffold 1  lies not in its reactivity, but in solubility management and the purification of the resulting polar sulfonamides. This guide presents two validated workflows: Method A  (Acid Chlorides) for rapid library generation, and Method B  (HATU/Carbodiimide) for coupling sensitive or chiral carboxylic acids.

Chemical Strategy & Retrosynthesis

The synthesis relies on Nucleophilic Acyl Substitution. The 4-fluorobenzenesulfonyl group at the N1 position acts as a robust protecting group that withstands standard basic and acidic coupling conditions, while modulating the lipophilicity (


) of the final molecule.

Key Mechanistic Considerations:

  • Nucleophilicity: The C4-amine is primary but attached to a secondary carbon. Steric bulk from the piperidine ring can retard reaction rates with bulky electrophiles.

  • Solubility: Scaffold 1 is often sparingly soluble in non-polar solvents (Hexanes, Et2O) but dissolves well in DCM, DMF, and DMSO.

  • Regioselectivity: The N1-nitrogen is sulfonated and non-nucleophilic; chemoselectivity is exclusive to the C4-amine.

Workflow Decision Tree

Use the following logic to select the appropriate protocol for your specific carboxylic acid partner.

DecisionTree Start Start: Select Carboxylic Acid Partner IsAcidSensitive Is the Acid Chiral or Acid-Labile? Start->IsAcidSensitive IsCommercial Is Acid Chloride Commercially Available? IsAcidSensitive->IsCommercial No MethodB Method B: HATU/EDC Route (Mild, Prevents Racemization) IsAcidSensitive->MethodB Yes MethodA Method A: Acid Chloride Route (High Yield, Fast, Simple Workup) IsCommercial->MethodA Yes MakeChloride Generate Acid Chloride in situ (SOCl2 or Oxalyl Chloride) IsCommercial->MakeChloride No MakeChloride->MethodA

Figure 1: Decision matrix for selecting the optimal amidation protocol.

Experimental Protocols

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Scaffold 1: 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine (MW: 258.31 g/mol ).

  • Solvents: Anhydrous Dichloromethane (DCM), N,N-Dimethylformamide (DMF).[1]

  • Bases: N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA).

  • Coupling Agents: HATU, EDC.HCl, HOBt.[2][3]

Protocol A: Acid Chloride Method (Schotten-Baumann Conditions)

Best for: Building focused libraries with simple, achiral acids. High throughput.

Step-by-Step Procedure:

  • Preparation: In a 20 mL scintillation vial or Round Bottom Flask (RBF), dissolve Scaffold 1 (1.0 equiv, e.g., 258 mg, 1.0 mmol) in anhydrous DCM (5 mL).

    • Note: If the scaffold does not fully dissolve, add a minimal amount of DMF (0.5 mL) as a co-solvent.

  • Base Addition: Add DIPEA (1.5 equiv, 260 µL). The solution should remain clear.

  • Acylation: Cool the mixture to 0°C (ice bath). Add the appropriate Acid Chloride (1.1 equiv) dropwise.

    • Observation: A white precipitate (DIPEA·HCl salts) may form immediately. This is normal.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Validation: Monitor by TLC (5% MeOH in DCM). The amine spot (low R_f, stains with Ninhydrin) should disappear.

  • Workup: Dilute with DCM (20 mL). Wash sequentially with:

    • 1M HCl (10 mL) – Removes unreacted amine.

    • Sat. NaHCO₃ (10 mL) – Neutralizes excess acid.

    • Brine (10 mL).

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

Protocol B: HATU-Mediated Coupling

Best for: Chiral amino acids, expensive fragments, or acids sensitive to chlorination.

Step-by-Step Procedure:

  • Activation: In a dry RBF, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (concentration ~0.2 M).

  • Reagent Addition: Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir at RT for 15–30 minutes.[1]

    • Expert Insight: This "pre-activation" step forms the O-At-active ester, which is the reactive species. The solution often turns yellow/orange.

  • Coupling: Add Scaffold 1 (1.0 equiv) directly to the reaction mixture.

  • Reaction: Stir at RT for 4–16 hours.

    • Validation: LC-MS is preferred here to detect the formation of the product (M+H) peak.

  • Workup (Aqueous):

    • Pour the reaction mixture into ice-cold water (10x volume).

    • Scenario 1 (Solid forms): Filter the precipitate, wash with water and Et2O. This is often pure enough for bio-assay.

    • Scenario 2 (Oiling out): Extract with EtOAc (3x). Wash organics with 5% LiCl (removes DMF), then Brine.[1] Dry and concentrate.

Mechanism of Action (HATU Coupling)

Understanding the mechanism ensures successful troubleshooting. The critical step is the formation of the active ester, which prevents the slow reactivity of the piperidine amine from stalling the reaction.

Mechanism Acid Carboxylic Acid (R-COOH) ActiveEster O-At Active Ester (Activated Intermediate) Acid->ActiveEster Activation (15 min) Base DIPEA Base->ActiveEster HATU HATU (Reagent) HATU->ActiveEster Transition Tetrahedral Intermediate ActiveEster->Transition + Scaffold 1 Scaffold Scaffold 1 (Piperidin-4-amine) Scaffold->Transition Product Final Amide Derivative Transition->Product - HOAt

Figure 2: Mechanistic pathway for HATU-mediated amide bond formation.[2]

Data Summary & Comparison

FeatureMethod A (Acid Chloride)Method B (HATU)Method C (EDC/HOBt)
Reagent Cost LowHighMedium
Reaction Time 1–4 Hours4–16 Hours12–24 Hours
Purification Extraction often sufficientColumn/RecrystallizationExtraction (Urea byproduct is water soluble)
Chiral Integrity Risk of racemizationExcellent retentionGood retention
Atom Economy HighLow (Large byproduct mass)Medium

Troubleshooting & Optimization

  • Issue: Low Yield with Method A.

    • Cause: Hydrolysis of acid chloride due to wet solvent.

    • Fix: Distill DCM over CaH₂ or use molecular sieves. Ensure glassware is oven-dried.

  • Issue: Product trapped in DMF (Method B).

    • Cause: Sulfonamides are polar; extraction into EtOAc can be difficult if DMF concentration is high.

    • Fix: Use 5% LiCl (aq) washes to pull DMF into the aqueous phase, or evaporate DMF using a Genevac/V-10 evaporator before workup.

  • Issue: "Sticky" Impurities.

    • Fix: Sulfonamide derivatives often crystallize well from EtOH/Water or EtOAc/Hexanes. Try triturating the crude oil with cold Ether or Hexanes to induce precipitation.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][4][5][6] Tetrahedron, 61(46), 10827-10852. Link

  • BenchChem Technical Support. (2025). General Amide Coupling Protocols using EDC/NHS and HATU. BenchChem Application Notes. Link

  • Pfizer Inc. (2010).[2] Preparation of Piperidine Sulfonamide Derivatives. World Intellectual Property Organization, WO201007561.[2] (Demonstrates specific use of this scaffold in medicinal chemistry).

Sources

Application

Reaction conditions for coupling 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine with carboxylic acids

Topic: Reaction conditions for coupling 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine with carboxylic acids Content Type: Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discov...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction conditions for coupling 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine with carboxylic acids Content Type: Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction & Scaffold Analysis

The 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine scaffold is a privileged structure in medicinal chemistry, frequently serving as a pharmacophore in GPCR ligands (e.g., 5-HT receptors), ion channel blockers, and enzyme inhibitors.

Chemical Analysis of the Nucleophile
  • Structure: A piperidine ring substituted at

    
     with a p-fluorobenzenesulfonyl group and at 
    
    
    
    with a primary amine.
  • Reactivity Profile:

    • Nucleophilicity: The primary amine at the 4-position is aliphatic and unhindered. While the sulfonyl group at

      
       is electron-withdrawing, its inductive effect on the distal 
      
      
      
      amine is negligible. Consequently, the amine retains high nucleophilicity (
      
      
      ).
    • Solubility: The sulfonamide moiety imparts significant lipophilicity and crystallinity. This can lead to solubility challenges in non-polar solvents (e.g., hexanes, ether) but generally allows for good solubility in DCM, DMF, and DMSO.

    • Stability: The sulfonamide bond is chemically robust and stable under standard amide coupling conditions (basic or slightly acidic).

Reaction Scheme

The objective is to acylate the primary amine (


) with a generic carboxylic acid (

) to form the amide product (

).

ReactionScheme Amine 1-(4-Fluoro-benzenesulfonyl)- piperidin-4-ylamine (Nucleophile) Reagents Coupling Reagent (EDC, HATU, or T3P) Base (DIPEA) Amine->Reagents Acid Carboxylic Acid (R-COOH) Acid->Reagents Product Target Amide (Product) Reagents->Product Amide Bond Formation

Figure 1: General reaction scheme for the acylation of the piperidine scaffold.

Reagent Selection Matrix

Selection of the coupling agent should be dictated by the steric hindrance of the carboxylic acid and the scale of the reaction.

FactorMethod A: EDC/HOBt Method B: HATU Method C: T3P
Acid Reactivity Simple, unhindered acidsSterically hindered or electron-deficient acidsBroad scope; excellent for epimerization-prone acids
Scale Small to Medium (<10g)Small (Library synthesis)Scale-up (>10g to kg)
Purification Wash/Crystallization often sufficientChromatography usually requiredAqueous extraction (Water-soluble byproducts)
Cost LowHighModerate
Atom Economy Moderate (Urea byproduct)Low (Large byproduct mass)High

Detailed Experimental Protocols

Method A: Standard Carbodiimide Coupling (EDC/HOBt)

Best for: Routine synthesis with simple acids; ease of workup without chromatography.

Mechanism: EDC activates the carboxylic acid to an O-acylisourea.[1] HOBt intercepts this reactive intermediate to form an active ester, preventing the rearrangement to an unreactive N-acylurea and suppressing racemization.

Protocol:

  • Preparation: In a round-bottom flask, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DCM (Dichloromethane) or DMF (if solubility is poor). Concentration: 0.1 M – 0.2 M.

  • Activation: Add HOBt (Hydroxybenzotriazole) (1.2 equiv) and EDC·HCl (1.2 equiv). Stir at room temperature (RT) for 15–30 minutes to generate the active ester.

  • Addition: Add 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine (1.0 equiv).

  • Base: Add DIPEA (Diisopropylethylamine) (2.0–3.0 equiv). Note: Ensure pH > 8 using wet pH paper.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS or TLC.[1]

  • Workup:

    • Dilute with excess DCM.

    • Wash sequentially with: 1M HCl (remove unreacted amine/DMAP), Sat. NaHCO₃ (remove unreacted acid/HOBt), and Brine.

    • Dry over MgSO₄, filter, and concentrate.

Method B: High-Efficiency Coupling (HATU)

Best for: Hindered acids, library synthesis, or when Method A fails.

Mechanism: HATU generates a highly reactive O-7-azabenzotriazole active ester. The intra-molecular base effect of the pyridine nitrogen in the HATU structure accelerates the reaction.

Protocol:

  • Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF .

  • Base Activation: Add DIPEA (2.0 equiv) immediately. The solution should turn yellow/orange. Stir for 5 minutes.

  • Coupling: Add 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine (1.0 equiv).

  • Reaction: Stir at RT for 1–4 hours. (HATU reactions are typically fast).

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc). Note: DMF is difficult to remove from DCM.

    • Wash extensively with water (3x) and LiCl (5% aq) to remove DMF.

    • Purification: Flash column chromatography is usually required to remove tetramethylurea and phosphorous byproducts.

Method C: Scale-Up & Green Chemistry (T3P - Propylphosphonic Anhydride)

Best for: Scale-up (>10g), chiral acids (lowest epimerization risk), and "green" process requirements.

Mechanism: T3P acts as a dehydrating agent, forming a mixed anhydride. The byproducts are water-soluble phosphonic acid derivatives, allowing for a "extraction-only" purification.[2]

Protocol:

  • Mix: In a reactor, combine Carboxylic Acid (1.1 equiv), Amine (1.0 equiv), and Base (Pyridine or DIPEA, 3.0 equiv) in EtOAc or 2-MeTHF .

  • Addition: Cool to 0°C. Add T3P (50% w/w solution in EtOAc/DMF) (1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir for 2–12 hours.

  • Workup (The "Self-Validating" Step):

    • Add water to the reaction mixture.

    • Separate layers.

    • Wash organic layer with 1M NaOH (removes T3P byproducts and excess acid) and 1M HCl (removes pyridine/excess amine).

    • Concentrate. The product is often obtained in >95% purity without chromatography.

Troubleshooting & Optimization (Decision Logic)

Use the following logic flow to troubleshoot low yields or impurities.

Troubleshooting Start Issue: Low Yield or Impurity CheckLCMS Analyze Crude by LC-MS Start->CheckLCMS SM_Remains Starting Material (Amine) Remains CheckLCMS->SM_Remains Acid_Remains Unreacted Acid Remains CheckLCMS->Acid_Remains Racemization Product Epimerized (Chiral Acid) CheckLCMS->Racemization Sol_Hindrance Steric Hindrance? Switch to HATU or Heat to 50°C SM_Remains->Sol_Hindrance Sol_Activation Poor Activation? Check Reagent Quality Ensure Anhydrous Solvent Acid_Remains->Sol_Activation Sol_T3P Switch to T3P (Lowest Epimerization Rate) Use Pyridine as Base Racemization->Sol_T3P

Figure 2: Troubleshooting logic for amide coupling optimization.

Critical Quality Attributes (CQAs)
  • Water Content: The sulfonyl-piperidine amine is hygroscopic. Dry the amine under high vacuum/P₂O₅ before use if using HATU or Acid Chlorides.

  • Regioselectivity: If the carboxylic acid has other nucleophiles (e.g., -OH, -NH), ensure they are protected (Boc, TBDMS) to prevent polymerization.

  • Purification Verification: Due to the sulfonamide moiety, the product will have a distinct UV signature (typically

    
     nm). Use this for HPLC fraction collection.
    

References

  • Valeur, E., & Bradley, M. (2009).[3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.[3] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[3] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5][6][7] Organic Process Research & Development, 20(2), 140–177.[3] Link

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. Link

  • Archibald, T. G., et al. (2012). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters. Organic Process Research & Development. (General reference for T3P utility in scale-up).

Sources

Method

Application Note: Microwave-Assisted Synthesis of Sulfonamide Piperidine Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: High-Yield, Eco-Friendly Methodologies and Mechanistic Validation Introduction & Mechanistic Rationale Sulfonamide deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: High-Yield, Eco-Friendly Methodologies and Mechanistic Validation

Introduction & Mechanistic Rationale

Sulfonamide derivatives containing a piperidine moiety represent a "privileged structure" in medicinal chemistry. They exhibit a broad spectrum of potent biological activities, functioning as antibacterial agents via Dihydropteroate Synthase (DHPS) inhibition[1], and as highly selective small-molecule inhibitors of Caspase-6 in apoptotic pathways[2].

Conventionally, synthesizing these compounds involves the nucleophilic attack of piperidine on a sulfonyl chloride. This traditional approach requires volatile organic solvents (e.g., dichloromethane), an organic base (e.g., triethylamine), and extended reaction times ranging from 24 to 48 hours[3]. Furthermore, the conventional method is frequently plagued by poor atom economy and side reactions, such as the hydrolysis of the highly reactive sulfonyl chloride into sulfonic acid before the amine can successfully couple[1].

The Causality of Microwave-Assisted Organic Synthesis (MAOS): To overcome these thermodynamic bottlenecks, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique[4]. Unlike conventional thermal heating—which relies on inefficient conduction and convection currents—MAOS utilizes dielectric heating. The inherent dipole moments of the piperidine and sulfonyl chloride molecules attempt to continuously align with the rapidly oscillating electromagnetic field (typically 2.45 GHz). This intense molecular friction generates rapid, localized superheating[4].

When combined with solid supports like Montmorillonite K10 under solvent-free conditions, the aluminosilicate framework acts as a Lewis acid catalyst. Its high surface area concentrates the reactants, while its acidic sites activate the sulfonyl chloride, drastically lowering the activation energy for nucleophilic substitution[3]. Consequently, reaction times are reduced from days to mere minutes, and competing hydrolysis pathways are outpaced, resulting in superior yields.

Workflow cluster_0 Reactants cluster_1 Reaction Conditions R1 Piperidine Derivatives MW Microwave Irradiation (Solid Support / 1-5 min) R1->MW Conv Conventional Heating (DCM / Et3N / 24-48 h) R1->Conv R2 Sulfonyl Chlorides R2->MW R2->Conv Prod Sulfonamide Piperidine Derivatives MW->Prod Yield >85% Conv->Prod Yield <60%

Fig 1: Workflow comparison of microwave-assisted vs. conventional sulfonamide piperidine synthesis.

Biological Target Pathway

The structural similarity of sulfonamides to p-aminobenzoic acid (PABA) allows them to act as competitive inhibitors in bacterial folate biosynthesis. By blocking DHPS, these derivatives halt the production of dihydrofolate (DHF), ultimately starving the bacteria of the tetrahydrofolate required for DNA replication[1].

Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolate (DHF) DHPS->DHF THF Tetrahydrofolate (THF) DHF->THF DNA Bacterial DNA Synthesis THF->DNA Drug Sulfonamide Piperidine Derivative Drug->DHPS Competitive Inhibition

Fig 2: Mechanism of action: Sulfonamide derivatives competitively inhibit bacterial DHPS.

Quantitative Data & Comparative Analysis

The superiority of the MAOS protocol is best demonstrated through direct quantitative comparison. Table 1 summarizes the synthesis metrics for various piperidine sulfonamide derivatives, contrasting conventional room-temperature stirring with the solid-support microwave method.

Table 1: Performance Metrics of Conventional vs. Microwave-Assisted Synthesis

Target CompoundMethodReaction TimeYield (%)Reference
1-(4-fluoro-phenylsulfonyl)-piperidine Conventional (DCM/Et₃N)24 h52%[3]
1-(4-fluoro-phenylsulfonyl)-piperidine Microwave (Montmorillonite K10)5 min88%[3]
1-(phenylsulfonyl)piperidine Microwave (Direct Irradiation)4 min91%[5]
1-(methylsulfonyl)piperidine Microwave (Direct Irradiation)3 min88%[5]
Piperidine-Triazole Sulfonamide Conventional Heating> 12 h< 60%[6]
Piperidine-Triazole Sulfonamide Microwave-Assisted33–90 sec82%[6]

Experimental Protocol: Solvent-Free MAOS on Solid Supports

Note from the Senior Application Scientist: This protocol is designed as a self-validating system. Do not skip the physical grinding step; intimate physical mixing is the primary driver of successful solvent-free solid-support catalysis.

Materials & Equipment
  • Reagents: Piperidine (1.0 equiv), Sulfonyl chloride derivative (e.g., 4-fluorobenzenesulfonyl chloride, 1.1 equiv).

  • Catalyst/Support: Montmorillonite K10 clay.

  • Equipment: Dedicated Microwave Synthesis Reactor (e.g., CEM Discover or Anton Paar Monowave) equipped with calibrated IR temperature control[5]; Agate mortar and pestle; Quartz reaction vessels.

Step-by-Step Methodology
  • Catalyst Impregnation: In an agate mortar, add the sulfonyl chloride (1.1 mmol) and Montmorillonite K10 (approx. 0.5 g per mmol of reactant). Grind thoroughly until a homogenous, free-flowing powder is achieved.

  • Amine Addition: Add piperidine (1.0 mmol) dropwise to the dry mixture. Gently mix with the pestle for 1 minute to ensure the amine is fully adsorbed into the porous clay matrix.

  • Reactor Loading: Transfer the impregnated solid into a microwave-transparent quartz reaction tube equipped with a magnetic stir bar. Seal the vessel tightly with a Teflon septum.

  • Microwave Irradiation:

    • Power: 150–400 W (Use dynamic power modulation to prevent thermal runaway).

    • Temperature: 80 °C (Monitored via IR sensor mounted under the vessel)[5].

    • Hold Time: 3 to 5 minutes.

  • Cooling & Extraction: Post-irradiation, rapidly cool the reaction tube with high-pressure air until the internal temperature falls below 35 °C[5]. Extract the product by washing the solid support with ethyl acetate (3 × 10 mL) and filtering through a sintered glass funnel.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product is typically >90% pure but can be recrystallized from a methanol/hexane (2:1) mixture if ultra-high purity is required for biological assays[3].

Analytical Validation (Self-Validating System)

To ensure absolute trustworthiness of the synthesized batch, the product must be validated against established spectroscopic markers. The reaction is considered successful only when the following parameters are met:

  • TLC Monitoring: Disappearance of the highly mobile sulfonyl chloride spot (Hexane:EtOAc 7:3).

  • FT-IR Spectroscopy: The complete disappearance of the secondary amine N-H stretch (from the piperidine precursor) and the emergence of strong asymmetric and symmetric

    
     stretching bands at ~1167 cm⁻¹  and ~1330 cm⁻¹ , respectively[3].
    
  • ¹H-NMR (400 MHz, DMSO-d6): The piperidine ring protons must shift distinctively upon sulfonamide formation. For 1-(4-fluoro-phenylsulfonyl)-piperidine, the equatorial and axial protons of the piperidine ring will appear as distinct multiplets at

    
     2.30 ppm (m, 4H)  and 
    
    
    
    2.93 ppm (m, 4H)
    , while the aromatic protons of the sulfonyl group appear downfield (e.g.,
    
    
    7.47–7.53 ppm)[3].

References

  • [1] Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. MDPI (International Journal of Molecular Sciences). URL:[Link]

  • [2] Synthesis and in Vitro Evaluation of Sulfonamide Isatin Michael Acceptors as Small Molecule Inhibitors of Caspase-6. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [3] Efficient synthesis of sulfonamide derivatives on solid supports catalyzed using solvent-free and microwave-assisted methods. SciELO. URL:[Link]

  • [4] Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. URL:[Link]

  • [5] An Easy Microwave-assisted Synthesis of Sulfonamides directly from Sulfonic Acids (Supporting Information). AWS. URL: [Link]

  • [6] Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Publishing. URL:[Link]

Sources

Application

Strategic Deployment of Fluorinated Sulfonyl Piperidines in GPCR Ligand Discovery

Topic: Applications of fluorinated sulfonyl piperidines in GPCR ligand design Content Type: Detailed Application Notes and Protocols From Metabolic Tuning to Covalent Trapping Executive Summary The fluorinated sulfonyl p...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Applications of fluorinated sulfonyl piperidines in GPCR ligand design Content Type: Detailed Application Notes and Protocols

From Metabolic Tuning to Covalent Trapping

Executive Summary

The fluorinated sulfonyl piperidine motif has emerged as a "privileged scaffold" in modern GPCR ligand design. This architecture synergizes the metabolic robustness of fluorine, the hydrogen-bonding capability of sulfones, and the vector-defined geometry of the piperidine ring.

This Application Note provides a technical roadmap for utilizing this scaffold in two distinct modalities:

  • Non-Covalent Optimization: Using fluorine substitution (e.g., gem-difluoro, trifluoromethyl) to modulate pKa, block metabolic soft spots (CYP450), and lock bioactive conformations via the gauche effect.

  • Covalent Trapping (SuFEx): Deploying sulfonyl fluoride piperidines as "warheads" for Sulfur-Fluoride Exchange (SuFEx) chemistry to covalently target nucleophilic residues (Tyr, Lys, Ser) within GPCR orthosteric or allosteric pockets.

Application Module A: Metabolic & Physicochemical Tuning

Case Study: GPR119 Agonists for Metabolic Disorders

Context: G-Protein Coupled Receptor 119 (GPR119) is a validated target for Type 2 Diabetes.[1][2][3] Early agonists containing simple sulfonyl piperidines often suffered from rapid oxidative clearance. The introduction of fluorine is a causal solution to these attrition risks.

Mechanism of Action:

  • Metabolic Blocking: The piperidine ring is prone to oxidation at the

    
    -carbon relative to the nitrogen. Introduction of fluorine (e.g., 3,3-difluoropiperidine) increases the ionization potential of the amine and sterically/electronically hinders CYP450 approach.
    
  • pKa Modulation: A standard piperidine nitrogen has a pKa

    
     10-11. Proximity to a sulfonyl group and fluorine atoms lowers this pKa to physiological relevance (7.0–8.0), improving membrane permeability and reducing hERG channel liability (which often binds high-pKa cations).
    
Protocol 1: Comparative Microsomal Stability Profiling

Objective: To quantify the metabolic stability enhancement provided by fluorination of the sulfonyl piperidine scaffold.

Materials:
  • Test Compounds: Non-fluorinated analog (Reference) vs. Fluorinated analogs (e.g., 4-((methanesulfonyl)methyl)-3,3-difluoropiperidine).

  • Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Methodology:
  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-warm at 37°C for 5 min.

  • Initiation: Add test compound (final conc. 1

    
    M, <0.1% DMSO) and initiate reaction with NADPH cofactor.
    
    • Control: Run a "minus NADPH" control to rule out chemical instability.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Quench Solution. Vortex 1 min; Centrifuge at 4000 rpm for 15 min.
    
  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time.
    
    
    
    
Data Interpretation:
Compound StructurepKa (Calc)HLM

(min)
Clearance Mechanism
Sulfonyl Piperidine (H) 10.212Rapid

-hydroxylation
3-Fluoro-Sulfonyl Pip 8.845Reduced oxidation; gauche-stabilized
3,3-Difluoro-Sulfonyl Pip 7.4>120Metabolic block; improved permeability

Application Module B: Covalent Ligand Discovery (SuFEx)

Targeting "Undruggable" GPCR Pockets

Context: While traditional sulfonyl chlorides are too reactive for biological specificity, sulfonyl fluorides (R-SO


F)  possess a unique "goldilocks" reactivity. They are stable in aqueous buffer but react specifically with protein side chains (Tyrosine, Lysine, Serine, Histidine) only when the ligand binding event places the fluoride in close proximity to the nucleophile (SuFEx chemistry).

Application: Design a piperidine scaffold where the sulfonyl group is capped with a fluoride (Sulfamoyl fluoride or Alkylsulfonyl fluoride) to act as a covalent probe for mapping GPCR binding sites.

Protocol 2: Intact Protein Mass Spectrometry for Covalent Validation

Objective: To confirm covalent labeling of the GPCR and determine stoichiometry.

Materials:
  • Target: Purified GPCR (stabilized in detergent micelles or nanodiscs).

  • Probe: Sulfonyl fluoride-functionalized piperidine ligand.

  • Control: Non-reactive analog (Sulfonyl methyl) or Competitive inhibitor.

Methodology:
  • Equilibration: Dilute GPCR to 5

    
    M in HEPES buffer (pH 7.5).
    
  • Labeling: Add Sulfonyl Fluoride Probe (10–50

    
    M). Incubate at Room Temp for 1–4 hours.
    
    • Time-Course: Take aliquots at 30 min intervals to determine

      
      .
      
  • Desalting: Remove excess unbound ligand using Zeba Spin Desalting Columns (7K MWCO) to prevent non-specific adducts during ionization.

  • MS Analysis: Inject onto a C4 Reverse Phase column coupled to a Q-TOF or Orbitrap Mass Spectrometer. Deconvolute the raw spectra (MaxEnt1 or equivalent).

  • Validation Criteria:

    • Mass Shift: Look for a mass increase of

      
       (Loss of HF).
      
    • Stoichiometry: Ensure 1:1 labeling (single peak shift) to confirm specific binding vs. non-specific surface labeling.

Visualizing the Design Workflow

The following diagram illustrates the decision tree for applying fluorinated sulfonyl piperidines, determining whether to pursue metabolic stability (F-substitution) or covalent trapping (SO2F warhead).

GPCR_Ligand_Design Start Hit Compound (Piperidine Scaffold) Analysis Analyze Metabolic Soft Spots & Potency Start->Analysis Decision Design Strategy? Analysis->Decision RouteA Route A: Metabolic Tuning (Non-Covalent) Decision->RouteA High Clearance / Low Permeability RouteB Route B: Covalent Trapping (SuFEx Warhead) Decision->RouteB Need Potency / Target Validation StepA1 Introduce F at C3/C4 or N-CF3 RouteA->StepA1 StepB1 Install -SO2F (Sulfonyl Fluoride) RouteB->StepB1 StepA2 Assay: Microsomal Stability (Protocol 1) StepA1->StepA2 OutcomeA Optimized Lead: High T1/2, Low hERG StepA2->OutcomeA StepB2 Assay: Intact Protein MS (Protocol 2) StepB1->StepB2 OutcomeB Chemical Probe: Mapped Binding Site StepB2->OutcomeB

Caption: Decision matrix for deploying fluorinated sulfonyl piperidines in GPCR medicinal chemistry campaigns.

GPCR Signaling Pathway & Assay Integration

When testing these ligands, it is critical to map their activity to the specific G-protein coupling of the target. For GPR119 (G


s coupled), the readout is cAMP accumulation.[3]

GPR119_Signaling Ligand Fluorinated Sulfonyl Piperidine Receptor GPCR (GPR119) Ligand->Receptor Binding Gs Gαs Protein Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Readout) AC->cAMP Production ATP ATP ATP->AC

Caption: Canonical Gs-coupled signaling pathway used to validate functional agonism of the designed ligands.

References

  • Kubo, O., et al. (2021). "Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives." Bioorganic & Medicinal Chemistry.

  • Du, S., et al. (2024).[4][5] "New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design." Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Jones, L. H., et al. (2023). "Covalent drug discovery using sulfur(VI) fluoride exchange warheads." Expert Opinion on Drug Discovery.

  • BenchChem Technical Guides. (2025). "Bridged Piperidine Structures in GPR119 Agonists."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine Synthesis

Case ID: YIELD-OPT-4F-SU Assigned Specialist: Senior Application Scientist Status: Open Subject: Troubleshooting Low Yield & Purity in Sulfonamide Synthesis Executive Summary: The Strategic Approach If you are experienci...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: YIELD-OPT-4F-SU Assigned Specialist: Senior Application Scientist Status: Open Subject: Troubleshooting Low Yield & Purity in Sulfonamide Synthesis

Executive Summary: The Strategic Approach

If you are experiencing low yields (<50%) or purity issues with this specific scaffold, the root cause is almost invariably regioselectivity or pH-dependent isolation losses .

Synthesizing 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine presents a classic "competing nucleophile" challenge. The starting material, 4-aminopiperidine, contains two nucleophilic nitrogen atoms:

  • Ring Nitrogen (Secondary Amine): More nucleophilic (pKa ~11).

  • Exocyclic Nitrogen (Primary Amine): Less nucleophilic (pKa ~10), but still reactive.

The Critical Pivot: If you are attempting Route A (Direct Sulfonylation of 4-aminopiperidine), you will inevitably suffer from bis-sulfonylation and difficult purifications. We strongly recommend Route B (Protection-Deprotection Strategy) as the industry standard for high-yield synthesis (>85%).

Visualizing the Synthetic Pathway

The following diagram illustrates the recommended Route B workflow versus the problematic Route A.

SynthesisPathway cluster_legend Legend node_start 4-Aminopiperidine node_final Target Product: 1-(4-F-benzenesulfonyl)-piperidin-4-ylamine node_start->node_final Low Yield node_bis Byproduct: Bis-sulfonamide node_start->node_bis Direct Sulfonylation (Non-selective) node_boc 1-Boc-4-aminopiperidine (Starting Material) node_sulf Intermediate: N-Boc-1-(sulfonyl)-piperidine node_boc->node_sulf Step 1: Sulfonylation (DCM, TEA, 0°C) node_sulf->node_final Step 2: Deprotection (TFA or HCl) node_rec Recommended Route node_avoid Yield Killer

Caption: Comparison of the high-risk direct sulfonylation (Route A) vs. the high-yield protection strategy (Route B).

Detailed Protocol & Optimization (Route B)
Step 1: Sulfonylation

Reaction: tert-Butyl piperidin-4-ylcarbamate + 4-Fluorobenzenesulfonyl chloride


 Intermediate.
ParameterRecommended ConditionThe "Why" (Mechanism)
Solvent Anhydrous DCM or THFSulfonyl chlorides hydrolyze rapidly in wet solvents, forming sulfonic acid (dead end).
Base Triethylamine (TEA) or DIPEA (1.5 - 2.0 eq)Scavenges the HCl byproduct. Pyridine is an alternative but harder to remove during workup.
Temperature

start, warm to RT
Controlling the exotherm prevents decomposition of the sulfonyl chloride.
Stoichiometry 1.1 eq Sulfonyl ChlorideSlight excess ensures complete conversion of the amine; excess is hydrolyzed in workup.

Troubleshooting Step 1:

  • Issue: Starting material remains after 4 hours.

  • Fix: Your sulfonyl chloride may have hydrolyzed in the bottle. Check LCMS for 4-fluorobenzenesulfonic acid. If present, distill the chloride or buy fresh reagents.

Step 2: Deprotection (Boc Removal)

Reaction: Intermediate + Acid


 Target Product (Salt Form).
  • Reagent: TFA/DCM (1:1) or 4M HCl in Dioxane.

  • Monitoring: Evolution of

    
     gas indicates reaction progress.
    
  • Critical Note: This step produces the salt of your product (TFA salt or HCl salt). You must free-base it to get the target amine.

The "Hidden Yield Killer": Isolation & Workup

Most yield is lost after the reaction is finished. The target molecule is a primary amine.[1] Its solubility flips dramatically based on pH.

The "pH Switch" Isolation Protocol:

  • Post-Deprotection: You have the acid salt. It is water-soluble.

  • Basification (The Danger Zone):

    • Add NaOH (1M) or saturated

      
       until pH > 10.
      
    • Why? You must deprotonate the primary amine (

      
      ) to make it organic-soluble.
      
  • Extraction:

    • Extract with DCM or EtOAc.

    • Check the Aqueous Layer: Run an LCMS on the aqueous waste. If your product is there, the pH is not high enough, or the product is too polar.

    • Fix for Polar Amines: If the product stays in water, use "Salting Out" (saturate water with NaCl) or use 10% MeOH in DCM for extraction.

Troubleshooting Decision Tree

Use this flow to diagnose your specific failure mode.

Troubleshooting start Start: Low Yield Observed q1 Is the major impurity Bis-sulfonylated? start->q1 sol1 Switch to Route B (Use Boc-protection) q1->sol1 Yes q2 Is Starting Material (Amine) remaining? q1->q2 No sol2 Sulfonyl Chloride Hydrolysis. Use Anhydrous Solvent & Fresh Reagent. q2->sol2 Yes q3 Is the product lost during workup? q2->q3 No sol3 Check Aqueous pH. Must be >10 to extract. Try Salting Out. q3->sol3 Yes sol4 Check Deprotection. Ensure excess Acid and sufficient time. q3->sol4 No

Caption: Diagnostic flowchart for identifying yield loss points in sulfonamide synthesis.

Frequently Asked Questions (FAQ)

Q: Can I use Pyridine as both solvent and base? A: Yes, but be careful. Pyridine is excellent for sulfonylation, but it is difficult to remove completely. Residual pyridine can interfere with the crystallization of the final product. If you use it, wash the organic layer with


 solution (which complexes pyridine) or dilute citric acid during workup.

Q: My product is an oil and won't crystallize. How do I purify it? A: These sulfonamides often form oils.

  • Trituration: Try triturating the oil with cold diethyl ether or hexanes to induce precipitation.

  • HCl Salt Formation: Dissolve the oil in minimal MeOH and add HCl/Ether. The hydrochloride salt is often a stable solid that is easier to filter and handle than the free base.

Q: I see a spot on TLC that doesn't move (Baseline). What is it? A: In the deprotection step, this is likely the amine salt. In the coupling step, it might be the sulfonic acid (hydrolyzed reagent). If you are running TLC on the final amine, add 1% Triethylamine to your eluent to prevent "streaking" on the silica.

References & Authoritative Sources
  • BenchChem Technical Support. (2025).[1][2][3][4] Optimization of Sulfonamide Synthesis: Troubleshooting Common Issues. Retrieved from BenchChem.[1][2][3][4] Link

  • National Institutes of Health (NIH). (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives.[1][5][6] Bioorganic & Medicinal Chemistry Letters.[7] Link

  • Cayman Chemical. (2024). 4-(N-Boc-amino)piperidine Product Guide & Applications.Link

  • Organic Syntheses. (2009). Large Scale Synthesis of Piperidine Derivatives.[1] Org.[7][8][9][10] Synth. 86, 151.[11] Link

Sources

Optimization

Purification methods for sulfonyl piperidine amines: Recrystallization vs. Column Chromatography

Ticket ID: PUR-SPA-001 Subject: Optimization of Recrystallization vs. Column Chromatography for Sulfonyl Piperidine Amines Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-SPA-001 Subject: Optimization of Recrystallization vs. Column Chromatography for Sulfonyl Piperidine Amines Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are encountering difficulties purifying sulfonyl piperidine amines , a class of compounds characterized by a dual-nature challenge:

  • The Sulfonyl Group (

    
    ):  Highly polar and capable of strong hydrogen bonding, often leading to high melting points but poor solubility in non-polar solvents.
    
  • The Piperidine Amine: A secondary or tertiary basic nitrogen (

    
    ), which interacts aggressively with acidic silanol groups on silica gel, causing peak tailing and yield loss.
    

This guide provides a decision framework and troubleshooting protocols for the two primary purification methods: Recrystallization (preferred for scale and crystallinity) and Column Chromatography (required for complex impurity profiles).

Module 1: Recrystallization (The Thermodynamic Approach)

Recrystallization is the "Gold Standard" for sulfonyl piperidines due to their inherent tendency to form stable crystal lattices. However, the presence of the flexible piperidine ring often leads to the phenomenon of "Oiling Out" (Liquid-Liquid Phase Separation) rather than crystal nucleation.

Standard Operating Procedure (SOP): The "Anti-Solvent" Drop Method

Target Purity: >98% | Typical Yield: 70-85%

  • Dissolution: Dissolve crude material in the minimum amount of boiling "Good Solvent" (typically Ethanol or Acetone ).

  • Filtration: Perform a hot filtration if insoluble particulates are present.[1][2]

  • Nucleation: Remove from heat. While still hot, add the "Anti-Solvent" (typically Water or Hexane ) dropwise until a persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add 1-2 drops of the Good Solvent to just clear the turbidity.

  • Crystallization: Allow to cool to room temperature undisturbed for 2 hours, then move to

    
    .
    
Troubleshooting: "My Product is Oiling Out"

Issue: Instead of crystals, a gummy oil separates at the bottom of the flask. Root Cause: The temperature where the solution separates into two liquid phases is higher than the crystallization temperature. This is common with impurities acting as "solubility modifiers."

Corrective Actions:

  • The Trituration Fix: Decant the supernatant. Add a small amount of cold ether or hexanes to the oil and scratch vigorously with a glass rod. This mechanical stress can induce lattice formation.

  • The Seed Crystal: If you have any pure material (even 1 mg), add it to the oiling mixture at the cloud point.

  • Change the System: Switch from EtOH/Water to Isopropanol (IPA)/Hexane . The higher boiling point of IPA allows for better solubility control.

Workflow Visualization: Recrystallization Logic

RecrystallizationLogic Start Dissolve Crude in Boiling Good Solvent Check Is solution clear? Start->Check Filter Hot Filtration Check->Filter No (Particulates) AddAnti Add Anti-Solvent (Dropwise until turbid) Check->AddAnti Yes Filter->AddAnti Cool Cool Slowly AddAnti->Cool Result Crystals or Oil? Cool->Result Success Filter & Wash (High Purity) Result->Success Crystals Oil Oiling Out Occurred Result->Oil Oil Remedy Re-heat & Add More Good Solvent Oil->Remedy Option A Triturate Decant & Triturate with Ether Oil->Triturate Option B Remedy->Cool Triturate->Success

Figure 1: Decision matrix for handling "Oiling Out" during sulfonyl piperidine recrystallization.

Module 2: Column Chromatography (The Kinetic Approach)

When recrystallization fails or impurities are structurally similar (e.g., regioisomers), chromatography is necessary. For piperidine amines, standard silica gel chromatography often fails due to silanol interactions .

The "Tailing" Phenomenon

Standard silica gel (


) has a surface pH of ~5.0 due to acidic silanol (

) groups. Basic piperidine nitrogens protonate (

) and ionically bind to the silica, resulting in:
  • Broad, streaky peaks (Tailing).

  • Irreversible adsorption (Yield loss).

  • Co-elution with impurities.

SOP: Amine-Modified Silica Chromatography

Target Purity: >95% | Typical Yield: 90-95%

1. The "TEA" Pre-treatment (Crucial Step): Do not just add base to your eluent. You must neutralize the column before loading your sample.

  • Slurry Pack: Prepare your silica slurry using Hexane containing 1% Triethylamine (TEA) .

  • Flush: Run 2 column volumes of the 1% TEA/Hexane solution through the packed column.

  • Effect: The TEA binds to the acidic silanol sites, "capping" them. Your piperidine amine now interacts only with the solvent, not the silica surface.

2. Eluent Systems:

  • Non-Polar Amines: 10-50% Ethyl Acetate in Hexane (+ 1% TEA).

  • Polar Sulfonyl Piperidines: 0-10% Methanol in Dichloromethane (DCM).

    • Note: If using MeOH/DCM, switch the modifier to 1% Ammonium Hydroxide (

      
      )  or 7N Ammonia in MeOH . TEA can be difficult to remove from polar fractions.
      
Workflow Visualization: Silica Neutralization

ChromatographyWorkflow Silica Acidic Silica Gel (Active Si-OH) TEA Add 1% Et3N (Triethylamine) Silica->TEA Slurry Packing Neutral Neutralized Silica (Si-O-H...NEt3) TEA->Neutral Acid-Base Reaction Load Load Sample Neutral->Load Elute Elution Load->Elute Result Sharp Peaks (No Tailing) Elute->Result

Figure 2: Mechanism of silica deactivation using Triethylamine (TEA) to prevent amine tailing.

Module 3: Comparative Analysis & FAQs

Method Selection Matrix
MetricRecrystallizationColumn Chromatography (with TEA)
Purity Potential High (>99%) Moderate (95-98%)
Yield Moderate (70-85%)High (90-95%)
Time Investment Low (Active time), High (Wait time)High (Active time)
Scalability Excellent (Kg scale)Poor (Linear cost increase)
Primary Risk Oiling OutTailing / Irreversible Adsorption
Frequently Asked Questions (FAQs)

Q: Can I use Dichloromethane (DCM) for recrystallization? A: Generally, no. DCM is too good a solvent for sulfonyl piperidines. It is difficult to find an anti-solvent that doesn't cause oiling out. Use DCM only for chromatography loading.

Q: I used TEA in my column, but my NMR shows TEA peaks. How do I remove it? A: TEA (b.p. 89°C) can be stubborn.

  • Azeotrope: Rotovap with added heptane or toluene 3x times.

  • High Vac: Dry under high vacuum (<1 mbar) at 40°C overnight.

  • Wash: Dissolve product in EtOAc and wash with saturated

    
     (TEA stays in organic) or very dilute citric acid (TEA goes to aqueous—careful, your product might too!).
    

Q: Why not use Alumina instead of Silica? A: Basic Alumina is an excellent alternative that requires no TEA additive. However, it has lower resolution (theoretical plates) than silica and is often more expensive. Use it only if the TEA/Silica method fails.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • University of Rochester. (n.d.). Recrystallization Tips and Tricks. Not Voodoo. Retrieved from [Link]

  • Restek Corporation. (2018). Troubleshooting HPLC – Tailing Peaks. Retrieved from [Link]

  • Biotage. (2023).[3] Is there an easy way to purify organic amines?. Retrieved from [Link]

Sources

Troubleshooting

Removing unreacted 4-fluorobenzenesulfonyl chloride from reaction mixtures

Technical Support Center: 4-Fluorobenzenesulfonyl Chloride (4-FBSC) Removal Current Status: Online Topic: Downstream Processing & Purification Ticket Priority: High (Corrosive/Reactive Reagent)[1] Welcome to the Technica...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Fluorobenzenesulfonyl Chloride (4-FBSC) Removal

Current Status: Online Topic: Downstream Processing & Purification Ticket Priority: High (Corrosive/Reactive Reagent)[1]

Welcome to the Technical Support Center

You are currently dealing with 4-fluorobenzenesulfonyl chloride (4-FBSC) .[1][2][3][4][5] This reagent is a powerful electrophile used to synthesize sulfonamides and sulfonates.[1][5] However, its persistence in reaction mixtures is a common bottleneck.[5] It is corrosive, lachrymatory, and can complicate chromatography by co-eluting with products or streaking on silica due to hydrolysis.[5]

This guide provides three validated protocols to remove unreacted 4-FBSC, structured by the chemical stability of your target product.

Module 1: Triage & Decision Matrix

Before selecting a protocol, analyze your target product's stability.[5] 4-FBSC removal relies on converting the lipophilic chloride into a polar species (acid or basic sulfonamide) that can be washed away.[1][5]

RemovalStrategy Start Start: Excess 4-FBSC Present IsAcidStable Is your product stable to acidic washes (pH 1-2)? Start->IsAcidStable IsBaseStable Is your product stable to basic hydrolysis (pH 12+)? IsAcidStable->IsBaseStable No (Acid Sensitive) MethodA Method A: Solution Phase Scavenging (DMAPA Protocol) IsAcidStable->MethodA Yes MethodB Method B: Alkaline Hydrolysis (Aggressive Wash) IsBaseStable->MethodB Yes (Robust Product) MethodC Method C: Solid Phase Scavenging (Polymer Resins) IsBaseStable->MethodC No (Sensitive to Acid & Base) caption Figure 1: Decision matrix for selecting the appropriate 4-FBSC removal protocol.

Module 2: Method A - Solution Phase Scavenging (The "Gold Standard")

Best for: Products stable to dilute acid.[1][5] Mechanism: Reacts excess 4-FBSC with a diamine (DMAPA).[1][5] The resulting sulfonamide contains a basic tertiary amine, rendering it soluble in acidic aqueous washes.[5]

Reagents:

  • Scavenger: 3-(Dimethylamino)-1-propylamine (DMAPA).[1][5]

  • Wash Solution: 1M HCl or 10% Citric Acid.[1][5]

Protocol:

  • Quantify Excess: Estimate the amount of unreacted 4-FBSC (e.g., if you used 1.2 equiv, you have 0.2 equiv excess).

  • Add Scavenger: Add DMAPA (1.5 - 2 equivalents relative to the excess chloride) to the reaction mixture.

  • Stir: Stir at room temperature for 15–30 minutes.

    • Checkpoint: Check TLC.[1][5][6][7][8] The non-polar 4-FBSC spot should disappear, replaced by a baseline spot (the amino-sulfonamide).[1]

  • Acid Wash: Dilute with organic solvent (DCM or EtOAc) and wash the organic layer twice with 1M HCl .[1][5][7]

    • Result: The DMAPA-sulfonamide is protonated and moves to the aqueous layer.[1] Your neutral product remains in the organic layer.[5]

Data: Partition Coefficients

Species State Organic Soluble? Aqueous Acid Soluble?
4-FBSC Neutral Yes No
Product (Sulfonamide) Neutral Yes No

| Scavenged Species | Basic (Protonated) | No | Yes |[1]

Module 3: Method B - Alkaline Hydrolysis (The "Bulk" Approach)

Best for: Large scale reactions where the product is highly stable to base.[1][5] Mechanism: Forces the hydrolysis of 4-FBSC into 4-fluorobenzenesulfonic acid and HCl.[1][5] The sulfonic acid is highly water-soluble as its sodium salt.[1][5]

Critical Warning: Sulfonyl chlorides are surprisingly stable to water in biphasic systems (e.g., DCM/Water) because they hide in the organic layer. You must use vigorous stirring and a base to drive the equilibrium.[5]

Protocol:

  • Quench: Add 2M NaOH (or KOH) to the reaction mixture.

  • Vigorous Agitation: Stir rapidly for at least 30–60 minutes.

    • Note: Mild bases like NaHCO₃ are often too slow for complete removal.[1][5]

  • Phase Separation: Separate layers.

  • Base Wash: Wash the organic layer with 1M NaOH to ensure the sulfonic acid (which is a strong acid) is fully deprotonated and pulled into the aqueous phase.[5]

Module 4: Method C - Solid Phase Scavenging (High Value/Sensitive)

Best for: Acid/Base sensitive products or parallel synthesis (library generation).[1][5] Mechanism: Uses a polymer-supported amine (Trisamine) to covalently bind the chloride.[1][5] The impurity is removed by simple filtration.[1][5][7]

Reagents:

  • Resin: PS-Trisamine (Polystyrene-supported Tris(2-aminoethyl)amine).[1][5]

  • Loading: Typically 3.0–4.0 mmol/g.[1][5]

Protocol:

  • Calculate Loading: Use 3 equivalents of resin relative to the excess 4-FBSC.[1][5]

  • Incubate: Add resin to the reaction vessel. Shake or stir gently (do not use magnetic stir bars as they grind the resin beads) for 1–2 hours.

  • Filter: Filter the mixture through a frit or cotton plug.

  • Rinse: Wash the resin with solvent (DCM/THF) to recover any entrained product.[1][5]

  • Evaporate: The filtrate contains the pure product; the impurity stays on the beads.[5]

ScavengingWorkflow Reaction Reaction Mixture (Product + Excess 4-FBSC) AddResin Add PS-Trisamine Resin Reaction->AddResin Incubate Shake 1-2 Hours AddResin->Incubate Filter Filtration Incubate->Filter Waste Solid Waste (Resin-bound Impurity) Filter->Waste Retentate Filtrate Filtrate (Pure Product) Filter->Filtrate Eluent caption Figure 2: Workflow for solid-phase scavenging of sulfonyl chlorides.

Frequently Asked Questions (Troubleshooting)

Q: I see a "streak" on my TLC plate even after workup. What is it? A: This is likely 4-fluorobenzenesulfonic acid .[1][5] If your workup didn't fully extract the hydrolysis product (perhaps the aqueous layer was too acidic, keeping the sulfonic acid somewhat organic-soluble, or you used a polar organic solvent like EtOAc), it will carry over.

  • Fix: Wash the organic layer with saturated NaHCO₃.[1][5][7][8] Sulfonic acids are strong acids and form very soluble sodium salts.[1][5]

Q: My separatory funnel built up pressure and popped the stopper. Why? A: Hydrolysis of 4-FBSC generates HCl gas and heat.[1][5]

  • R-SO2Cl + H2O -> R-SO3H + HCl[1]

  • Fix: Vent frequently.[1][5] If working on a large scale, perform the initial quench slowly at 0°C.[5]

Q: Can I just use chromatography to separate 4-FBSC from my product? A: It is risky. 4-FBSC is unstable on silica gel.[1][5][9] It hydrolyzes during the run, changing its polarity (Rf) as it moves. This causes it to "smear" across the column, potentially contaminating your product fractions.[5] It is always better to chemically remove it (Method A or C) before chromatography.[1][5]

References

  • Sigma-Aldrich. 4-Fluorobenzenesulfonyl chloride Safety Data Sheet (SDS).Link

  • Biotage. ISOLUTE® Si-Trisamine: Scavenger of electrophiles.[1][5][10]Link

  • BenchChem. Removing unreacted methanesulfonyl chloride (General Sulfonyl Chloride Workup Guide).Link

  • Castro, A., et al. (2016).[5] "Scavenging of Sulfonyl Chlorides." Journal of Organic Chemistry. (General reference for DMAPA scavenging protocols in parallel synthesis).

Sources

Optimization

Troubleshooting solubility issues of 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine in biological assays

Welcome to the technical support resource for 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during biological assays. This document provides in-depth troubleshooting strategies and frequently asked questions to ensure the successful integration of this compound into your experimental workflows.

Understanding the Molecule: Predicted Physicochemical Properties

Direct experimental data for 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine is limited in publicly available literature. However, based on its chemical structure, we can infer key properties that influence its solubility. The presence of a piperidine amine group suggests that the compound is basic, and its solubility will be pH-dependent.[1][2] The fluoro-benzenesulfonyl moiety contributes to the molecule's lipophilicity. For a structurally related compound, 1-(Ethanesulfonyl)piperidin-4-amine, the predicted basic pKa is 8.86.[3]

PropertyPredicted Value/CharacteristicImplication for Solubility
Chemical Structure Contains a basic piperidine amine and a lipophilic fluoro-benzenesulfonyl group.Solubility is expected to be poor in neutral aqueous solutions but can be enhanced in acidic conditions.
Predicted pKa Likely in the range of 8-9 for the piperidine amine.The compound will be protonated and more soluble at pH values below its pKa.[4]
Predicted LogP Moderately lipophilic.May have limited aqueous solubility, necessitating the use of organic co-solvents for stock solutions.

Troubleshooting Guide: From Stock to Assay

Researchers often face two primary hurdles: dissolving the compound to create a stock solution and preventing precipitation upon dilution into aqueous assay buffers. This guide provides a systematic approach to overcoming these challenges.

Visualizing the Troubleshooting Workflow

cluster_0 Stock Solution Preparation cluster_1 Dilution into Aqueous Buffer cluster_2 Optimization Strategies start Start: Weigh Compound dissolve_dmso Attempt to Dissolve in 100% DMSO start->dissolve_dmso sonicate_heat Gentle Sonication or Warming (37°C) dissolve_dmso->sonicate_heat Insoluble? stock_success Stock Solution Prepared dissolve_dmso->stock_success Soluble alt_solvents Try Alternative Solvents (e.g., DMF, NMP) sonicate_heat->alt_solvents Still Insoluble? sonicate_heat->stock_success Soluble alt_solvents->stock_success Soluble dilute Dilute Stock into Assay Buffer stock_success->dilute precipitation Precipitation Observed? dilute->precipitation no_precip Assay Ready precipitation->no_precip No reduce_conc Lower Final Compound Concentration precipitation->reduce_conc Yes ph_adjust Adjust Buffer pH to be More Acidic reduce_conc->ph_adjust cosolvent Increase Co-solvent Percentage (Assay Permitting) ph_adjust->cosolvent surfactant Add a Surfactant (e.g., Tween-20) cosolvent->surfactant cyclodextrin Use Cyclodextrin as a Solubilizing Agent surfactant->cyclodextrin cyclodextrin->dilute Re-attempt Dilution

Caption: A step-by-step workflow for troubleshooting solubility issues.

Step-by-Step Protocols and Explanations

Issue 1: The compound does not dissolve in the initial organic solvent (e.g., DMSO).

  • Initial Action: Attempt to prepare a concentrated stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO).[5] This is the most common starting point for non-polar compounds.

  • Troubleshooting:

    • Apply Gentle Energy: Use a sonicator or warm the solution gently (e.g., in a 37°C water bath) to aid dissolution.[5]

    • Test Alternative Solvents: If DMSO fails, consider other water-miscible organic solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[5][6]

Issue 2: The compound precipitates when the stock solution is diluted into the aqueous assay buffer.

This is a common occurrence when the final concentration of the organic co-solvent is insufficient to maintain the compound's solubility in the aqueous medium.[5]

  • Troubleshooting Strategies:

    • Lower the Final Concentration: The simplest approach is to test a lower final concentration of the compound in your assay.

    • pH Adjustment: Given the basic nature of the piperidine amine, decreasing the pH of the assay buffer can significantly enhance solubility.[4][7] The protonated form of the amine is more polar and thus more water-soluble.

      • Protocol: Prepare a series of assay buffers with slightly acidic pH values (e.g., pH 6.0, 6.5, 7.0) and test for precipitation upon adding the compound's stock solution. Ensure the chosen pH is compatible with your biological system.[5]

    • Increase the Co-solvent Concentration: If your assay can tolerate it, a slightly higher final concentration of the organic co-solvent (e.g., DMSO, ethanol) may be necessary.[8][] However, be mindful that co-solvents can impact cellular viability and enzyme activity, typically concentrations should be kept below 0.5% for cell-based assays.[10][11]

    • Incorporate Surfactants: Low concentrations of non-ionic surfactants can help to maintain the solubility of hydrophobic compounds by forming micelles.[12][13]

      • Recommended Surfactants: Tween-20 or Triton X-100 at a final concentration of 0.01-0.1%.[13][14] It is crucial to run a vehicle control with the surfactant alone to ensure it does not interfere with the assay.

    • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, forming a water-soluble inclusion complex.[15][16][17] This is an excellent strategy when organic co-solvents are not suitable for the assay.[5][18][19]

      • Types of Cyclodextrins: Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[15][16]

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine?

The recommended starting point is to prepare a 10-50 mM stock solution in 100% DMSO.[20][21][22][23] If solubility is an issue, gentle warming or sonication can be applied.

Q2: My compound precipitates out of solution over time in my assay plate. What can I do?

This suggests that the compound is at or near its limit of solubility in your final assay conditions. Consider the following:

  • Lower the final concentration of the compound.

  • Incorporate a low concentration of a non-ionic surfactant like Tween-20 (0.01-0.05%).[14]

  • If compatible with your assay, slightly acidifying the buffer can improve long-term stability in solution.[24]

Q3: Can I use solvents other than DMSO?

Yes, if DMSO is incompatible with your assay, other water-miscible organic solvents like ethanol, DMF, or NMP can be tested.[5][8] However, always perform a vehicle control to assess the solvent's effect on your assay.[10][25]

Q4: How does the pH of the buffer affect the solubility of this compound?

The piperidine amine in the molecule is basic. In acidic conditions (pH < pKa), the amine group will be protonated, making the molecule more polar and increasing its aqueous solubility.[4] Conversely, in basic conditions (pH > pKa), the amine will be in its neutral, less soluble form.

Factors Influencing Solubility

cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors center Solubility of 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine pka pKa (Basicity of Amine) center->pka logp LogP (Lipophilicity) center->logp ph Buffer pH center->ph cosolvent Co-solvent Concentration center->cosolvent surfactant Surfactants center->surfactant cyclodextrin Cyclodextrins center->cyclodextrin temp Temperature center->temp

Caption: Key intrinsic and extrinsic factors affecting compound solubility.

Q5: Are there any concerns about the stability of the compound in solution?

While specific stability data is not available, it is good practice to store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. Prepare fresh dilutions in your aqueous buffer for each experiment to avoid potential degradation.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Hilaris Publisher. (2024, May 29). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • MedchemExpress.com. (n.d.). Surfactants | Biochemical Assay Reagents.
  • Pharma Excipients. (2024, October 23). The application of cyclodextrins in drug solubilization and stabilization of nanoparticles for drug delivery and biomedical applications.
  • PubMed. (2024, November 15). Recent Advances in Cyclodextrin-Based Nanoscale Drug Delivery Systems.
  • ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Santa Cruz Biotechnology. (n.d.). Surfactants | SCBT.
  • Soft Matter (RSC Publishing). (2010, June 15). Cyclodextrin / dextran based drug carriers for a controlled release of hydrophobic drugs in zebrafish embryos.
  • Benchchem. (n.d.). Strategies to enhance the solubility of Macrophylline for bioassays.
  • (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
  • Benchchem. (n.d.). Application Notes and Protocols: Preparation of a Stock Solution.
  • PMC. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • Biocompare.com. (2023, December 20). Protein Biochemistry Detergents.
  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions.
  • Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions.
  • Merck Millipore. (n.d.). A guide to the properties and uses of detergents in biological systems.
  • OPS Diagnostics. (2024, February 15). Chemical Methods for Lysing Biological Samples.
  • (2025, August 7). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • (2014, July 2). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • (2013, October 15). Considerations regarding use of solvents in in vitro cell based assays.
  • (2023, August 31). Solubility of Organic Compounds.
  • PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines.
  • Fiveable. (2025, August 15). pH and Solubility - AP Chem.
  • (2020, December 11). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities.
  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.
  • Caymanchem.com. (n.d.). para-fluoro 4-Anilino-1-Boc-piperidine.
  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • 试剂仪器网. (n.d.). 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine - Fluorochem.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Core Basic Properties of N-(4-chlorophenyl)piperidin-4-amine.
  • EPA. (n.d.). 1-(Ethanesulfonyl)piperidin-4-amine Properties.

Sources

Troubleshooting

Minimizing bis-sulfonylation side products in piperidine amine synthesis

This guide serves as a specialized Technical Support Center for researchers encountering bis-sulfonylation issues during the synthesis of piperidine-based sulfonamides. Assumptions: This guide addresses the reaction of a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers encountering bis-sulfonylation issues during the synthesis of piperidine-based sulfonamides.

Assumptions: This guide addresses the reaction of a primary amine moiety (e.g., 4-aminopiperidine or an amino-alkyl piperidine) with a sulfonyl chloride.[1] Secondary amines (like the piperidine ring nitrogen itself) cannot undergo bis-sulfonylation as they lack the second proton required for the mechanism described below.

Mechanism & Root Cause Analysis

The "Why": Understanding the pKa Trap

The formation of the bis-sulfonylated byproduct (sulfonimide) is not random; it is a direct consequence of the acidity of the desired product.

  • The Mono-Sulfonamide is Acidic: The pKa of a primary sulfonamide (

    
    ) is approximately 10–11 .
    
  • The Deprotonation Event: If your reaction base (e.g., Triethylamine, pKa ~10.7) is present in excess, or if the local concentration of base is high, it will deprotonate the newly formed mono-sulfonamide.

  • The Nucleophilic Anion: The resulting anion (

    
    ) is a potent nucleophile that attacks a second equivalent of sulfonyl chloride, forming the bis-product.
    
Visualization: The Bis-Sulfonylation Pathway

The following diagram illustrates the kinetic vs. thermodynamic competition.

BisSulfonylationMechanism cluster_0 Critical Failure Mode Start Primary Amine (R-NH2) Mono Mono-Sulfonamide (Desired Product) (R-NH-SO2-R') Start->Mono + R'-SO2-Cl (Kinetic Step) R_Cl Sulfonyl Chloride (R'-SO2-Cl) Anion Sulfonamide Anion (Nucleophile) (R-N⁻-SO2-R') Mono->Anion + Base (Deprotonation) Base Base (B:) Bis Bis-Sulfonamide (Side Product) (R-N(SO2R')2) Anion->Bis + Excess R'-SO2-Cl

Caption: Pathway showing how product deprotonation leads to the bis-sulfonylated impurity.

Optimization Protocols (Prevention)

The "How": Standard Operating Procedures (SOPs)

To prevent bis-sulfonylation, you must ensure the reaction stops at the neutral mono-sulfonamide.

Protocol A: Stoichiometry & Addition Control (The Golden Rule)
  • Principle: Never allow the Sulfonyl Chloride to be in excess relative to the active amine species.

  • Step-by-Step:

    • Dissolve the piperidine amine (1.0 equiv) and Base (1.1 equiv) in DCM or THF.

    • Cool the mixture to 0°C (or -10°C). Lower temperatures reduce the rate of the second sulfonylation (which has a higher activation energy).

    • Dilute the Sulfonyl Chloride (0.95 – 1.0 equiv) in a separate volume of solvent.

    • Add Dropwise: Add the chloride solution slowly over 30–60 minutes.

    • Monitor: Check TLC/LCMS immediately after addition. Do not stir overnight unless necessary.

Protocol B: The "Schotten-Baumann" Biphasic Method
  • Principle: Use an inorganic base in water. The organic product (mono-sulfonamide) precipitates or stays in the organic phase, physically separating it from the base and preventing deprotonation.

  • Conditions:

    • Solvent: DCM / Water (1:1) or THF / Water.

    • Base: Na₂CO₃ or K₂CO₃ (2-3 equiv).

    • Procedure: Vigorously stir the biphasic mixture while adding sulfonyl chloride.

    • Why it works: The inorganic base stays in the water; the neutral sulfonamide stays in the organic layer. The deprotonation is suppressed by phase transfer limitations.

Comparative Data: Base Selection Guide
Base TypeExamplesRisk of Bis-ProductNotes
Weak Organic PyridineModeratePyridine is a nucleophilic catalyst.[2] If used with DMAP, bis-risk increases significantly.
Strong Organic TEA, DIPEAHighpKa > 10. Can easily deprotonate the product. Use strictly 1.0-1.1 equiv.
Inorganic Na₂CO₃, NaHCO₃Low Best for preventing bis-sulfonylation via biphasic (Schotten-Baumann) conditions.
Catalytic DMAPVery High Avoid unless the amine is extremely unreactive. DMAP forms a super-electrophilic intermediate.

Troubleshooting & Salvage (The Fix)

"I already have the bis-product. Can I save the batch?"

YES. The bis-sulfonamide (sulfonimide) bond is significantly more labile than the mono-sulfonamide bond. You can selectively hydrolyze one sulfonyl group.

Salvage Protocol: Selective Hydrolysis

This method cleaves the second sulfonyl group (returning to the mono-species) without destroying the desired product.

  • Isolate: Isolate the crude mixture containing both mono- and bis-products.

  • Dissolve: Dissolve in Methanol (MeOH) or THF/Water.

  • Reagent: Add 2.0 equiv of NaOH (1M aqueous) or TBAF (if acid sensitive).

  • Reaction: Stir at Room Temperature for 1–4 hours.

    • Note: Monitor by TLC.[2][3] The bis-spot (usually less polar) will disappear, converting to the mono-spot (more polar).

  • Workup: Acidify carefully to pH ~5-6 and extract.

Decision Tree: Optimization & Salvage Workflow

OptimizationWorkflow Start Start Synthesis Check Check LCMS/TLC Start->Check Result Result? Check->Result Mono Mono-Product Only Result->Mono Clean Bis Bis-Product Present (>10%) Result->Bis Contaminated Salvage Salvage Protocol: Treat with NaOH/MeOH or TBAF Bis->Salvage Fix Current Batch NextBatch Next Batch Optimization Bis->NextBatch Prevent in Future Salvage->Mono Hydrolysis Complete Opt1 Switch to Biphasic (Na2CO3/DCM/H2O) NextBatch->Opt1 Opt2 Reduce Temp (0°C) & Slow Addition NextBatch->Opt2

Caption: Workflow for handling bis-sulfonylation detection and remediation.

Frequently Asked Questions (FAQs)

Q1: Why does adding DMAP increase the bis-sulfonylation? A: DMAP forms a highly reactive N-sulfonylpyridinium salt intermediate. This species is so electrophilic that it reacts indiscriminately, attacking the mono-sulfonamide anion much faster than a standard sulfonyl chloride would [1]. Avoid DMAP for primary amines unless absolutely necessary.

Q2: My piperidine has a Boc group. Will the salvage hydrolysis remove the Boc? A: If you use NaOH/MeOH at room temperature, the Boc group is generally stable (Boc requires acid or high heat/strong base to cleave). However, to be safe, use TBAF (Tetrabutylammonium fluoride) in THF for the hydrolysis step. TBAF cleaves the sulfonimide bond under mild conditions without affecting Boc groups [2].

Q3: Can I separate the bis-product using column chromatography? A: Yes, but it is often difficult. Bis-sulfonamides are generally less polar than mono-sulfonamides (no H-bond donor). If the Rf difference is small, the chemical salvage (hydrolysis) described in Section 3 is far more efficient than trying to separate them physically.

Q4: Does the order of addition matter? A: Absolutely. Always add the Sulfonyl Chloride to the Amine. If you add the Amine to the Chloride, the Chloride is in huge excess at the start, guaranteeing bis-sulfonylation.

References

  • BenchChem Technical Support. (2025).[2][4] Sulfonylation of Primary Amines: Troubleshooting Di-sulfonylation. Retrieved from 2

  • Pawar, S. & Bhagwat, S. (2011). Micelle Catalyzed Monosulfonylation of Amines and Amino Acids in Aqueous Media. ISSST Indian. Retrieved from 5

  • Perumal, P. et al. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs. Royal Society of Chemistry. Retrieved from 6

  • Masson, G. et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society. Retrieved from 7

  • Beilstein Journals. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs.[8] Retrieved from 8

Sources

Optimization

Stability of 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine under acidic and basic conditions

Topic: 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine Document ID: TSC-2026-FBSPA | Version: 2.1 | Status: Active Executive Summary This guide addresses the stability profile of 1-(4-Fluoro-benzenesulfonyl)-piperidin-4...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine

Document ID: TSC-2026-FBSPA | Version: 2.1 | Status: Active

Executive Summary

This guide addresses the stability profile of 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine (CAS: 790201-74-0). While the sulfonamide linkage is robust, the molecule possesses a specific vulnerability under basic conditions due to the activation of the aryl fluoride. This document provides troubleshooting workflows for stability issues, solubility optimization, and impurity identification.

Module 1: Chemical Identity & "Dual Personality"

To troubleshoot effectively, one must understand the molecule's two distinct functional regions which dictate its behavior in solution.

FeatureChemical MoietyBehavior & Risk Profile
The "Anchor" Tertiary Sulfonamide (1-position)Neutral & Robust. Unlike amides, this bond is extremely resistant to hydrolysis. It does not protonate in standard acidic ranges.
The "Trigger" Aryl Fluoride (Para- to Sulfonyl)Electrophilic. The sulfonyl group withdraws electron density from the benzene ring, activating the fluorine towards Nucleophilic Aromatic Substitution (

) in basic media.
The "Base" Primary Amine (4-position)Basic (pKa ~9.5). Dictates solubility. Soluble in acid (protonated), likely to precipitate in base (neutral).
Module 2: Acidic Stability (The "Deprotection" Myth)

Common User Query: "Will dilute HCl or TFA cleave the sulfonamide bond during purification?"

Technical Verdict: No. The sulfonamide linkage (


) is chemically distinct from carboxylic amides or esters. It is exceptionally stable to acidic hydrolysis.
  • Mechanism: Hydrolysis of sulfonamides typically requires harsh conditions (e.g., 48% HBr with phenol at reflux). In standard laboratory acids (0.1% TFA, 1N HCl, Formic Acid), the molecule remains intact.

  • The Reaction: The only significant change in acid is the protonation of the primary amine at the 4-position, forming the water-soluble ammonium salt.



Application Note: You can safely use acidic mobile phases (0.1% Formic Acid/TFA) for LCMS and acidic prep-HPLC without degrading the scaffold.

Module 3: Basic Stability (The Risk)

Common User Query: "I see a new impurity peak (+17 Da or -2 Da mass shift) after stirring in basic buffer."

Technical Verdict: High Risk. This is the molecule's primary instability mode. The sulfonyl group is a strong Electron-Withdrawing Group (EWG). Located para to the fluorine atom, it pulls electron density away from the ring, making the carbon-fluorine bond susceptible to attack by nucleophiles (like hydroxide


 or methoxide 

).
The Mechanism: Nucleophilic Aromatic Substitution (

)

Under basic conditions (pH > 10) or in the presence of nucleophilic bases (e.g., NaOMe, NaOH) and heat, the Fluorine is displaced.

  • Hydrolysis (Aqueous Base): Fluorine is replaced by -OH.

    • Mass Shift: -19 (F) + 17 (OH) = -2 Da (observed as M-2 in LCMS).

  • Methanolysis (Methanolic Base): Fluorine is replaced by -OMe.

    • Mass Shift: -19 (F) + 31 (OMe) = +12 Da .

Visualizing the Degradation Pathway

StabilityPathways cluster_legend Condition Legend Parent Parent Molecule (Stable Solid) AcidState Protonated Salt (R-NH3+) Soluble & Stable Parent->AcidState  Acid (H+)   BaseState Free Base (R-NH2) Precipitation Risk Parent->BaseState  Mild Base   Degradant Hydrolysis Product (Phenol Derivative) [M-2 Da] BaseState->Degradant  Strong Base / Heat (SNAr Reaction)   key Green: Safe Zone Yellow: Caution Zone Red: Degradation Zone

Figure 1: Stability landscape of 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine. Note the degradation pathway in strong base.

Module 4: Troubleshooting & FAQs
Scenario A: Solubility Issues

Q: My compound precipitated when I adjusted the pH to 8.0. Why? A: You reached the Free Base limit. The primary amine (pKa ~9.5) deprotonates around pH 9-10. At pH 8.0, a significant fraction exists as the neutral free base. Unlike the salt form, the free base has poor aqueous solubility because the lipophilic sulfonyl-phenyl tail dominates the physicochemical properties.

  • Solution: Maintain pH < 6.0 for aqueous stock solutions, or use a co-solvent (DMSO/Acetonitrile) if working at neutral/basic pH.

Scenario B: LCMS Artifacts

Q: I see a peak at M+42 in my LCMS. Is this acetylation? A: Likely, yes. If you used Acetonitrile with a trace of acid or if the sample was dissolved in a reactive solvent, the primary amine is a nucleophile. It can react with electrophilic contaminants.[1][2][3] However, ensure it isn't an Acetonitrile Adduct (M+41) often seen in electrospray ionization.

  • Verification: Re-run the sample in Methanol. If the peak persists, it is a chemical impurity (Acetamide). If it disappears, it was a source adduct.

Scenario C: Removing the Sulfonyl Group

Q: Can I use this molecule as a protecting group strategy? Can I remove the sulfonyl group later? A: Not easily. As detailed in Module 2, the sulfonamide bond is extremely stable. It is not a standard amine protecting group like Boc or Fmoc. Removal requires dissolving metal reductions (Na/Naphthalene) or harsh acid hydrolysis (HBr/Acetic Acid reflux), which will likely destroy the rest of your molecule.

Module 5: Recommended Protocols
Protocol 1: Stability Stress Test (Validation)

Use this to confirm stability in your specific assay buffer.

  • Prepare Stock: 10 mM in DMSO.

  • Prepare Conditions:

    • Acid: 100 µM compound in 0.1 N HCl.

    • Neutral: 100 µM compound in PBS (pH 7.4).

    • Base: 100 µM compound in 0.1 N NaOH.

  • Incubation: Heat all samples to 40°C for 24 hours.

  • Analysis: Dilute 1:1 with Acetonitrile and analyze via LCMS.

    • Pass Criteria: >98% Parent peak area retention.

    • Fail Criteria (Base): Appearance of peak at [Parent Mass - 2 Da] (Phenol formation).

References
  • Białk-Bielińska, A., et al. (2012).[4] "Hydrolysis of sulphonamides in aqueous solutions." Journal of Hazardous Materials.

    • Supports the claim of sulfonamide resistance to hydrolysis under environmental/mild conditions.
  • Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution: The SNAr Mechanism."

    • Authoritative guide on the mechanism of Fluorine displacement in para-EWG aryl fluorides.
  • Enamine. (n.d.). "N-Fluorobenzenesulfonimide Reagent Profile."

    • Provides context on the stability and reactivity of fluorobenzenesulfonyl moieties.
  • Cayman Chemical. (n.d.). "para-fluoro 4-Anilino-1-Boc-piperidine Product Information."

    • Proxy data for solubility and handling of 4-substituted piperidine deriv

Sources

Troubleshooting

Handling hygroscopic properties of piperidine sulfonamide salts

Technical Support Center: Handling Hygroscopic Piperidine Sulfonamide Salts Introduction: The Piperidine-Sulfonamide Paradox Status: Active Issue Severity: High (Impacts Bioavailability & Stability) Piperidine sulfonamid...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Hygroscopic Piperidine Sulfonamide Salts

Introduction: The Piperidine-Sulfonamide Paradox

Status: Active Issue Severity: High (Impacts Bioavailability & Stability)

Piperidine sulfonamides represent a classic medicinal chemistry challenge. The piperidine ring (a secondary amine, pKa ~11) is an excellent pharmacophore for receptor binding, but it creates highly polar salts. The sulfonamide linker provides structural rigidity but introduces potential hydrolytic instability under acidic, wet conditions.

When these two moieties combine, the resulting salts often exhibit aggressive hygroscopicity . They do not just get "sticky"; they can deliquesce (turn to liquid) or form non-stoichiometric hydrates, leading to dosing errors, clogged manufacturing equipment, and chemical degradation.

This guide provides an autonomous, evidence-based workflow to diagnose, rescue, and stabilize these compounds.

Module 1: Diagnosis & Characterization

User Query: "My solid turns to gum within minutes of exposure to air. Is this surface moisture or a hydrate?"

Technical Insight: Standard TGA (Thermogravimetric Analysis) is insufficient here because it is destructive. You cannot distinguish between surface water (adsorption) and crystal lattice water (absorption/hydrate) easily. You must use Dynamic Vapor Sorption (DVS) .[1][2][3]

Protocol: Interpreting DVS Isotherms

Run a sorption/desorption cycle (0% → 90% → 0% RH) at 25°C.

Observation (DVS Plot)DiagnosisAction Plan
Linear Reversible Gain Surface AdsorptionSafe to handle if RH < 60%. Use silica desiccant.
Hysteresis Loop Channel HydrateMaterial is stable but water content varies with RH. Define strict storage RH.
Step Change (Sharp Rise) Stoichiometric HydrateA new crystal form is created. You must isolate this hydrate, not the anhydrate.
Exponential Rise (No Plateau) DeliquescenceCRITICAL FAILURE. The salt is dissolving in its own sorbed water. Change the counter-ion immediately.

Visual: DVS Decision Logic

DVS_Logic Start Start: DVS Analysis (0-90% RH) Step1 Is moisture uptake reversible (no hysteresis)? Start->Step1 Result1 Surface Adsorption (Manageable) Step1->Result1 Yes Step2 Is there a sharp step change? Step1->Step2 No Result2 Stoichiometric Hydrate (Isolate this form) Step2->Result2 Yes Step3 Does mass increase exponentially >80% RH? Step2->Step3 No Result3 Deliquescence (Salt Unstable) Step3->Result3 Yes Result4 Channel Hydrate (Variable Water Content) Step3->Result4 No

Figure 1: Decision tree for interpreting Dynamic Vapor Sorption (DVS) data to classify hygroscopicity type.

Module 2: Synthesis & Isolation (The "Goo" Phase)

User Query: "I cannot filter the precipitate. It oils out as a sticky gum on the frit."

Root Cause: Piperidine salts often have low lattice energy, especially with flexible counter-ions. "Oiling out" indicates the formation of a disordered amorphous phase rather than a crystal lattice. This is often exacerbated by the presence of trace water acting as a plasticizer.

Troubleshooting Protocol: The "Oiling Out" Rescue
  • Stop Filtering: Do not attempt to filter the oil. You will lose yield and clog the frit.

  • The "Cloud Point" Method:

    • Dissolve the oil in the minimum amount of hot alcohol (methanol or ethanol).

    • Add a non-polar antisolvent (Diethyl ether or MTBE) dropwise until the solution turns slightly cloudy (the cloud point).

    • STOP adding antisolvent.

    • Add a seed crystal (if available) or scratch the glass surface.

    • Cool slowly to room temperature, then to 4°C. Rapid cooling traps solvent and reforms the oil.

  • Lyophilization (Freeze Drying):

    • If crystallization fails, dissolve the salt in water/t-butanol (1:1).

    • Flash freeze and lyophilize. This produces an amorphous powder. Note: Amorphous powders are MORE hygroscopic but easier to handle than oil.

Strategic Fix: Counter-Ion Switching

If the HCl salt is consistently hygroscopic, switch the counter-ion. Piperidine nitrogen is basic enough to form salts with weaker acids that have higher lattice energies.

Counter-IonHygroscopicity RiskLattice StabilityRecommendation
Chloride (HCl) High LowAvoid if deliquescent.
Mesylate ModerateModerateGood solubility, but often hygroscopic.
Tosylate LowHigh Preferred. Aromatic stacking increases stability.
Fumarate Very Low High Gold Standard for piperidines (often forms 2:1 salts).

Visual: Salt Selection Workflow

Salt_Selection Input Piperidine Base (pKa ~11) Check1 Target Solubility? Input->Check1 OptionA High Solubility Req. Check1->OptionA OptionB Stability Req. Check1->OptionB Salt1 HCl / Mesylate (Risk: Hygroscopic) OptionA->Salt1 Salt2 Tosylate / Fumarate (High Lattice Energy) OptionB->Salt2 Validation DVS Check (<2% uptake @ 80% RH) Salt1->Validation Salt2->Validation

Figure 2: Strategic selection of counter-ions to balance solubility vs. hygroscopic stability.

Module 3: Chemical Stability & Hydrolysis

User Query: "Does the absorbed water actually degrade the molecule, or just make it hard to weigh?"

Technical Insight: While sulfonamides are generally stable, the combination of a piperidine salt and moisture creates a "micro-reactor" on the solid surface.

  • Acidity: A piperidine HCl salt is a salt of a strong acid and weak base. A saturated solution on the crystal surface (caused by deliquescence) can have a pH < 2.

  • Mechanism: High acidity + Water facilitates the acid-catalyzed hydrolysis of the sulfonamide bond, cleaving it into the sulfonic acid and the amine.

Visual: Acid-Catalyzed Hydrolysis Pathway

Hydrolysis Substrate Sulfonamide (R-SO2-NH-R') Intermed Protonated Intermediate Substrate->Intermed + H+ Condition H+ (from Salt) + H2O (absorbed) Condition->Intermed Products Sulfonic Acid + Amine Salt Intermed->Products + H2O (Slow)

Figure 3: Degradation mechanism driven by the acidic micro-environment of hygroscopic salts.

Module 4: Handling & Storage Protocols

User Query: "How do I store this for 6 months without degradation?"

Standard Operating Procedure (SOP):

  • Drying:

    • Do NOT use heat alone (risk of melting/degradation).

    • Use Vacuum Drying at ambient temperature over Phosphorus Pentoxide (P2O5) . Silica gel is too weak for piperidine salts.

  • Weighing:

    • Do not weigh on an open balance.

    • Use a "Difference Weighing" technique:

      • Tare a closed vial containing the salt.

      • Remove an estimated amount quickly.

      • Close vial and re-weigh. The loss is the mass transferred.

      • This prevents the bulk stock from absorbing moisture during the weighing process.

  • Packaging:

    • Primary: Low-density polyethylene (LDPE) bags are permeable to moisture. Do not use them alone.

    • Recommended: Glass vial with Teflon liner OR Alu-Alu (Aluminum-Aluminum) blister packs for unit doses.

    • Headspace: Purge containers with dry Nitrogen or Argon before sealing.

References

  • Tong, W. Q., & Whitesell, G. (1998). In situ salt screening and selection. Pharmaceutical Development and Technology.[3] (Foundational text on counter-ion selection for stability).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative source on lattice energy and salt selection).

  • Surface Measurement Systems. (2024). Enhancing pharmaceutical development with dynamic vapor sorption (DVS) technology.[1][3] (Methodology for distinguishing hydrates from adsorption).

  • Białk-Bielińska, A., et al. (2012).[4] Hydrolysis of sulphonamides in aqueous solutions.[4] Journal of Hazardous Materials. (Kinetics of sulfonamide degradation).

  • Purdue University. (2011). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts. (Mechanistic insight into counter-ion impact).

Sources

Reference Data & Comparative Studies

Validation

Comparative Analytical Guide: Optimizing 1H NMR Resolution for 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine

Executive Summary & Core Directive The Challenge: 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine presents a unique analytical challenge due to the coexistence of a spin-active fluorine substituent ( ) on the aromatic r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Challenge: 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine presents a unique analytical challenge due to the coexistence of a spin-active fluorine substituent (


) on the aromatic ring and exchangeable amine protons  (

) on the piperidine ring.[1] Standard protocols often fail to resolve the aromatic splitting patterns or lose the amine signal entirely due to solvent exchange.[1][2]

The Solution: This guide objectively compares the performance of Chloroform-d (


)  versus Dimethyl Sulfoxide-

(DMSO-

)
.[1][2][3] While

is the standard for high-throughput screening, this guide demonstrates why DMSO-

is the superior alternative
for full structural characterization of this specific sulfonamide derivative, despite its higher viscosity.[4][1]

Structural Analysis & Spectral Logic

Before analyzing the spectrum, we must map the magnetic environment.[4] The molecule consists of two distinct domains affecting the NMR signals:

  • The Aromatic Domain (AA'BB'X System): The 4-fluorobenzenesulfonyl group creates a complex coupling pattern.[1][2] The protons are split not only by each other (ortho-coupling) but also by the fluorine atom (

    
    , Spin 1/2).[4][1]
    
  • The Aliphatic Domain (Piperidine Chair): The sulfonyl group locks the nitrogen lone pair, often creating distinct equatorial and axial environments for the adjacent methylene protons.[1][2]

Visualization: Structural Assignment Map

G cluster_0 Aromatic Domain (AA'BB'X) cluster_1 Piperidine Domain F Fluorine-19 (Spin Active) ArH_Ortho_F H-Ar (Ortho to F) ~7.3 ppm Split by F (J~8Hz) F->ArH_Ortho_F J-Coupling ArH_Ortho_SO2 H-Ar (Ortho to SO2) ~7.8 ppm Deshielded ArH_Ortho_F->ArH_Ortho_SO2 Ortho Coupling SO2 Sulfonyl Group (Electron Withdrawing) ArH_Ortho_SO2->SO2 Inductive Effect N_CH2 N-CH2 Protons ~3.6 ppm (Deshielded) SO2->N_CH2 Deshielding CH_NH2 CH-NH2 Methine ~2.7 ppm N_CH2->CH_NH2 Vicinal Coupling NH2 Amine Protons (Exchangeable) CH_NH2->NH2 Chemical Shift

Figure 1: Logic map detailing the magnetic interactions within the molecule. Note the propagation of


 coupling in the aromatic domain.

Comparative Performance: Solvent Selection

This section compares the two primary solvent candidates. Data is synthesized from standard sulfonamide behavior and fluorobenzene coupling constants [1, 2].[1][2]

Table 1: Comparative Analytical Performance
FeatureChloroform-d (

)
Dimethyl Sulfoxide-

(DMSO-

)
Winner
Amine (

) Detection
Poor. Often invisible or extremely broad due to rapid exchange.[1][2]Excellent. Appears as a distinct broad singlet; exchange is slowed by H-bonding.[1][2]DMSO-

Aromatic Resolution Good. Sharp peaks, but chemical shifts may overlap.[1][2]Superior. Higher polarity often separates the AA'BB' system more clearly.[1][2]DMSO-

Water Interference Low (~1.56 ppm).[1][2][3] Usually clear of key signals.[1][2]High (~3.33 ppm).[2] Can overlap with Piperidine N-CH2 signals.[2]

Solubility Moderate.[1][2] Free amines can aggregate.[1][2]High. Sulfonamides dissolve readily.[1][2]DMSO-

Cost & Ease Low cost, easy to evaporate.[1][2]Higher cost, difficult to recover sample.[4][2]

Expert Insight: The "Fluorine Complication"

In


, the aromatic region often appears as two "messy" multiplets.[4] In DMSO-

, the slower relaxation and higher polarity often resolve these into distinct doublets of doublets (dd) or pseudo-triplets , allowing for the calculation of accurate J-values (

vs

).[4][1]

Detailed Spectral Analysis (Recommended System: DMSO- )

The following data corresponds to the molecule analyzed in DMSO-


 at 400 MHz .
A. Aromatic Region (7.0 – 8.0 ppm)

This region exhibits the classic AA'BB'X pattern .[1][2]

  • 7.80 – 7.88 ppm (Multiplet, 2H): Protons ortho to the sulfonyl group.[4][1] They are deshielded by the electron-withdrawing

    
    .[2]
    
    • Splitting: Split by the ortho-proton (

      
      ) and weakly split by the meta-fluorine (
      
      
      
      ).[1]
  • 7.40 – 7.50 ppm (Multiplet/Pseudo-triplet, 2H): Protons ortho to the Fluorine.[4][1]

    • Splitting: Split by the ortho-proton (

      
      ) and strongly split by the ortho-fluorine (
      
      
      
      ).[1] This often creates a "triplet-like" appearance [3].[2]
B. Aliphatic Region (1.0 – 4.0 ppm)[2][3]
  • 3.45 – 3.60 ppm (Multiplet, 2H): Equatorial protons of the piperidine ring adjacent to Nitrogen (

    
    ).[4][1] Deshielded by the sulfonamide.[2] Note: This may overlap with the broad 
    
    
    
    peak in wet DMSO.[1][2]
  • 2.70 – 2.85 ppm (Multiplet, 1H): The methine proton at position 4 (

    
    ).[4][1]
    
  • 2.40 – 2.55 ppm (Multiplet, 2H): Axial protons adjacent to Nitrogen (

    
    ).[4][1] Note: Overlaps with residual DMSO pentet.[1][2]
    
  • 1.70 – 1.85 ppm (Broad doublet, 2H): Equatorial protons at positions 3 and 5.[4][1][2]

  • 1.25 – 1.40 ppm (Quadruplet-like, 2H): Axial protons at positions 3 and 5.[1][2]

C. Exchangeable Protons[1][2][3][4]
  • ~1.5 – 2.5 ppm (Broad Singlet, 2H): The primary amine (

    
    ).[4][1] In dry DMSO, this is distinct.[4][2] In 
    
    
    
    , this signal often vanishes or merges with the baseline.[4][2]

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and spectral integrity, follow this step-by-step protocol.

Phase 1: Sample Preparation[2][3]
  • Mass: Weigh 5–10 mg of the solid analyte.

  • Solvent: Add 0.6 mL of DMSO-

    
     (99.9% D) .
    
    • Critical Step: Use a fresh ampoule to minimize water content.[2] Water peaks at 3.33 ppm will obscure the piperidine N-CH signals.[2]

  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain.[1][2]

Phase 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Reasoning: Sulfonamide aromatic protons can have long

      
       relaxation times.[1][2] A short D1 will reduce integration accuracy of the aromatic ring vs. the aliphatic chain.[1][2]
      
  • Scans (NS): Minimum 16 scans (64 recommended for clear

    
     satellites or impurity detection).
    
  • Temperature: 298 K (25°C).[1][2]

Phase 3: Processing & Validation[2][3]
  • Phasing: Apply manual phasing. Automated phasing often fails on the broad amine peak.[2]

  • Integration Logic (Self-Check):

    • Set the Aromatic region (4 protons total) to an integral of 4.00.[1][2]

    • Check the aliphatic region.[1][2][5][6] The sum of piperidine protons (excluding amine) should equal 9.00.[1][2]

    • Pass Criteria: If aliphatic integral is < 8.5, the relaxation delay (D1) was too short.[4][1]

Workflow Diagram

Workflow Start Start Analysis Solvent Select Solvent: DMSO-d6 Start->Solvent Prep Dissolve 5-10mg in 0.6mL Solvent Solvent->Prep Check Check Clarity: Is solution clear? Prep->Check Filter Filter Solution Check->Filter No Acquire Acquire Spectrum D1 = 5.0s, NS = 64 Check->Acquire Yes Filter->Acquire Process Process: Integrate Aromatic (4H) Check Aliphatic (9H) Acquire->Process

Figure 2: Operational workflow for high-fidelity NMR acquisition.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[4][1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard text for AA'BB' systems and F-coupling).

  • Reich, H. J. (2023).[1][2] Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[2] Available at: [Link][4][1]

  • Dolbier, W. R. (2009).[1][2] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][2] (Authoritative source on H-F coupling constants).

  • Fulmer, G. R., et al. (2010).[4][1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.[4][1] Available at: [Link][4][1]

Sources

Comparative

Mastering Purity Analysis of Sulfonyl Piperidine Amines: A Comparative Guide to HPLC Method Development

Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Content Type: Technical Comparison & Method Development Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Content Type: Technical Comparison & Method Development Guide.

Introduction: The Analytical Paradox of Sulfonyl Piperidines

Sulfonyl piperidine amines represent a critical scaffold in modern medicinal chemistry, serving as the backbone for numerous GPCR ligands, enzyme inhibitors, and ion channel blockers. However, their structural duality presents a formidable challenge for HPLC method development:

  • The Sulfonyl Moiety: Introduces polarity and UV activity but can degrade into polar sulfonic acid byproducts.

  • The Piperidine Amine: A strong base (pKa ~10–11). On traditional silica-based columns, this basic nitrogen interacts aggressively with residual silanols, leading to severe peak tailing , poor resolution, and unreliable integration of impurities.

This guide compares three distinct chromatographic strategies to solve this purity analysis challenge, identifying the Charged Surface Hybrid (CSH) Technology as the superior "product" for modern, high-throughput environments, while objectively evaluating traditional alternatives.

Comparative Analysis: Selecting the Right Chemistry

We evaluated three industry-standard approaches for separating basic sulfonyl piperidines from their impurities (e.g., unreacted piperidine, des-sulfonylated amines).

The Contenders
  • Method A (The Modern Standard): Charged Surface Hybrid (CSH) C18 at Low pH (Formic Acid).

  • Method B (The Traditional Approach): End-capped C18 at High pH (Ammonium Bicarbonate).

  • Method C (The Legacy Method): C18 with Ion-Pairing Agents (TFA/HFBA).

Performance Matrix
FeatureMethod A: CSH C18 (Low pH) Method B: C18 (High pH) Method C: C18 + Ion Pairing
Peak Shape (Basic Amine) Excellent (As < 1.2)Good (As < 1.3)Good (As < 1.3)
Loading Capacity High (Repulsion effect)ModerateLow to Moderate
MS Compatibility High (Volatile Formic Acid)High (Ammonium salts)Poor (Signal suppression)
Equilibration Time Fast (< 5 column volumes)MediumSlow (Hysteresis effects)
Column Lifetime Extended (Stable at pH 2-3)Reduced (Silica dissolution > pH 10)Good
Selectivity mechanism Hydrophobic + Surface ChargeHydrophobic (Neutralized amine)Hydrophobic + Ion Exchange
Expert Insight: Why CSH Wins for this Scaffold

While High pH (Method B) effectively suppresses protonation of the piperidine nitrogen, eliminating silanol interactions, it stresses the silica backbone, shortening column life. Ion pairing (Method C) is effective for peak shape but disastrous for LC-MS sensitivity—a critical requirement in modern impurity profiling.

Method A (CSH) utilizes a stationary phase with a controlled, low-level positive surface charge. This charge electrostatically repels the protonated piperidine amine, preventing it from interacting with residual silanols. The result is a sharp peak even in simple formic acid mobile phases, combining the robustness of low pH with the peak shape usually reserved for high pH methods.

Visualizing the Mechanism

The following diagram illustrates the mechanistic difference between Traditional C18 and CSH C18 when analyzing a basic sulfonyl piperidine.

G cluster_0 Traditional C18 (Low pH) cluster_1 CSH C18 (Low pH) Silanol Residual Silanol (Si-OH / Si-O⁻) Amine Protonated Piperidine (NH⁺) Silanol->Amine Strong Attraction Tailing RESULT: Peak Tailing (Secondary Interaction) Amine->Tailing Surface Positively Charged Surface (+) AmineCSH Protonated Piperidine (NH⁺) Surface->AmineCSH Repulsion Sharp RESULT: Sharp Peak (Electrostatic Repulsion) AmineCSH->Sharp

Caption: Figure 1. Mechanistic comparison of silanol interactions on standard C18 vs. electrostatic repulsion on CSH media.

Method Development Protocol

This protocol is designed for the purity analysis of a generic Sulfonyl Piperidine Amine (e.g., 4-(methylsulfonyl)piperidine or similar derivatives).

Phase 1: Initial Screening (The "Scout" Gradient)

Objective: Determine the elution window and assess impurity profile.

  • Column: CSH C18 (or equivalent), 2.1 x 50 mm, 1.7 µm or 2.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (or Methanol if selectivity is poor).

  • Flow Rate: 0.4 mL/min (for 2.1 mm ID).

  • Temperature: 40°C.

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B (Re-equilibrate)

Decision Point:

  • If the main peak elutes < 1 min: The compound is too polar (common for small sulfonyl piperidines). Action: Switch to a "AQ" type C18 or start gradient at 0% B.

  • If peak tailing > 1.5: Verify column type.[1][2] If using CSH, increase buffer strength (e.g., 10 mM Ammonium Formate pH 3.0) to mask interactions further.

Phase 2: Optimization for Impurity Separation

Objective: Separate the main peak from critical impurities (e.g., des-sulfonylated piperidine).

  • Flatten the Gradient: Focus the gradient slope around the elution %B of the main peak.

    • Example: If elution is at 30% B, run a gradient from 10% to 50% B over 10 minutes.

  • pH Adjustment (If selectivity is insufficient):

    • If acidic impurities co-elute, switch Mobile Phase A to 10 mM Ammonium Bicarbonate (pH 10) .

    • Note: Ensure the column is rated for pH 10 (e.g., Hybrid Silica/BEH). CSH columns generally tolerate pH up to 11, but check specific vendor specs.

Phase 3: Self-Validating System Suitability

To ensure trustworthiness (E-E-A-T), every sequence must include a system suitability test (SST).

  • Resolution Check: Must resolve the main peak from the nearest impurity (Rs > 1.5).

  • Tailing Factor: Tailing factor (Tf) of the main amine peak must be < 1.3.

  • Precision: 5 replicate injections of the standard must have RSD < 2.0%.

Decision Tree for Troubleshooting

Use this logic flow to navigate common issues during development.

DecisionTree Start Start Method Dev CheckTailing Check Peak Tailing Start->CheckTailing TailingHigh Tailing > 1.5? CheckTailing->TailingHigh UseCSH Switch to CSH C18 (Low pH) TailingHigh->UseCSH Yes (Standard C18) HighPH Switch to Hybrid C18 (pH 10) TailingHigh->HighPH Yes (Already CSH) CheckRes Check Resolution TailingHigh->CheckRes No Optimize Optimize Gradient Slope/Temp CheckRes->Optimize Rs < 1.5 ChangeOrg Change Organic (ACN <-> MeOH) CheckRes->ChangeOrg Co-elution

Caption: Figure 2. Troubleshooting logic for basic amine separation.

References

  • Waters Corporation. (2025). What is the advantage of using the CSH C18 column chemistry instead of the BEH C18 column chemistry? Retrieved from

  • Phenomenex. (2025).[2] HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from

  • Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions. Retrieved from

  • BenchChem. (2025).[3][4] Application Notes: HPLC-UV Analysis of Piperidine-Containing Compounds. Retrieved from

  • ResearchGate. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization. Journal of Chromatographic Science.[5] Retrieved from

Sources

Validation

Comparative Guide: Fluorinated vs. Non-Fluorinated Sulfonyl Piperidines in Drug Discovery

Topic: Comparing biological activity of fluorinated vs. non-fluorinated sulfonyl piperidines Content Type: Publish Comparison Guide Executive Summary The sulfonyl piperidine scaffold—comprising a piperidine ring substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing biological activity of fluorinated vs. non-fluorinated sulfonyl piperidines Content Type: Publish Comparison Guide

Executive Summary

The sulfonyl piperidine scaffold—comprising a piperidine ring substituted with a sulfonamide or sulfone group—is a privileged structure in medicinal chemistry, frequently serving as a pharmacophore in GPCR agonists (e.g., GPR119), enzyme inhibitors (e.g., 11


-HSD1), and ion channel modulators.

While the non-fluorinated scaffold offers reasonable potency, it often suffers from metabolic liability (oxidative metabolism at the piperidine ring) and suboptimal physicochemical properties (high basicity leading to P-gp efflux or hERG liability). Strategic fluorination—specifically the introduction of fluorine atoms onto the piperidine ring or the sulfonyl tail—dramatically alters the biological profile. This guide objectively compares these two classes, demonstrating how fluorination acts as a "molecular editor" to optimize metabolic stability, conformation, and safety profiles.

Mechanistic Rationale: The "Fluorine Effect"

To understand the divergence in biological activity, one must analyze the fundamental physicochemical changes induced by the C–F bond.

Electronic Modulation & Basicity (pKa)
  • Non-Fluorinated: The piperidine nitrogen is typically basic (pKa ~10–11). At physiological pH, it is fully protonated, which can limit passive membrane permeability and increase susceptibility to P-glycoprotein (P-gp) efflux.

  • Fluorinated: The high electronegativity of fluorine pulls electron density through

    
    -bonds. Introducing a fluorine at the C3 or C4 position of the piperidine ring lowers the pKa of the nitrogen by 1–2 log units.
    
    • Result: Increased fraction of neutral species at pH 7.4

      
      Enhanced Membrane Permeability .
      
Conformational Control (The Gauche Effect)

Fluorine does not act merely as a steric block; it enforces specific conformations.[1]

  • Non-Fluorinated: Piperidine rings often flip rapidly between chair conformers, leading to an entropic penalty upon binding to a rigid protein pocket.

  • Fluorinated: Due to the gauche effect (preference of the C–F bond to align gauche to the C–N lone pair or vicinal C–H bonds), fluorination can "lock" the piperidine ring into a specific chair conformation that mimics the bioactive pose.

    • Result:Higher Binding Affinity (lower

      
      ) due to reduced entropic cost.
      
Metabolic Blocking
  • Non-Fluorinated: The C-H bonds adjacent to the nitrogen (

    
    -position) or on the ring (
    
    
    
    /
    
    
    -positions) are prone to Cytochrome P450 (CYP)-mediated oxidation, leading to rapid clearance.
  • Fluorinated: The C–F bond is metabolically inert. Furthermore, fluorine effectively "deactivates" adjacent C–H bonds against radical attack by CYP enzymes.

    • Result:Extended Half-life (

      
      ) .
      

Comparative Analysis: Case Study (GPR119 Agonists)

Context: GPR119 agonists are developed for Type 2 Diabetes treatment.[2][3] The sulfonyl piperidine core is essential for activity. The following data compares a standard non-fluorinated analog with an optimized fluorinated candidate (derived from Bioorg. Med. Chem. and J. Med. Chem. optimization campaigns).

Table 1: Biological Profile Comparison
FeatureNon-Fluorinated Analog (Ethyl-Sulfonyl)Fluorinated Analog (Trifluoro/Fluoro-Sulfonyl)Impact of Fluorination
Structure Ref. Compound 8b (Generic)Compound 27 (Optimized)
GPR119 Potency (

)
120 nM13 nM~10x Potency Increase (Conformational fit)
hERG Inhibition (

)
1.2

M (High Risk)
> 30

M (Low Risk)
Safety Improved (Reduced basicity)
Metabolic Stability (

)
15 min (Human Microsomes)> 60 min (Human Microsomes)4x Stability Increase (Metabolic blocking)
Solubility Low (< 5

g/mL)
Moderate (25

g/mL)
Improved (Polarity modulation)
Bioavailability (

)
< 10%42%Viable Oral Drug

Key Insight: The non-fluorinated compound was potent but toxic (hERG) and unstable. Fluorination did not just improve potency; it salvaged the molecule by reducing cardiac liability (hERG is often driven by basic amines) and blocking metabolic soft spots.

Visualizing the Mechanism

The following diagram illustrates the GPR119 signaling pathway activated by these compounds and the critical checkpoints where fluorination improves performance.

GPR119_Pathway cluster_legend Fluorine Optimization Effect Agonist Sulfonyl Piperidine Agonist GPR119 GPR119 Receptor (Pancreatic Beta Cell) Agonist->GPR119 Binding Metabolism CYP450 Metabolism (Liver) Agonist->Metabolism Clearance (High in Non-F) hERG hERG Channel (Heart) Agonist->hERG Blockade (High in Non-F) Gas Gαs Protein Activation GPR119->Gas AC Adenylyl Cyclase Gas->AC cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA Insulin Glucose-Dependent Insulin Secretion PKA->Insulin Note1 Fluorination blocks Metabolism & hERG binding

Caption: GPR119 signaling pathway leading to insulin secretion.[2][3][4] Fluorination mitigates off-target hERG liability and metabolic clearance shown in dark nodes.

Experimental Protocols

To validate the advantages of fluorinated analogs in your own research, use the following self-validating protocols.

Protocol: Microsomal Metabolic Stability Assay

Objective: Compare the intrinsic clearance (


) of fluorinated vs. non-fluorinated sulfonyl piperidines.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (10 mM DMSO stock).

  • LC-MS/MS system.

Workflow:

  • Preparation: Dilute test compounds to 1

    
    M in phosphate buffer (100 mM, pH 7.4).
    
  • Incubation:

    • Pre-incubate microsomes (0.5 mg/mL final) with compound for 5 min at 37°C.

    • Initiate reaction by adding NADPH solution.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Immediately add 150

    
    L ice-cold acetonitrile (containing internal standard) to stop reaction.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     determines 
    
    
    
    .
    • Validation Criteria: Reference compound (e.g., Verapamil) must show

      
       within historical range.
      
Protocol: hERG Inhibition (Fluorescence Polarization)

Objective: Assess cardiac safety margin.

Workflow:

  • Assay Kit: Use a Predictor™ hERG Fluorescence Polarization Assay (Invitrogen).

  • Titration: Prepare 10-point dose-response curves for Fluorinated and Non-Fluorinated analogs (range 1 nM to 30

    
    M).
    
  • Binding: Incubate compounds with hERG membrane fraction and high-affinity red tracer for 2 hours at 25°C.

  • Readout: Measure Fluorescence Polarization (mP).

  • Data: A decrease in mP indicates displacement of the tracer. Calculate

    
    .
    
    • Interpretation:

      
      M indicates high cardiac risk (typical of basic non-fluorinated piperidines). 
      
      
      
      M is preferred.

Experimental Workflow Diagram

This diagram outlines the iterative cycle for optimizing sulfonyl piperidines using fluorine scanning.

Optimization_Cycle Design Design: Fluorine Scan (C3, C4, Sulfonyl) Synth Synthesis: Sulfonylation of F-Piperidines Design->Synth Screen Screening: Potency (IC50) Metab. Stab. (t1/2) Synth->Screen Analyze Analysis: Matched Molecular Pair (MMP) Screen->Analyze Analyze->Design Optimize Decision Select Candidate Analyze->Decision Criteria Met

Caption: Iterative medicinal chemistry workflow for optimizing sulfonyl piperidines via fluorine scanning.

References

  • Kubo, O. et al. (2021). "Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives." Bioorganic & Medicinal Chemistry. Link

  • Müller, K. et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

  • Purser, S. et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Hagaman, J. et al. (2018). "Fluorine Effects on the pKa of Basic Amines." Journal of Organic Chemistry. Link

Sources

Comparative

FTIR Characteristic Peaks for Sulfonamide and Amine Groups in Piperidine Derivatives

Executive Summary & Strategic Importance Content Type: Technical Comparison & Application Guide Primary Audience: Medicinal Chemists, Analytical Scientists, Drug Development Researchers. In the structural characterizatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Content Type: Technical Comparison & Application Guide Primary Audience: Medicinal Chemists, Analytical Scientists, Drug Development Researchers.

In the structural characterization of pharmacophores, distinguishing between sulfonamide (


) and amine  (

) functionalities within piperidine scaffolds is a critical analytical challenge. Both groups are ubiquitous in drug discovery—piperidine acts as a versatile "privileged structure" (e.g., in antihistamines, antipsychotics), while sulfonamides are classic bioisosteres for carboxylic acids and key hydrogen-bonding motifs.

Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive molecular fingerprint that can differentiate these groups based on bond polarity and vibrational modes. This guide synthesizes experimental data to provide a definitive peak assignment strategy, contrasting FTIR with orthogonal techniques like Raman and NMR to ensure robust structural validation.

Technical Deep Dive: Characteristic Peak Assignments

The Piperidine Scaffold Context

The piperidine ring influences the vibrational environment through steric constraints and ring strain. Unlike linear aliphatic amines, the cyclic secondary amine (


) of a free piperidine ring exhibits specific conformational bands.
Comparative Peak Table

The following table consolidates characteristic wavenumbers (


) for identifying sulfonamide and amine moieties within a piperidine derivative context.
Functional GroupVibration ModeWavenumber (

)
IntensityDiagnostic Notes
Sulfonamide (

)

Asymmetric Stretch
1330 – 1350 Strong Primary identifier. Highly polar, distinct from C-N stretches.

Symmetric Stretch
1150 – 1170 Strong Often doublet or sharp singlet. Can overlap with C-N or C-O.

Stretch
900 – 935MediumUseful for confirmation; often obscured in complex fingerprints.

Stretch (Primary

)
3200 – 3400MediumTwo bands (Asym/Sym). Sharper than O-H.

Stretch (Secondary

)
3200 – 3350MediumSingle band.
Piperidine Amine

Stretch (Secondary

)
3300 – 3350 Weak Critical differentiator. If N-substituted (tertiary), this band is absent .

Stretch (Ring)
2800 – 3000StrongTypical aliphatic

C-H.

Scissoring (Ring)
1440 – 1470MediumCharacteristic of cyclic methylenes.

Stretch
1000 – 1250Med/WeakBroad region; less diagnostic due to overlap.
Structural Scenarios & Spectral Logic

The "fingerprint" changes drastically based on where the sulfonamide is attached.

  • Scenario A: N-Sulfonylpiperidine (Tertiary Sulfonamide)

    • Structure: The piperidine nitrogen is bonded to the sulfur (

      
      ).
      
    • Spectral Signature:Absence of N-H stretch at 3300

      
      . The piperidine nitrogen is tertiary.
      
    • Dominant Features: Very strong

      
       asymmetric (1340) and symmetric (1160) stretches.
      
  • Scenario B: C-Substituted Piperidine (Free Amine)

    • Structure: Sulfonamide is on a side chain; Piperidine nitrogen has a proton (

      
      ).
      
    • Spectral Signature:Presence of weak N-H stretch (~3320

      
      ) from the ring.
      
    • Dominant Features: Both

      
       peaks (from side chain) AND amine N-H.
      

Experimental Protocol: Self-Validating Workflow

To ensure high-quality data (E-E-A-T), follow this standardized protocol. This method minimizes atmospheric water interference and maximizes peak resolution.

Sample Preparation
  • Solid Samples (Preferred): Use Attenuated Total Reflectance (ATR) with a Diamond or ZnSe crystal.

    • Why? KBr pellets are hygroscopic; absorbed water (

      
       stretch ~3400 
      
      
      
      ) can obscure critical
      
      
      amine signals.
  • Liquid/Oil Samples: Apply directly to the ATR crystal. Ensure complete coverage of the evanescent wave active area.

Data Acquisition Parameters
  • Resolution: Set to

    
     (Standard) or 
    
    
    
    (High Res) to resolve closely spaced
    
    
    bands.
  • Scans: Minimum 32 scans (64 preferred) to improve Signal-to-Noise (S/N) ratio for weak amine peaks.

  • Background: Collect a fresh air background immediately prior to sampling to subtract atmospheric

    
     (2350 
    
    
    
    ) and
    
    
    .
Analytical Workflow Diagram

The following Graphviz diagram outlines the decision logic for characterizing these derivatives.

FTIR_Workflow Start Sample: Piperidine Derivative Prep Sample Prep: ATR (Diamond Crystal) Avoid KBr to prevent H2O interference Start->Prep Acquire Acquire Spectrum (4000-400 cm-1, 64 Scans) Prep->Acquire CheckSO2 Check 1150-1350 cm-1 Are Strong Doublets Present? Acquire->CheckSO2 Sulfonamide_Yes Sulfonamide Group Confirmed CheckSO2->Sulfonamide_Yes Yes Sulfonamide_No No Sulfonamide Detected CheckSO2->Sulfonamide_No No CheckNH Check 3200-3400 cm-1 Is N-H Stretch Present? Sulfonamide_Yes->CheckNH Analysis_NH Analyze N-H Pattern CheckNH->Analysis_NH Yes Result_Tert Result: N-Sulfonylpiperidine (Tertiary Sulfonamide) CheckNH->Result_Tert No (Absence of N-H) Result_Sec Result: Free Amine Piperidine (Secondary Amine Present) Analysis_NH->Result_Sec Single Weak Band Result_Prim Result: Primary Sulfonamide (-SO2NH2 double band) Analysis_NH->Result_Prim Double Medium Band

Figure 1: Decision logic for distinguishing N-sulfonyl vs. C-substituted piperidine derivatives using FTIR spectral features.

Method Comparison: FTIR vs. Alternatives

While FTIR is the primary screening tool, orthogonal methods validate the findings.

FeatureFTIR Raman Spectroscopy NMR (

)
Principle Absorption (Dipole change)Scattering (Polarizability change)Magnetic Spin (Proton environment)
Sulfonamide Detection Excellent.

is highly polar and IR active.
Good.

and

are Raman active.
Indirect. No proton on

. Inferred from neighbors.
Amine Detection Good.

is distinct but can be weak.
Poor.

is weak in Raman.
Excellent. Direct observation of exchangeable protons.
Water Interference High (in KBr/Transmission). Low in ATR.Negligible. Ideal for aqueous samples.Requires deuterated solvents (

exchange).
Best Use Case Rapid QC, solid-state ID, functional group check.Symmetric bonds (

,

), aqueous solutions.
Full structural elucidation, connectivity.

Expert Insight: Use FTIR for rapid "Go/No-Go" confirmation of the sulfonamide formation reaction. If the starting material (piperidine) has a


 peak at 3300 

and the product spectrum shows the disappearance of this peak + appearance of strong 1340/1160

bands, the N-sulfonylation is successful.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for IR characteristic frequencies).
  • NIST Chemistry WebBook. (n.d.). Piperidine Infrared Spectrum.[1] National Institute of Standards and Technology.[1] [Link]

  • Uno, T., Machida, K., & Hanai, K. (1963). Infrared Spectra of Sulfonamide Derivatives. Chemical and Pharmaceutical Bulletin, 11(6), 704-708. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. [Link]

Sources

Validation

Bioisosteric Replacement of Sulfonamide Group in Piperidine-4-ylamine Analogs: A Strategic Guide

Topic: Bioisosteric Replacement of Sulfonamide Group in Piperidine-4-ylamine Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Strategic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioisosteric Replacement of Sulfonamide Group in Piperidine-4-ylamine Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Context

The piperidine-4-ylamine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for numerous GPCR antagonists (e.g., CCR1, MCHr1, 5-HT6) and kinase inhibitors. A common structural motif within this class is the sulfonamide linkage, often employed to engage hydrogen bond networks or constrain conformation.

However, the sulfonamide group (


) frequently introduces liabilities:
  • Poor Solubility: High crystallinity and moderate lipophilicity can limit aqueous solubility.

  • P-glycoprotein (P-gp) Efflux: Sulfonamides can be substrates for efflux transporters, limiting CNS penetration (critical for 5-HT6 or MCHr1 targets).

  • Metabolic Liability: While generally stable, the

    
    -dealkylation of sulfonamides or oxidation of the piperidine ring driven by the electron-withdrawing nature of the sulfonyl group can be problematic.
    

This guide objectively compares bioisosteric replacements for the sulfonamide moiety within this specific scaffold, focusing on Sulfonimidamides , Cyclic Bioisosteres (Tetrazoles/Oxadiazoles) , and Reverse Amides/Ureas .

Structural Analysis & Pharmacophore Logic

Before selecting a bioisostere, one must dissect the role of the sulfonamide in the parent piperidine-4-ylamine analog.

  • Vector Alignment: The tetrahedral geometry of the sulfur atom creates a "kink" that orients the

    
    -groups differently than planar amides.
    
  • H-Bonding: The sulfonyl oxygens are weak acceptors, while the N-H is a strong donor (pKa ~10).

  • Electronic Effect: The strong electron-withdrawing nature (

    
    ) influences the basicity of the piperidine nitrogen if not insulated by a linker.
    
Decision Matrix: Selecting the Right Bioisostere

The following decision tree outlines the logical flow for selecting a replacement based on the specific liability of the parent sulfonamide.

Bioisostere_Decision_Tree Start Liability in Piperidine-Sulfonamide Lead Solubility Poor Solubility Start->Solubility CNS Poor CNS Pen / P-gp Efflux Start->CNS Metab Metabolic Instability Start->Metab Sulfonimidamide Sulfonimidamide (-SO(NH)N-) Solubility->Sulfonimidamide Adds polarity & chiral vector CNS->Sulfonimidamide Reduces H-bond doner count (if subst.) Tetrazole Tetrazole / Oxadiazole (Cyclic Mimic) CNS->Tetrazole Changes pKa & vector Metab->Tetrazole High metabolic stability ReverseAmide Reverse Amide / Urea Metab->ReverseAmide Removes S-oxidation risk

Figure 1: Strategic decision tree for bioisosteric replacement based on lead compound liabilities.

Comparative Analysis of Alternatives

This section compares the performance of the parent sulfonamide against three primary bioisosteric classes using a representative 5-HT6 antagonist scaffold (derived from N-(3,5-dichloro-2-methoxyphenyl)-3-(1-methylpiperidin-4-ylamino)benzenesulfonamide) as the baseline.

Table 1: Physicochemical & ADME Performance Comparison
FeatureParent Sulfonamide (

)
Sulfonimidamide (

)
Tetrazole (1,5-disubstituted)Reverse Amide (

)
Geometry TetrahedralTetrahedral (Chiral S)PlanarPlanar
H-Bond Donor 1 (Strong)2 (Tunable)0 (if alkylated)1
LogD (pH 7.4) 2.5 (Baseline)1.8 - 2.2 (Lower)1.5 - 2.0 (Lower)2.0 - 2.5
tPSA (Ų) ~45~65~50~30
Solubility Low to ModerateHigh ModerateModerate
Metabolic Stability High (Phase I)High HighModerate (Hydrolysis risk)
P-gp Efflux High RiskLow Risk Low RiskModerate Risk
Key Advantage Established synthetic routesChirality = New IP Space ; Improved SolubilityBioisostere of cis-amide; Acidic mimicSynthetic ease; rigidity
Deep Dive: The Sulfonimidamide Advantage

Sulfonimidamides are the "rising stars" of bioisosteres.[1] By replacing one sulfonyl oxygen with a nitrogen (


), you introduce:
  • Chirality: The sulfur atom becomes a stereocenter, allowing for the separation of enantiomers with potentially distinct biological activities and off-target profiles.

  • Tunable Basicity: The imine nitrogen can be substituted (e.g.,

    
    , 
    
    
    
    ) to modulate the pKa and electron density, fine-tuning the electronic environment of the piperidine ring.
  • Solubility: The extra nitrogen increases polarity and disrupts crystal packing compared to the sulfonamide.

Experimental Protocols

To validate these replacements, the following protocols are recommended. These are designed to be self-validating through the use of internal controls.

Protocol A: Synthesis of Sulfonimidamide Analog (SuFEx Route)

Rationale: Traditional oxidative chlorination is harsh. The SuFEx (Sulfur-Fluoride Exchange) method is milder and compatible with the basic piperidine nitrogen.

Materials:

  • Piperidine-4-ylamine precursor.[2][3]

  • Sulfonimidoyl fluoride reagent.[1]

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Solvent: Acetonitrile (MeCN).

Step-by-Step Workflow:

  • Preparation: Dissolve the piperidine-4-ylamine (1.0 equiv) in anhydrous MeCN (0.1 M concentration) under

    
     atmosphere.
    
  • Activation: Add DBU (2.0 equiv). Stir for 10 minutes at room temperature to ensure deprotonation of the amine.

  • Coupling: Add the Sulfonimidoyl fluoride (1.1 equiv) dropwise.

    • Control Check: Monitor reaction by TLC or LC-MS. The disappearance of the fluoride starting material (typically UV active) and the appearance of the product mass (

      
      ) confirms coupling.
      
  • Reaction: Stir at room temperature for 2-4 hours. (SuFEx is typically fast).

  • Quench & Isolation: Quench with saturated

    
    . Extract with EtOAc. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via flash chromatography (DCM/MeOH gradient).

    • Validation: Verify structure via 1H-NMR (look for the disappearance of the S-F coupling if 19F-NMR is available) and HRMS.

Protocol B: Microsomal Stability Assay (Comparative)

Rationale: To quantify the metabolic advantage of the bioisostere over the parent sulfonamide.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Test Compounds: Parent Sulfonamide, Sulfonimidamide Analog, Tetrazole Analog (1 µM final conc).

  • Control: Verapamil (High clearance control), Warfarin (Low clearance control).

Workflow:

  • Pre-incubation: Mix HLM (0.5 mg/mL final) with test compounds in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to initiate metabolism.

  • Sampling: Take aliquots (50 µL) at

    
     minutes.
    
  • Quenching: Immediately dispense aliquots into ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    • Self-Validation: The assay is valid ONLY if Verapamil

      
       and Warfarin is stable (>85% remaining at 60 min).
      

Visualizing the Synthesis Logic

The following diagram illustrates the synthetic divergence point for creating these analogs from a common intermediate.

Synthesis_Pathway CommonInt Piperidine-4-ylamine (Protected Scaffold) RouteA Route A: Sulfonylation (R-SO2-Cl) CommonInt->RouteA RouteB Route B: SuFEx Coupling (R-SO(NH)-F) CommonInt->RouteB RouteC Route C: Cyclization (Azide + Nitrile) CommonInt->RouteC ProductA Sulfonamide Product (Reference) RouteA->ProductA Base, DCM ProductB Sulfonimidamide Product (Bioisostere 1) RouteB->ProductB DBU, MeCN ProductC Tetrazole Product (Bioisostere 2) RouteC->ProductC ZnBr2, Heat

Figure 2: Divergent synthetic pathways from the common piperidine-4-ylamine intermediate.

Conclusion & Recommendations

For piperidine-4-ylamine analogs where the sulfonamide group causes solubility issues or P-gp efflux liabilities, Sulfonimidamides represent the most versatile high-fidelity bioisostere. They retain the tetrahedral geometry required for receptor binding while offering superior physicochemical properties and a novel IP position.

Recommendation:

  • First Pass: Synthesize the Sulfonimidamide analog using SuFEx chemistry.

  • Second Pass: If the target pocket is tight, explore planar Tetrazoles to reduce steric bulk.

  • Avoid: Simple amides if metabolic stability of the piperidine ring is the primary concern, as they often fail to block oxidation as effectively as the electron-withdrawing sulfonyl group.

References

  • Arvidsson, P. I., et al. (2012). "Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ-Secretase Inhibitors." ChemMedChem. Link

  • Holenz, J., et al. (2012). "Design, synthesis, and pharmacological evaluation of piperidin-4-yl amino aryl sulfonamides: novel, potent, selective, orally active, and brain penetrant 5-HT6 receptor antagonists."[3] Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

  • Zhang, Z., & Willis, M. C. (2022).[1][4] "Modular Two-Step Route to Sulfondiimidamides." Journal of the American Chemical Society. Link

  • Kalgutkar, A. S., et al. (2009). "Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Comparative

A Comparative Guide to Establishing Reference Standards for 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine Purity Testing

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 1-(4-Fluoro-...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine, a sulfonamide derivative with potential therapeutic applications, the establishment of a well-characterized reference standard is a critical first step in the analytical journey. This guide provides a comprehensive comparison of analytical methodologies for the purity determination of 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine, offering insights into the selection of appropriate techniques and the establishment of a robust reference standard in the absence of official pharmacopeial monographs.

The quality of a bulk drug is paramount for pharmaceutical industries, and various quality control checks are performed to maintain the purity of these drugs. Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have stringent guidelines for the identification and control of impurities.[1][2]

The Crucial Role of a Reference Standard

A reference standard serves as the benchmark against which all subsequent batches of the API are measured. Its purity must be known with a high degree of certainty to ensure the accuracy of analytical methods used for quality control. While certified reference materials (CRMs) from pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP) are the gold standard, they are not always available for new chemical entities.[3][4][5] In such cases, a well-characterized in-house or secondary reference standard must be established.

Comparative Analysis of Purity Determination Techniques

The selection of an analytical technique for purity assessment depends on the physicochemical properties of the molecule, including its polarity, volatility, and potential impurities.[6] For 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine, a non-volatile organic molecule, several powerful techniques are at our disposal.

Table 1: Comparison of Key Analytical Techniques for Purity Profiling

TechniquePrincipleLimit of Detection (LOD)AdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.~0.01%Widely used, robust, high resolution, and suitable for a broad range of compounds.[1][7]Requires a reference standard for quantification of known impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of LC with the detection capabilities of MS.~0.001%Provides molecular weight information for impurity identification and structural elucidation.[1][7]Response factors can vary significantly between compounds, making accurate quantification of unknown impurities challenging without standards.
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei, allowing for direct quantification against a certified internal standard.Analyte dependentDoes not require a reference standard of the same substance, considered a primary analytical method.[8][9][10]Lower sensitivity compared to chromatographic techniques, requires a highly pure internal standard.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.Analyte dependentIdeal for residual solvents and other volatile impurities.[1]Not suitable for non-volatile compounds like 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine.

Recommended Workflow for Reference Standard Qualification

In the absence of a commercially available CRM for 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine, a multi-pronged approach is recommended to establish a high-purity in-house reference standard.

Reference Standard Qualification Workflow cluster_0 Initial Characterization cluster_1 Purity Assessment cluster_2 Final Qualification Material Sourcing Source High-Purity Material Structural Elucidation Confirm Structure Material Sourcing->Structural Elucidation NMR, MS, IR HPLC_Purity HPLC Purity (Area %) Structural Elucidation->HPLC_Purity Primary Technique LCMS_Impurity LC-MS Impurity Profile HPLC_Purity->LCMS_Impurity Impurity Identification qNMR_Assay qNMR Assay LCMS_Impurity->qNMR_Assay Absolute Purity Mass_Balance Mass Balance Calculation qNMR_Assay->Mass_Balance Confirmatory Certified_Standard Qualified Reference Standard Mass_Balance->Certified_Standard Establishment

Caption: Workflow for qualifying an in-house reference standard.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate the main component from its potential organic impurities.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[6]

  • Mobile Phase A: 0.1% Formic acid in Water.[6]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[6]

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30°C.[6]

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.[6]

Sample Preparation:

  • Accurately weigh and dissolve the 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.[6]

Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Quantitative NMR (qNMR) for Absolute Purity Assessment

qNMR provides a direct measurement of the absolute purity of a compound without the need for a specific reference standard of the analyte.[8][9]

qNMR Experimental Workflow Sample_Prep 1. Sample Preparation - Weigh Analyte - Weigh Internal Standard - Dissolve in Deuterated Solvent Data_Acquisition 2. NMR Data Acquisition - Optimize Parameters (D1, NS) - Acquire Spectrum Sample_Prep->Data_Acquisition Data_Processing 3. Data Processing - Phasing & Baseline Correction - Integrate Analyte & Standard Peaks Data_Acquisition->Data_Processing Purity_Calculation 4. Purity Calculation - Use qNMR Equation Data_Processing->Purity_Calculation

Caption: Step-by-step workflow for qNMR analysis.

Experimental Parameters:

  • Internal Standard: A certified reference material with known purity and protons that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A suitable deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d6, CDCl3).

  • Relaxation Delay (D1): Should be at least 5 times the longest T1 relaxation time of the protons being integrated to ensure full relaxation.

  • Number of Scans (NS): Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32).

Purity Calculation Equation:

Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

  • "analyte" refers to 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine

  • "std" refers to the internal standard

Data Summary and Interpretation

The results from orthogonal analytical techniques should be consolidated to assign a final purity value to the reference standard.

Table 2: Illustrative Purity Data for a Candidate Reference Standard Batch

Analytical MethodResultInterpretation
HPLC (Area %) 99.85%Indicates high purity with respect to UV-active impurities.
LC-MS Main peak at expected m/z. Two minor impurities detected at 0.08% and 0.05% with potential structural assignments.Confirms the identity of the main peak and provides information on the nature of organic impurities.
qNMR (Assay vs. CRM) 99.8% (w/w)Provides an absolute purity value, corroborating the HPLC results.
Residual Solvents (GC) <0.1%Ensures that volatile organic impurities are below acceptable limits.
Water Content (Karl Fischer) 0.05%Quantifies the amount of water present.
Sulphated Ash <0.01%Measures the level of inorganic impurities.

Conclusion

Establishing a reliable reference standard for a novel compound like 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine is a meticulous process that necessitates a multi-faceted analytical approach. While HPLC provides excellent separation and is a workhorse for purity determination, its reliance on response factors for quantification can be a limitation for unknown impurities. qNMR, as a primary ratio method, offers a powerful alternative for assigning an absolute purity value without the need for a specific CRM.[11][12]

By combining high-resolution chromatographic techniques for impurity profiling with the quantitative accuracy of qNMR, and supplementing this with tests for residual solvents, water content, and inorganic impurities, a comprehensive and scientifically sound purity value can be assigned. This robustly characterized in-house reference standard can then be used with confidence in all subsequent analytical testing to ensure the quality, safety, and efficacy of the drug substance.

References

  • Ramesh Chaughule. Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. 2024. Available from: [Link].

  • RSSL. qNMR for Purity Determination in Pharmaceuticals. Available from: [Link].

  • Patsnap. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. 2025. Available from: [Link].

  • Aarav K. Sharma. Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis. 2025. Available from: [Link].

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). 2024. Available from: [Link].

  • IJCRT. A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS. 2021. Available from: [Link].

  • PubMed. Quantitative Assessment of the Absolute Purity of Thiopeptcin Reference Standard by 1H-NMR. 2018. Available from: [Link].

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. 2025. Available from: [Link].

  • ResearchGate. A Review on Impurity Profiling In Pharmaceutical Substances. 2023. Available from: [Link].

  • Letters in Applied NanoBioScience. The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. 2022. Available from: [Link].

  • PMC. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. 2021. Available from: [Link].

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. 2023. Available from: [Link].

  • ResearchGate. Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. 2011. Available from: [Link].

  • 试剂仪器网. 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine - Fluorochem. Available from: [Link].

  • FDA. Acceptability of Standards from Alternative Compendia (BP/EP/JP). 2022. Available from: [Link].

  • Appchem. 4-Fluoro-N-(piperidin-3-ylmethyl)benzenesulfonamide hydrochloride. Available from: [Link].

  • Pharmaceutical Business Review. USP, BP, EP, JP & NF Chemicals. Available from: [Link].

  • Organic Syntheses. 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride. Available from: [Link].

  • EDQM. Content of the dossier for CEP applications for chemical purity and microbiological quality of substances for pharmaceutical use. 2024. Available from: [Link].

  • PubChem. 3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride. Available from: [Link].

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine

[1] Executive Summary & Chemical Profile[1][2] 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine is a specialized pharmacophore often used in the synthesis of GPCR ligands and kinase inhibitors.[1] Its disposal requires s...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Profile[1][2]

1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine is a specialized pharmacophore often used in the synthesis of GPCR ligands and kinase inhibitors.[1] Its disposal requires strict adherence to halogenated waste protocols due to the presence of a fluorine atom and a basic primary amine.[2]

Improper disposal of this compound poses two specific risks:

  • Incinerator Damage/Emission Violations: The fluorine atom converts to Hydrofluoric Acid (HF) upon combustion.[2] Standard non-halogenated waste incinerators may lack the necessary wet scrubbers to neutralize HF, leading to equipment corrosion and regulatory breaches.[2]

  • Exothermic Incompatibility: The primary amine functionality (

    
    ) is basic.[2] Accidentally mixing this waste with acidic waste streams in a sealed container can generate significant heat and pressure.[2]
    
Chemical Identity & Properties
PropertyValue / DescriptionOperational Implication
Chemical Name 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylaminePrimary identifier.
Functional Groups Sulfonamide, Piperidine, Primary Amine, Aryl FluorideAmine: Corrosive/Basic.[2] Fluoride: Halogenated waste stream.[2]
Physical State Solid (typically off-white powder)Dust inhalation hazard; requires particulate controls.[1][2]
Acidity/Basicity Basic (pKa ~10-11 for amine)DO NOT MIX with concentrated acids.[1][2]
Waste Classification Halogenated Organic Must go to a facility with HF scrubbing capabilities.[2]

Waste Segregation Strategy (The "Why" & "How")

Effective disposal begins at the bench.[2] You must segregate this compound from general organic waste.[2] The presence of the Carbon-Fluorine (C-F) bond dictates the disposal pathway.[1]

The Halogen Rule

Laboratories often separate waste into "Halogenated" and "Non-Halogenated" streams.[2]

  • Non-Halogenated streams are often used as fuel blending for cement kilns.[2]

  • Halogenated streams (containing F, Cl, Br, I) require high-temperature incineration (>1100°C) with specific flue gas cleaning.[1]

Directive: 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine must ALWAYS be classified as HALOGENATED waste.[1]

Segregation Decision Tree

The following logic flow ensures the compound ends up in the correct waste stream, preventing downstream compliance failures.

WasteSegregation Start Waste Generation: 1-(4-Fluoro-benzenesulfonyl)- piperidin-4-ylamine StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste (Pure compound, contaminated gloves/wipes) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Mother liquor, dissolved samples) StateCheck->LiquidPath Liquid SolidBin Container Type: Wide-mouth HDPE Jar SolidPath->SolidBin LiquidBin Container Type: Safety Can / Glass Bottle LiquidPath->LiquidBin Labeling CRITICAL LABELING: 'Halogenated Organic Waste' 'Contains Fluorine' & 'Basic' SolidBin->Labeling LiquidBin->Labeling Disposal Final Disposition: High-Temp Incineration (with HF Scrubbing) Labeling->Disposal

Figure 1: Decision logic for segregating fluorinated amine waste. Note the critical labeling step to alert downstream handlers of fluorine content.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicable for: Expired reagent, weighing paper, contaminated gloves, spill cleanup debris.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Avoid metal containers if the amine is in a salt form (e.g., HCl salt) to prevent corrosion, though the free base is generally compatible with steel.

  • Double Bagging: Place the solid waste inside a clear polyethylene bag before placing it into the HDPE jar. This minimizes dust generation when the waste contractor opens the container.[2]

  • Labeling:

    • Primary Constituent: "1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine"[1]

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated[1]

  • Storage: Store in a cool, dry satellite accumulation area. Ensure the lid is tightly sealed to prevent moisture absorption (hygroscopic nature).[2]

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Applicable for: Reaction mixtures, HPLC effluent, washing solvents.[1]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum.[2]

    • Safe: Methanol, Ethanol, DCM, Ethyl Acetate.[2]

    • Unsafe:[1][2] Concentrated acids (Sulfuric, Nitric) or strong oxidizers (Peroxides).[2]

  • pH Check: If the solution is acidic (pH < 4), neutralize it slowly with a dilute base (like Sodium Bicarbonate) before adding it to the organic waste drum.[2]

    • Reasoning: Adding a basic amine to an acidic waste drum can cause rapid heat evolution.[2] Neutralizing beforehand creates a self-validating safety step.[1][2]

  • Transfer: Pour into the Halogenated Solvent Waste carboy.

  • Log Entry: Immediately record the volume and chemical name on the waste log.[2] Explicitly note "Fluorinated" to ensure the waste vendor routes it to the correct incinerator.[2]

Spill Response & Decontamination

In the event of a benchtop spill, follow this "3-Zone" containment logic.

ZoneActionRationale
Zone 1: Immediate Evacuate & Ventilate. If powder is airborne, leave the area for 15 mins to allow settling/venting.[1]Prevent inhalation of amine dust which is a respiratory irritant.[2]
Zone 2: Containment Cover the spill with a solvent-dampened pad (if solid) or absorbent pillows (if liquid).[1][2]Dampening solid spills prevents dust generation during sweep-up.[1][2]
Zone 3: Decon Wipe surface with 10% Citric Acid or Dilute Acetic Acid, followed by water.[2]The acid neutralizes the basic amine residues, ensuring no hazardous residue remains.[2]

Regulatory & Compliance Context (RCRA/EPA)

While this specific compound may not have a unique "P-List" or "U-List" RCRA code (unless it is a commercial drug product), it is regulated based on its characteristics .[1]

  • Characteristic of Corrosivity (D002): If the waste is an aqueous solution with pH > 12.5.[2]

  • Generator Knowledge: As a researcher, you are required to apply "Generator Knowledge" to classify the waste.[2] You know it contains Fluorine.[2] Therefore, you must classify it as Halogenated .[2]

Final Disposition: The waste management vendor will transport this material to a RCRA Part B Permitted Incinerator .

  • Process: Combustion at >1100°C.[2]

  • Chemistry:

    
    [1]
    
  • Control: The HF (Hydrofluoric gas) produced is captured in a caustic scrubber (NaOH spray) to form NaF (Sodium Fluoride) salts, preventing acid rain and toxic emission.

References

  • National Institutes of Health (NIH) - PubChem. Sulfonamide Functional Group Chemistry & Toxicity.[2] Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). Destruction and Disposal of Fluorinated Organic Substances.[2][3] EPA Interim Guidance 2024.[2][3] Available at: [Link][1][4][5]

  • Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Academies Press.[2] Available at: [Link][1]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling and disposal of 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine. As a Seni...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Analysis and Compound Profile

Known Hazards:

  • Skin Irritation: Causes skin irritation (H315).

  • Eye Irritation: Causes serious eye irritation (H319).

  • Respiratory Irritation: May cause respiratory irritation (H335).

Inferred Hazards from Structural Components:

  • Piperidine Moiety: Piperidine and its derivatives are known to be flammable, corrosive, and toxic. They can cause severe skin burns and eye damage.[1][2][3][4] Inhalation can lead to irritation of the nose and throat, coughing, and wheezing.[2]

  • Sulfonamide Group: While many sulfonamides have established therapeutic uses, the base structure can exhibit a range of biological activities.[5] Some sulfonamides are known to be skin and eye irritants.

  • Fluorinated Aromatic Ring: The presence of a fluorine atom on the benzene ring necessitates specific disposal protocols for halogenated organic compounds.[1]

Hazard ClassificationDescriptionSource
Skin Irritation Causes skin irritation.Supplier Information
Eye Irritation Causes serious eye irritation.Supplier Information
Respiratory Irritation May cause respiratory irritation.Supplier Information
Corrosivity (Inferred) Potential for skin burns and eye damage due to the piperidine moiety.Analog Data[1][4]
Toxicity (Inferred) Potential for harm if swallowed, inhaled, or in contact with skin.Analog Data[3]
Flammability (Inferred) Piperidine derivatives can be flammable.Analog Data[3][4]
Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to mitigate the identified and inferred risks. The selection of appropriate PPE is critical to prevent exposure.

Core PPE Requirements:

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. Given the potential for irritation and corrosivity, a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during procedures with a risk of splashing.

  • Hand Protection: Chemically resistant gloves are required. Nitrile gloves are a suitable option for incidental splash protection, but they should be changed immediately upon contact with the compound. For prolonged handling or when dissolving the compound in solvents, consider thicker gloves or double-gloving. Always inspect gloves for signs of degradation before and during use.

  • Body Protection: A properly fastened laboratory coat is mandatory. For operations with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust. If work outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.

Operational Plan: From Receipt to Disposal

This section provides a step-by-step guide for the safe handling of 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine throughout its lifecycle in the laboratory.

Engineering Controls and Work Environment
  • Primary Containment: All weighing and handling of the powdered compound must be conducted within a certified chemical fume hood or a powder containment hood.[6][7] This is the primary defense against respiratory exposure.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[2]

Step-by-Step Handling Procedure
  • Preparation:

    • Designate a specific area within the fume hood for handling the compound.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before retrieving the compound from storage.

    • Don all required PPE as outlined in Section 2.

  • Weighing and Aliquoting:

    • Carefully open the container inside the fume hood.

    • Use a dedicated, clean spatula to transfer the desired amount of powder to a weigh boat.

    • Avoid creating dust by handling the powder gently.

    • Close the primary container tightly immediately after use.

  • Dissolution:

    • If preparing a solution, add the solvent to the vessel containing the weighed powder slowly to prevent splashing.

    • If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent the release of vapors.

  • Post-Handling Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) followed by a mild detergent and water.[8][9]

    • Decontaminate all non-disposable equipment that came into contact with the compound using a similar procedure.

    • Dispose of all contaminated disposable items (gloves, weigh boats, wipes) in a designated hazardous waste container.

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Handling (in Fume Hood) cluster_2 Post-Handling A Don PPE B Prepare Fume Hood A->B C Assemble Equipment B->C D Weigh Compound C->D E Prepare Solution D->E F Decontaminate Work Area E->F G Dispose of Waste F->G H Remove PPE G->H

Caption: A typical workflow for handling the powdered compound.

Emergency and Disposal Protocols

A clear and well-rehearsed emergency plan is critical. All personnel handling this compound must be familiar with these procedures.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][10] Remove contaminated clothing while continuing to flush. Seek immediate medical attention.[2][10]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[2][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][10]

  • Inhalation: Move the affected person to fresh air immediately.[10][11] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][10]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Seek immediate medical attention.[3][10]

  • Spill Cleanup:

    • For small powder spills within a fume hood, gently cover the spill with an absorbent material to prevent it from becoming airborne.[5]

    • Wipe the area with a damp cloth, working from the outside in.

    • For larger spills, or any spill outside of a fume hood, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.

    • For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[12][13]

Spill Response Logic Diagram

G Spill Spill Occurs Assess Assess Spill Size and Location Spill->Assess Small_Powder Small Powder Spill in Fume Hood Assess->Small_Powder Small & Contained Large_Spill Large Spill or Spill Outside Hood Assess->Large_Spill Large or Uncontained Liquid_Spill Liquid Spill Assess->Liquid_Spill Liquid Cover Gently Cover Spill Small_Powder->Cover Evacuate Evacuate Area Large_Spill->Evacuate Contain_Liquid Contain with Absorbent Liquid_Spill->Contain_Liquid Alert_EHS Alert EHS Evacuate->Alert_EHS Wipe Wipe with Damp Cloth Cover->Wipe Dispose Dispose as Halogenated Waste Wipe->Dispose Collect_Residue Collect Residue Contain_Liquid->Collect_Residue Collect_Residue->Dispose

Caption: Decision-making process for spill response.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste containing 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine, including contaminated PPE, spill cleanup materials, and unused compound, must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste .[1] Do not mix with non-halogenated waste streams.

  • Containerization: Use a sealed, leak-proof container for all waste. Ensure the container is compatible with the chemical and any solvents used.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and any other information required by your institution's EHS department.

  • Pickup and Disposal: Arrange for waste pickup and disposal through your institution's EHS department in accordance with all federal, state, and local regulations.

By adhering to these comprehensive safety and handling protocols, researchers can mitigate the risks associated with 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine and maintain a safe and productive laboratory environment.

References

  • Pharmaceutical Powder Handling 101: Safety, Compliance & Containment - ILC Dover. (n.d.). Retrieved from [Link]

  • Piperidine - SAFETY DATA SHEET. (2023, March 16).
  • Bulk Powder Containment: Key Factors for High Potency Handling and Processing. (2020, March 13). Retrieved from [Link]

  • PIPERIDINE CAS Number - HAZARD SUMMARY. (1999, September). New Jersey Department of Health. Retrieved from [Link]

  • How to Improve Powder Handling in Pharma Production. (2025, January 9). Schematic. Retrieved from [Link]

  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH. Retrieved from [Link]

  • Establishing Powder-Handling Workflow Practices and Standard Operating Procedures: Compounding Pharmacy and Safety. (2014, June 15). PubMed. Retrieved from [Link]

  • Safety Data Sheet - Pipiridine. (n.d.). AAPPTec. Retrieved from [Link]

  • First Aid for Chemical Inhalation Incidents. (2024, August 14). Coast2Coast. Retrieved from [Link]

  • Poisons, Chemicals & Smoke Inhalation — Know When to Go to the ER. (n.d.). Emergency Physicians. Retrieved from [Link]

  • SPILL CLEANUP QUICK REFERENCE. (n.d.). Retrieved from [Link]

  • Pharmaceutical Powder Containment: Vital for Protecting People and the Bottom Line. (n.d.). Retrieved from [Link]

  • Spill procedure: Clean-up guidance. (n.d.). Retrieved from [Link]

  • What to do in a chemical emergency. (2024, October 10). GOV.UK. Retrieved from [Link]

  • What to Do in a Chemical Emergency. (2024, April 10). CDC. Retrieved from [Link]

  • CHEMICAL SPILL PROCEDURES. (2024, March 29). Environmental Health and Safety. Retrieved from [Link]

  • Standard Operating Procedure for a Chemical Spill. (2009, September 17). Retrieved from [Link]

  • IBC GUIDELINE: Decontamination of laboratory equipment, packing recombinant DNA (rDNA) and biohazardous agents for relocation. (n.d.). Retrieved from [Link]

  • Chapter 8: Decontamination, Disinfection and Spill Response. (2023, March 6). West Virginia University Environmental Health & Safety. Retrieved from [Link]

  • Decontamination - Biosafety Manual. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]

  • Laboratory Equipment Decontamination Procedures. (n.d.). Central Michigan University. Retrieved from [Link]

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